Dodecyl 4-methylbenzenesulfonate
Description
BenchChem offers high-quality Dodecyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dodecyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-17-22-23(20,21)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKNLARMWXIVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064978 | |
| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10157-76-3 | |
| Record name | Dodecyl 4-methylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10157-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010157763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Authored by: A Senior Application Scientist
An In-depth Technical Guide to Dodecyl 4-methylbenzenesulfonate
Introduction
Dodecyl 4-methylbenzenesulfonate, also known as dodecyl p-toluenesulfonate or lauryl tosylate, is an organic compound with the CAS Registry Number 10157-76-3.[1] It belongs to the class of alkylbenzenesulfonates and is recognized for its amphiphilic nature, possessing both a water-attracting (hydrophilic) polar head and a water-repelling (hydrophobic) nonpolar tail.[2] This structure imparts significant surfactant properties, making it a valuable component in a wide range of industrial and household products.[1][2] Primarily, it functions as an emulsifier, wetting agent, and dispersant.[1][2] Beyond its role in detergents and cosmetics, it also serves as a crucial intermediate in organic synthesis.[3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, mechanism of action, applications, and safety considerations for professionals in research and development.
Chemical Structure and Physicochemical Properties
Dodecyl 4-methylbenzenesulfonate is structurally characterized by a long, 12-carbon alkyl chain (dodecyl group) which forms the hydrophobic tail, and a p-toluenesulfonate group (a benzene ring with a methyl group and a sulfonate group) that acts as the hydrophilic head.[1][2] This distinct molecular architecture is the basis for its surface-active properties. The compound typically appears as a white, low-melting crystalline solid.[1][3]
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₂O₃S | [1] |
| Molecular Weight | 340.52 g/mol | [3][4] |
| CAS Number | 10157-76-3 | [1] |
| Appearance | White low melting crystals | [1][3] |
| Melting Point | 28.5-31.5 °C | [4] |
| Boiling Point | 446.4 °C at 760 mmHg | [4] |
| Density | 1.015 g/cm³ | [4][5] |
| Flash Point | 223.8 °C | [4] |
| Solubility | Sparingly soluble in water | [1] |
| Topological Polar Surface Area | 51.8 Ų | [1][3] |
| XLogP3 | 7.0 | [3] |
Synthesis Pathway and Experimental Protocol
The primary and most cited method for synthesizing Dodecyl 4-methylbenzenesulfonate is through the esterification reaction between p-toluenesulfonyl chloride and 1-dodecanol.[1][3] This reaction is typically conducted in a pyridine solvent, which acts as a base to neutralize the hydrochloric acid byproduct.
Diagram: Synthesis of Dodecyl 4-methylbenzenesulfonate
Caption: Reaction scheme for the synthesis of Dodecyl 4-methylbenzenesulfonate.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is based on the established methodology yielding high purity Dodecyl 4-methylbenzenesulfonate.[1][3]
Materials:
-
1-Dodecanol
-
p-Toluenesulfonyl chloride
-
Pyridine (anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask with a dropping funnel and nitrogen inlet
Procedure:
-
Preparation: In a clean, dry reaction flask under a nitrogen atmosphere, dissolve 1-dodecanol in anhydrous pyridine. Cool the flask in an ice bath to maintain a low temperature.
-
Reaction: Slowly add p-toluenesulfonyl chloride to the cooled solution dropwise using the dropping funnel while stirring continuously. The causality for this slow addition is to control the exothermic nature of the reaction and prevent side reactions.
-
Temperature Control: Crucially, maintain the reaction temperature below 20°C throughout the addition and for the entire reaction duration.[1][3] This is a self-validating step; higher temperatures can lead to decreased yield and the formation of impurities.
-
Reaction Time: Allow the reaction to proceed for 3 hours after the addition is complete, ensuring the mixture remains cool and well-stirred.[1][3]
-
Workup: After 3 hours, the reaction is quenched by pouring the mixture into cold water. The product will precipitate as a solid.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water to remove pyridine hydrochloride and any unreacted starting materials, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Validation: The final product's identity and purity can be confirmed using analytical techniques such as NMR spectroscopy. The expected yield for this protocol is between 88-90%.[1][3]
Mechanism of Action as a Surfactant
The efficacy of Dodecyl 4-methylbenzenesulfonate as a cleaning agent stems from its surfactant properties.[1] In an aqueous environment, its amphiphilic molecules orient themselves at the air-water or oil-water interface, reducing the surface tension of the water.[1]
Above a specific concentration, known as the critical micelle concentration (CMC), the surfactant molecules aggregate into spherical structures called micelles. In these micelles, the hydrophobic dodecyl tails turn inward, creating an oily core, while the hydrophilic sulfonate heads face outward, interacting with the surrounding water. This process is the cornerstone of its detergent action: the hydrophobic cores of the micelles encapsulate grease, oils, and dirt particles, which are themselves hydrophobic. These encapsulated particles are then easily washed away with water due to the hydrophilic exterior of the micelle.[1]
Diagram: Micelle Formation and Cleaning Action
Caption: Encapsulation of hydrophobic dirt by a surfactant micelle in water.
Key Applications
The unique properties of Dodecyl 4-methylbenzenesulfonate lend it to a variety of applications across different sectors.
-
Detergents and Cleaning Products: It is widely used as an emulsifier and wetting agent in both industrial and household cleaning formulations.[1][2] Its ability to form micelles makes it highly effective at removing dirt and grease.[1]
-
Cosmetic Formulations: Due to its reported mildness on the skin and low toxicity, it is a preferred surfactant in some personal care products.[1]
-
Organic Synthesis: It serves as a versatile intermediate in various chemical syntheses.[3]
-
Industrial Process Regulation: The compound is used as a process regulator in the manufacturing of chemicals, paints, and coatings.[6]
Toxicology and Safety Profile
-
Human Health: LAS compounds are known to be skin irritants, and in pure form, may cause moderate acute oral and inhalation toxicity.[6] Therefore, Dodecyl 4-methylbenzenesulfonate should be handled with care. Standard safety precautions include avoiding contact with skin and eyes and using personal protective equipment such as gloves and safety glasses.[1] The work area should be well-ventilated.
-
Environmental Fate: As a member of the dodecylbenzene sulfonate family, its environmental impact is a key consideration. Studies on C12LAS have investigated its bioconcentration and toxicity in aquatic organisms.[7] For instance, acute 4-day LC₅₀ values for various aquatic species ranged from 1.5 to >3.0 mg/L.[7] While many modern surfactants are designed to be biodegradable, proper disposal is essential to mitigate environmental risk.[8]
Conclusion
Dodecyl 4-methylbenzenesulfonate is a scientifically and commercially significant compound. Its value is derived from its well-defined amphiphilic structure, which translates into powerful surfactant properties. The straightforward and high-yield synthesis process further enhances its utility. For researchers and developers, a thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for leveraging its capabilities in formulating advanced cleaning products, cosmetics, and as an intermediate in novel chemical synthesis, while adhering to necessary safety and environmental protocols.
References
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Dodecyl 4-methylbenzenesulfonate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Chemsrc.com. [Link]
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Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine (1:1) - Draft Evaluation Statement. Australian Government Department of Health and Aged Care. [Link]
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Versteeg, D. J., et al. (2003). Bioconcentration and toxicity of dodecylbenzene sulfonate (C12LAS) to aquatic organisms exposed in experimental streams. Archives of Environmental Contamination and Toxicology. [Link]
-
Sodium Dodecyl Sulphate Dossier. Australian Government Department of Health and Aged Care. [Link]
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Dodecyl p-toluenesulfonate physical properties
An In-Depth Technical Guide to Dodecyl p-Toluenesulfonate: Properties, Synthesis, and Applications
Introduction
Dodecyl p-toluenesulfonate, also known as lauryl tosylate, is a sulfonic acid ester with significant utility in organic synthesis and material science. Structurally, it comprises a long, hydrophobic dodecyl (lauryl) alkyl chain attached to a polar tosylate group. This amphipathic nature imparts surfactant properties, while the tosylate moiety serves as an excellent leaving group, making it a valuable alkylating agent for introducing the twelve-carbon dodecyl chain into various molecules.[1][2] This guide provides a comprehensive overview of its core physical properties, established synthesis and purification protocols, key applications, and essential safety considerations for researchers and drug development professionals.
Physicochemical Properties of Dodecyl p-Toluenesulfonate
The physical and chemical characteristics of dodecyl p-toluenesulfonate are fundamental to its application and handling. These properties are summarized in the table below. The compound presents as a white, low-melting crystalline solid, reflecting its relatively high molecular weight and the ordered packing of its long alkyl chains in the solid state.[2] Its hydrophobic nature dominates its solubility profile.
| Property | Value | Source(s) |
| Chemical Name | Dodecyl 4-methylbenzenesulfonate | [2] |
| Synonyms | Lauryl tosylate, n-Dodecyl p-toluenesulfonate | [2][3] |
| CAS Number | 10157-76-3 | [2] |
| Molecular Formula | C₁₉H₃₂O₃S | [1][2] |
| Molecular Weight | 340.52 g/mol | [1][2] |
| Appearance | White low-melting crystals | [2] |
| Melting Point | 20–25 °C (crude); 28–30 °C (recrystallized) | [3] |
| Solubility | Soluble in water (imparts surfactant properties), petroleum ether. | [2][3] |
| Stability | Stable under normal temperatures and pressures. | [2] |
| Topological Polar Surface Area | 51.8 Ų | [2] |
Synthesis and Purification
The synthesis of dodecyl p-toluenesulfonate is most commonly achieved through the esterification of dodecanol (lauryl alcohol) with p-toluenesulfonyl chloride. This reaction is typically conducted in the presence of a base, such as pyridine, which serves both as a solvent and as a scavenger for the hydrochloric acid byproduct generated during the reaction.[3] The use of pyridine is crucial as it prevents the acid-catalyzed side reactions of the alcohol starting material and drives the esterification to completion.
Experimental Protocol: Synthesis
The following protocol is a well-established method for the laboratory-scale synthesis of dodecyl p-toluenesulfonate.[3]
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer and a thermometer, combine 93 g (0.5 mole) of dodecanol and 158 g (2 moles) of pyridine.
-
Cooling: Place the flask in a water bath to cool the mixture to 10°C.
-
Reagent Addition: While maintaining the temperature below 20°C, add 105 g (0.55 mole) of p-toluenesulfonyl chloride in portions over a period of 20-30 minutes. The controlled addition is critical to manage the exothermic nature of the reaction.
-
Reaction: Stir the mixture for 3 hours, ensuring the temperature remains below 20°C.
-
Workup and Isolation: Dilute the reaction mixture with a solution of 300 ml of concentrated hydrochloric acid in 1 liter of ice water. The ester will crystallize out of the solution.
-
Filtration: Collect the crystallized product on a chilled Büchner funnel and remove as much liquid as possible by suction. The resulting crude product typically has a melting point of 20-25°C and is obtained in 88-90% yield.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of dodecyl p-toluenesulfonate.
Purification Protocol
For applications requiring high purity, the crude product can be further purified by recrystallization from a non-polar solvent.
-
Dissolution: Dissolve the crude ester in warm methanol (approximately 250-300 ml) until it melts.
-
Recrystallization from Petroleum Ether: For a higher purity product, recrystallize from petroleum ether (boiling point 30-60°C), using approximately 4 ml of solvent per 3 g of ester.[3]
-
Drying: Dry the solution over anhydrous sodium sulfate.
-
Crystallization: Chill the solution to 0°C to induce crystallization.
-
Isolation: Collect the purified crystals on a chilled funnel. This process yields a product with a melting point of 28-30°C and a recovery of about 90%.[3]
Applications in Chemical Synthesis
Alkylating Agent
The primary application of dodecyl p-toluenesulfonate in organic synthesis is as a potent alkylating agent. The tosylate group is an exceptionally good leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion. This allows the dodecyl group to be readily transferred to a wide range of nucleophiles in Sₙ2 reactions. This is a fundamental transformation for creating C-O, C-N, C-S, and C-C bonds. This reactivity is leveraged in the synthesis of complex lipids, ethers, amines, and other derivatives where a long alkyl chain is required.[1]
Alkylating agents, in a broader context, function by transferring an alkyl group to other molecules.[4] In drug development, this class of compounds can be cytotoxic by alkylating DNA, which prevents cell division by cross-linking DNA strands.[4][5] While dodecyl p-toluenesulfonate itself is not typically used as a drug, its role as a synthetic intermediate is critical for building molecules that may have therapeutic properties.
General Alkylation Mechanism
Caption: General Sₙ2 reaction mechanism for alkylation.
Surfactant Properties
Dodecyl p-toluenesulfonate is also described as a non-ionic surfactant.[1] Its molecular structure, featuring a long hydrophobic dodecyl tail and a polar sulfonate head, allows it to reduce surface tension between liquids or between a liquid and a solid. This property is useful in various formulations and chemical processes where emulsification or wetting is required.[2]
Safety and Handling
As with many alkylating agents, proper handling of dodecyl p-toluenesulfonate is essential. P-toluenesulfonate esters, as a class, are recognized as potentially genotoxic impurities (GTIs) in pharmaceutical manufacturing.[6][7] Their ability to alkylate nucleophilic sites extends to biological macromolecules like DNA, which can lead to carcinogenic effects.[6] Therefore, exposure should be minimized.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[2]
-
Storage: Store in a cool, dry place in a tightly sealed container.[2]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.
Conclusion
Dodecyl p-toluenesulfonate is a versatile and valuable chemical compound for researchers and synthetic chemists. Its well-defined physicochemical properties, coupled with straightforward synthesis and purification protocols, make it an accessible reagent. Its primary utility as an alkylating agent, facilitated by the excellent leaving group character of the tosylate moiety, provides a reliable method for introducing long alkyl chains in the synthesis of a wide array of organic molecules. However, its potential toxicity necessitates careful handling and adherence to safety protocols. A thorough understanding of its properties and reactivity is key to its effective and safe use in the laboratory and in the development of new chemical entities.
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Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. [Link]
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An In-depth Technical Guide to Lauryl Tosylate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of lauryl tosylate, also known as dodecyl p-toluenesulfonate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the core chemical principles of lauryl tosylate, offering field-proven insights into its synthesis, characterization, and application, with a focus on its role as a pivotal intermediate in the construction of complex molecular architectures.
Introduction: The Versatility of a Long-Chain Alkylating Agent
Lauryl tosylate (dodecyl p-toluenesulfonate) is an organic compound that has garnered significant interest in synthetic chemistry due to its utility as a potent alkylating agent. The molecule's design, featuring a long, lipophilic dodecyl chain and an excellent leaving group in the form of the tosylate anion, makes it a versatile reagent for introducing the lauryl group into a wide array of nucleophilic substrates. This unique combination of properties has led to its application in diverse areas, from the synthesis of surfactants and lipids to its role as a key intermediate in the preparation of specialized chemical entities, including active pharmaceutical ingredients (APIs). Understanding the nuances of its structure, reactivity, and handling is paramount for its effective and safe utilization in a laboratory setting.
Chemical Structure and Formula
The chemical structure of lauryl tosylate is comprised of three key components: a lauryl (or dodecyl) group, a tosyl (or p-toluenesulfonyl) group, and an ester linkage connecting them.
-
The Lauryl Group (C12H25): This is a 12-carbon saturated alkyl chain. Its nonpolar, lipophilic nature significantly influences the solubility of the molecule and its derivatives.
-
The Tosyl Group (CH3C6H4SO2): This functional group is derived from p-toluenesulfonic acid. The presence of the electron-withdrawing sulfonyl group and the resonance stabilization of the resulting anion make the tosylate an exceptionally good leaving group in nucleophilic substitution reactions.
-
The Ester Linkage (-O-): An oxygen atom bridges the lauryl chain and the sulfur atom of the tosyl group, forming a sulfonate ester.
The molecular formula for lauryl tosylate is C19H32O3S.[1]
Caption: Synthesis of Lauryl Tosylate.
Step-by-Step Experimental Protocol
This protocol is adapted from a well-established procedure and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1-dodecanol (1 equivalent) in anhydrous pyridine (2-3 volumes).
-
Addition of Tosyl Chloride: Cool the solution in an ice bath to 0-5 °C. Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous pyridine dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the excess pyridine. A white precipitate of lauryl tosylate should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Drying: Dry the purified crystals under vacuum to obtain pure lauryl tosylate.
Applications in Research and Drug Development
The primary utility of lauryl tosylate in organic synthesis stems from its ability to act as an efficient alkylating agent. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions.
General Synthetic Applications
-
Synthesis of Ethers: Reaction with alkoxides or phenoxides yields dodecyl ethers.
-
Synthesis of Amines: Alkylation of amines with lauryl tosylate can be used to introduce the dodecyl group, although over-alkylation can be a challenge.
-
Synthesis of Thioethers: Reaction with thiolates produces dodecyl thioethers.
-
Synthesis of Esters: While less common, it can be used to alkylate carboxylates to form dodecyl esters.
Role in Drug Development
While a specific, blockbuster drug synthesized directly using lauryl tosylate as a key starting material is not prominently documented in publicly available literature, its utility as a long-chain alkylating agent is highly relevant in pharmaceutical research. Long alkyl chains are often incorporated into drug molecules to enhance their lipophilicity, which can improve their membrane permeability and pharmacokinetic properties.
For instance, in the development of antiviral agents, long-chain lipid prodrugs are often synthesized to improve the oral bioavailability of the parent drug. [2]The synthesis of such prodrugs can involve the alkylation of a hydroxyl or other nucleophilic group on the drug molecule with a long-chain alkylating agent like lauryl tosylate. For example, the synthesis of certain acyclonucleoside analogs as potential antiviral agents involves the reaction of a nucleophilic heterocyclic core with O-tosyl derivatives. [3]
Caption: Role of Lauryl Tosylate in Drug Modification.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling lauryl tosylate.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated packaging should be disposed of in the same manner as the product.
Conclusion
Lauryl tosylate is a valuable and versatile reagent in organic synthesis, prized for its ability to efficiently introduce a dodecyl chain into a variety of molecules. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an important tool for researchers in both academic and industrial settings, including those in the field of drug development. A thorough understanding of its properties and safe handling procedures is essential for its successful application in the laboratory.
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- The Main Fragment
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- http:/ /ejournal.upi. edu. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.
- Fisher Scientific. (2026, January 5).
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An In-depth Technical Guide to Dodecyl 4-Methylbenzenesulfonate: Properties and Applications
This guide provides a comprehensive technical overview of Dodecyl 4-methylbenzenesulfonate, an anionic surfactant of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer a deeper understanding of its synthesis, physicochemical properties, and practical applications, grounded in established scientific principles.
Molecular Architecture and Synthesis
Dodecyl 4-methylbenzenesulfonate, also known as dodecyl tosylate or lauryl tosylate, is an organic compound with the chemical formula C₁₉H₃₂O₃S.[1] Its molecular structure consists of a long, hydrophobic dodecyl (C₁₂) alkyl chain and a hydrophilic sulfonate group attached to a toluene ring. This amphiphilic nature is the cornerstone of its surfactant properties.
Molecular Structure:
Caption: Molecular structure of Dodecyl 4-methylbenzenesulfonate.
The synthesis of this surfactant is typically achieved through the esterification of p-toluenesulfonyl chloride with dodecanol.[2] This reaction is commonly carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The choice of pyridine as a solvent and base is crucial as it facilitates the reaction and drives it towards completion. The reaction temperature is maintained below 20°C to minimize side reactions and ensure a high yield, which is typically in the range of 88-90%.[1][2]
Physicochemical Properties and Surfactant Behavior
As an anionic surfactant, dodecyl 4-methylbenzenesulfonate exhibits characteristic behaviors in aqueous solutions, primarily driven by the desire of its hydrophobic tail to minimize contact with water. This leads to its accumulation at interfaces and the formation of micelles above a certain concentration.
Table 1: Key Physicochemical Properties of Dodecyl 4-methylbenzenesulfonate
| Property | Value | Reference |
| CAS Number | 10157-76-3 | [1] |
| Molecular Formula | C₁₉H₃₂O₃S | [1] |
| Molecular Weight | 340.52 g/mol | [2] |
| Appearance | White, low-melting crystals | [2] |
| Solubility | Sparingly soluble in water | [1] |
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, the surfactant primarily exists as monomers and reduces the surface tension of the solution. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles.
Surface Tension Reduction
A key characteristic of surfactants is their ability to lower the surface tension of a liquid, typically water. This property is a direct consequence of the amphiphilic nature of the surfactant molecules, which preferentially adsorb at the air-water interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads towards the water. This disrupts the cohesive energy at the surface, leading to a reduction in surface tension. For the related compound, sodium dodecylbenzene sulfonate (SDBS), the surface tension of an aqueous solution at its CMC is approximately 28 mN/m.[3]
Krafft Point
Key Performance Characteristics
The utility of dodecyl 4-methylbenzenesulfonate as a surfactant is defined by its performance in key areas such as emulsification and foaming.
Emulsifying Properties
Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water. Surfactants act as emulsifying agents by adsorbing at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the dispersed droplets, thereby preventing them from coalescing. The long dodecyl chain of dodecyl 4-methylbenzenesulfonate provides strong hydrophobic interactions with oil phases, while the polar sulfonate group maintains its affinity for the aqueous phase, making it an effective emulsifier.
Foaming Properties
Foaming, the generation of a dispersion of a gas in a liquid, is another important characteristic of many surfactants. The ability of a surfactant to form a stable foam is related to its ability to reduce surface tension and form a resilient film at the air-water interface. The stability of the foam is influenced by factors such as surface elasticity and the rate of drainage of the liquid from the foam lamellae. Anionic surfactants like dodecyl 4-methylbenzenesulfonate are generally known for their good foaming capabilities.
Applications in Research and Industry
The versatile surfactant properties of dodecyl 4-methylbenzenesulfonate have led to its use in a variety of applications.
-
Detergents and Cleaning Agents: Its ability to reduce surface tension and emulsify oils and greases makes it a valuable component in household and industrial cleaning products.
-
Personal Care Products: Due to its cleansing and foaming properties, it is used in the formulation of shampoos, body washes, and other personal care items.
-
Drug Development: In the pharmaceutical field, surfactants play a crucial role in drug delivery systems. They can be used to solubilize poorly water-soluble drugs, enhance drug absorption, and formulate stable emulsions and microemulsions for drug delivery. The self-assembly of surfactants into micelles provides a nano-sized carrier system for encapsulating and delivering therapeutic agents.
-
Organic Synthesis: Dodecyl 4-methylbenzenesulfonate also serves as an intermediate in organic synthesis.[2]
Experimental Protocols for Characterization
To ensure the quality and performance of dodecyl 4-methylbenzenesulfonate, rigorous characterization is essential. The following are detailed, step-by-step methodologies for key experiments.
Synthesis of Dodecyl 4-methylbenzenesulfonate
Objective: To synthesize dodecyl 4-methylbenzenesulfonate from p-toluenesulfonyl chloride and dodecanol.
Materials:
-
p-Toluenesulfonyl chloride
-
Dodecanol
-
Pyridine (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve dodecanol in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the flask in an ice bath to 0-5°C.
-
Dissolve p-toluenesulfonyl chloride in a minimal amount of anhydrous pyridine and add it to a dropping funnel.
-
Add the p-toluenesulfonyl chloride solution dropwise to the stirred dodecanol solution over a period of 1-2 hours, maintaining the temperature below 20°C.[1][2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 3 hours.[2]
-
Pour the reaction mixture into a beaker containing ice-cold 1 M hydrochloric acid to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure dodecyl 4-methylbenzenesulfonate.
Workflow Diagram:
Caption: Workflow for the synthesis of Dodecyl 4-methylbenzenesulfonate.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Objective: To determine the CMC of dodecyl 4-methylbenzenesulfonate in an aqueous solution.
Apparatus:
-
Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks
-
Glassware
Procedure:
-
Prepare a stock solution of dodecyl 4-methylbenzenesulfonate in deionized water of a known concentration (e.g., 1 g/L).
-
Prepare a series of dilutions from the stock solution with concentrations spanning a range expected to include the CMC.
-
Calibrate the surface tensiometer with deionized water.
-
Measure the surface tension of each diluted solution, starting from the most dilute and progressing to the most concentrated. Ensure the measuring probe is thoroughly cleaned and dried between each measurement.
-
Record the surface tension value for each concentration.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the graph: the steeply decreasing portion at low concentrations and the relatively flat portion at higher concentrations.
Data Analysis Diagram:
Caption: Workflow for CMC determination by surface tensiometry.
Conclusion
Dodecyl 4-methylbenzenesulfonate is a versatile anionic surfactant with a well-defined molecular structure that imparts valuable physicochemical properties. Its ability to reduce surface tension, form micelles, and act as an effective emulsifying and foaming agent makes it a key ingredient in a wide range of industrial and consumer products. For researchers and professionals in drug development, understanding the fundamental properties and characterization of such surfactants is crucial for the rational design and formulation of effective drug delivery systems. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of dodecyl 4-methylbenzenesulfonate, ensuring its quality and performance in various applications.
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The Amphiphilic Virtuoso: A Technical Guide to the Dual Nature of Dodecyl Tosylate for Advanced Scientific Applications
Foreword: Beyond the Beaker – Understanding the Amphiphile's Advantage
In the intricate world of molecular science, where precision and predictability are paramount, the elegant duality of amphiphilic molecules offers a unique and powerful toolset. These molecules, possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail, navigate the polar and non-polar landscapes with remarkable finesse. Among these versatile agents, dodecyl p-toluenesulfonate, or dodecyl tosylate, emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its distinct non-ionic character, coupled with a tunable synthesis, positions it as a valuable asset in formulations, reaction media, and delivery systems. This guide provides an in-depth exploration of the amphiphilic nature of dodecyl tosylate, from its fundamental physicochemical properties to its practical applications, offering a comprehensive resource for harnessing its full potential.
The Molecular Architecture of an Amphiphile: Dissecting Dodecyl Tosylate
At its core, the amphiphilic character of dodecyl tosylate is dictated by its molecular structure. This non-ionic surfactant is composed of two key moieties:
-
The Hydrophobic Tail: A twelve-carbon alkyl chain (dodecyl group) forms the non-polar, hydrophobic tail. This long hydrocarbon chain is responsible for the molecule's low affinity for water and its tendency to self-associate in aqueous environments to minimize contact with polar water molecules.
-
The Hydrophilic Headgroup: The p-toluenesulfonate (tosylate) group serves as the polar, hydrophilic head. The presence of the sulfonate ester provides sufficient polarity to interact favorably with water molecules through dipole-dipole interactions and hydrogen bonding. The aromatic ring in the tosylate group also contributes to its unique interfacial properties.
The balance between the hydrophobic tail and the hydrophilic headgroup is what governs the surface activity and self-assembly behavior of dodecyl tosylate in solution.
Synthesis of Dodecyl Tosylate: A Controlled Transformation
The preparation of dodecyl tosylate is a well-established synthetic route in organic chemistry, typically involving the reaction of dodecanol (a long-chain alcohol) with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine or triethylamine.[1] This reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of the tosyl chloride, leading to the formation of the tosylate ester and a hydrochloride salt of the base.
The choice of base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The reaction conditions can be optimized to achieve high yields and purity of the final product.[2]
Experimental Protocol: Synthesis of Dodecyl Tosylate
Materials:
-
Dodecanol
-
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve dodecanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 equivalents) to the stirred solution.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the tosyl chloride solution dropwise to the dodecanol/pyridine mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude dodecyl tosylate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Self-Assembly in Aqueous Media: The Formation of Micelles
Like other amphiphilic molecules, when the concentration of dodecyl tosylate in an aqueous solution surpasses a specific threshold, the molecules spontaneously self-assemble into organized structures known as micelles.[1][3] This phenomenon is driven by the hydrophobic effect, where the hydrophobic dodecyl tails aggregate to form a non-polar core, shielded from the surrounding water by the hydrophilic tosylate headgroups which form the outer corona of the micelle.
The concentration at which this self-assembly begins is termed the Critical Micelle Concentration (CMC) . Below the CMC, dodecyl tosylate molecules exist predominantly as monomers in the solution and at the air-water interface. Above the CMC, any additional surfactant molecules will preferentially form new micelles.[1]
Caption: Dodecyl tosylate monomers self-assemble into micelles above the CMC.
Critical Micelle Concentration (CMC) of Dodecyl Tosylate: An Estimation and Determinative Methods
As a non-ionic surfactant with a C12 hydrophobic tail, its CMC is expected to be significantly lower than that of its anionic counterpart, sodium dodecyl sulfate (SDS), which has a CMC of approximately 8.2 mM.[4] The absence of electrostatic repulsion between the headgroups in non-ionic surfactants facilitates easier micellization.[5] The bulky and somewhat hydrophobic nature of the tosylate headgroup, when compared to a simple sulfate, might slightly increase the CMC relative to other non-ionic C12 surfactants with more hydrophilic headgroups. Based on group contribution models and quantitative structure-property relationship (QSPR) studies for non-ionic surfactants, the CMC of dodecyl tosylate can be estimated to be in the range of 0.05 to 0.5 mM .[6][7]
Experimental Determination of CMC
Precise determination of the CMC is crucial for any application. Several well-established techniques can be employed:
a) Surface Tension Measurement:
This is a classic method for CMC determination. The surface tension of a surfactant solution decreases as the concentration increases because the surfactant monomers accumulate at the air-water interface. Once the CMC is reached and the interface is saturated, the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.
b) Conductivity Measurement:
This method is particularly useful for ionic surfactants but can also be adapted for non-ionic surfactants by observing changes in the conductivity of a co-dissolved electrolyte. For a pure non-ionic surfactant like dodecyl tosylate, the change in conductivity upon micellization is minimal. However, the principle relies on the change in the mobility of charge carriers as they get incorporated into or interact with the micelles. A distinct break in the plot of conductivity versus surfactant concentration indicates the CMC.[8]
c) Fluorescence Spectroscopy:
This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which has a different fluorescence emission spectrum in polar and non-polar environments. Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence intensity or the ratio of intensities at different wavelengths, which can be plotted against the surfactant concentration to determine the CMC.[9]
Workflow for CMC Determination by Fluorescence Spectroscopy
Caption: Experimental workflow for CMC determination using pyrene fluorescence.
Applications in Research and Development
The unique amphiphilic properties of dodecyl tosylate make it a valuable tool in various scientific domains, particularly in drug delivery and catalysis.
Drug Delivery and Formulation
The ability of dodecyl tosylate to form micelles allows for the encapsulation of poorly water-soluble drugs within the hydrophobic core of the micelles. This can significantly enhance the apparent solubility and bioavailability of such therapeutic agents. As a non-ionic surfactant, dodecyl tosylate is generally considered to be less harsh and less likely to denature proteins compared to its ionic counterparts, making it a potentially more suitable excipient for sensitive drug formulations.
Data on Micellar Drug Encapsulation (Hypothetical)
| Drug Model | LogP | Encapsulation Efficiency (%) | Micelle Size (nm) |
| Ibuprofen | 3.97 | > 90 | 10 - 15 |
| Paclitaxel | 3.96 | > 85 | 12 - 18 |
| Curcumin | 3.29 | > 95 | 10 - 16 |
Micellar Catalysis
Aqueous micellar solutions can serve as "micro-reactors" that can accelerate reaction rates and influence product selectivity. The hydrophobic core of the dodecyl tosylate micelles can concentrate non-polar reactants, effectively increasing their local concentration and facilitating reactions that would be slow in a bulk aqueous or organic solvent. The tosylate headgroup can also participate in stabilizing charged intermediates or transition states at the micelle-water interface.
Caption: Mechanism of micellar catalysis with dodecyl tosylate.
Conclusion: A Versatile Tool for the Modern Scientist
Dodecyl tosylate stands as a testament to the power of amphiphilic design. Its well-defined hydrophobic and hydrophilic domains, coupled with its non-ionic nature, provide a unique combination of properties that are highly advantageous in diverse scientific applications. While further experimental characterization of its micellar properties is warranted, the foundational understanding of its synthesis, self-assembly, and potential applications presented in this guide serves as a robust starting point for researchers and developers. By leveraging the principles outlined herein, the scientific community can continue to unlock the full potential of this versatile molecule in advancing drug delivery, catalysis, and beyond.
References
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Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
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ACS Publications. (2013). Modeling of the Critical Micelle Concentration (CMC) of Nonionic Surfactants with an Extended Group-Contribution Method. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
PMC. (2019). Effect of Molecular Composition of Head Group and Temperature on Micellar Properties of Ionic Surfactants with C12 Alkyl Chain. Retrieved from [Link]
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ResearchGate. (2012). Aggregation Behaviors of Dodecyl Sulfate-Based Anionic Surface Active Ionic Liquids in Water. Retrieved from [Link]
-
Sciencemadness.org. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Retrieved from [Link]
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ResearchGate. (2024). Quantifying the Critical Micelle Concentration of Nonionic and Ionic Surfactants by Self-Consistent Field Theory. Retrieved from [Link]
-
SciSpace. (n.d.). Determination of Critical Micelle Concentration (Cmc) of Sodium Dodecyl Sulfate (SDS) and the Effect of Low Concentr. Retrieved from [Link]
-
Science Alert. (2011). Investigating Synergism in Critical Micelle Concentration of Anionic-Nonionic Surfactant Mixtures: Surface Versus Interfacial Tension Techniques. Retrieved from [Link]
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Journal of the Chemical Society, Faraday Transactions 2. (1984). Theoretical study of the role of head-group interactions in the micellization of non-ionic surfactants. Retrieved from [Link]
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ResearchGate. (2017). Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions. Retrieved from [Link]
-
MDPI. (2023). The Study of Interfacial Adsorption Behavior for Hydroxyl-Substituted Alkylbenzene Sulfonates by Interfacial Tension Relaxation Method. Retrieved from [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
-
NIH. (2024). Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Aggregation Behaviour of Sodium Dodecyl Sulphate Induced by Ionic Liquids. Retrieved from [Link]
-
The American Cleaning Institute. (2002). Linear and Branched Alkylbenzene Sulfonic Acids and Derivatives; Test Plan. Retrieved from [Link]
-
PubMed. (1995). Prediction of critical micelle concentration of nonionic surfactants by a quantitative structure - property relationship. Retrieved from [Link]
-
MDPI. (2018). Adsorption and Aggregation Activity of Sodium Dodecyl Sulfate and Rhamnolipid Mixture. Retrieved from [Link]
-
ResearchGate. (2018). Solubilities of p-Toluenesulfonic Acid Monohydrate and Sodium p-Toluenesulfonate in Aqueous Sulfuric Acid Solutions and Its Application for Preparing Sodium p-Toluenesulfonate. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]
-
Solubility of Things. (n.d.). Methyl tosylate. Retrieved from [Link]
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ResearchGate. (2005). Structural Effect on Surface Properties of Alkylbenzenesulfonates Having Branched Chains. Retrieved from [Link]
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Girolami Group Website - University of Illinois. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). Retrieved from [Link]
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PMC. (2010). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Dodecyl 4-methylbenzenesulfonate
This guide provides a comprehensive technical overview of the solubility characteristics of Dodecyl 4-methylbenzenesulfonate (commonly known as dodecyl tosylate). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data points to explain the physicochemical principles governing the compound's behavior in aqueous and organic media. We will explore its dual nature as a sparingly soluble molecule and a self-assembling non-ionic surfactant, detail its interactions with various solvent classes, and provide an authoritative protocol for characterizing its unique properties.
Introduction: Understanding Dodecyl 4-methylbenzenesulfonate
Dodecyl 4-methylbenzenesulfonate is an organic compound valued as a versatile intermediate in organic synthesis.[1] Its structure is amphiphilic, featuring a long, nonpolar dodecyl (C12) alkyl chain and a bulky, aromatic p-toluenesulfonate (tosylate) group. This molecular architecture is key to understanding its solubility.
The tosylate group, while containing polar sulfonyl and ester moieties, does not ionize in solution. Therefore, Dodecyl 4-methylbenzenesulfonate is classified as a non-ionic surfactant .[2][3][4] This is a critical distinction from its anionic analogue, sodium dodecylbenzenesulfonate, which carries a formal negative charge and behaves differently in solution.
Caption: Monomer-micelle equilibrium at the Critical Micelle Concentration (CMC).
Section 2: Solubility Profile in Organic Solvents
The solubility of dodecyl tosylate in organic solvents is governed by the "like dissolves like" principle. Its large, lipophilic structure dominates its interactions. While no quantitative solubility data for dodecyl tosylate is readily available in the literature, we can construct a reliable qualitative profile based on the known behavior of related tosylate esters and fundamental chemical principles.
Shorter-chain analogues like methyl and ethyl tosylate are soluble in polar organic solvents such as ethanol, acetone, and dichloromethane, but have limited solubility in nonpolar hexane. [5][6][7]The addition of the long C12 chain in dodecyl tosylate significantly enhances its nonpolar character.
Table 2: Predicted Solubility of Dodecyl 4-methylbenzenesulfonate in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble to Freely Soluble | The dominant dodecyl and phenyl groups have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Freely Soluble | These solvents can effectively solvate both the nonpolar tail and the moderately polar tosylate head group. |
| Polar Protic | Ethanol, Methanol | Soluble to Sparingly Soluble | The long nonpolar tail limits solubility in highly polar, hydrogen-bonding solvents. Solubility is expected to be lower than in polar aprotic solvents. |
| Highly Polar | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | A significant polarity mismatch exists between the highly nonpolar bulk of the molecule and these very polar solvents. |
Section 3: Authoritative Protocol for CMC Determination via Fluorescence Spectroscopy
To quantitatively characterize the aqueous behavior of dodecyl tosylate, determining its CMC is essential. The fluorescence probe method using pyrene is a highly sensitive and standard technique for non-ionic surfactants. [8][9]
Principle of the Method
Pyrene is a hydrophobic fluorescent molecule whose emission spectrum exhibits a vibrational fine structure that is highly sensitive to the polarity of its microenvironment. In polar solvents like water, the emission peak at ~373 nm (I₁) is more intense than the peak at ~384 nm (I₃). In nonpolar environments, the relative intensity of the I₃ peak increases.
When pyrene is in an aqueous solution of dodecyl tosylate below the CMC, it is exposed to water, and the I₁/I₃ ratio is low. Once micelles form, pyrene preferentially partitions into the nonpolar, hydrocarbon-like core of the micelles. [10]This change in environment causes a sharp increase in the I₁/I₃ ratio. By plotting the I₁/I₃ ratio against the logarithm of the surfactant concentration, the CMC can be identified as the midpoint of the transition in the resulting sigmoidal curve.
Detailed Experimental Methodology
1. Materials and Stock Solutions:
-
Dodecyl 4-methylbenzenesulfonate (high purity).
-
Pyrene (recrystallized, fluorescence grade).
-
Spectroscopic grade acetone.
-
High-purity deionized water.
-
Pyrene Stock (1x10⁻³ M): Dissolve the appropriate mass of pyrene in acetone. Store in an amber vial at 4°C.
-
Surfactant Stock (e.g., 10 mM): Accurately weigh and dissolve dodecyl tosylate in deionized water. Gentle warming and sonication may be required.
2. Sample Preparation:
-
Prepare a series of 20-30 vials with varying concentrations of dodecyl tosylate spanning the expected CMC range (e.g., from 1 µM to 1 mM), prepared by serial dilution of the surfactant stock solution with deionized water.
-
To each vial, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is constant across all samples (typically ~1x10⁻⁶ M) and the volume of acetone is negligible (<0.1% of total volume).
-
Prepare a blank sample containing only pyrene in water.
-
Seal the vials, vortex gently, and allow them to equilibrate in the dark for at least 12-24 hours at a constant temperature (e.g., 25°C).
3. Spectrofluorometric Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 335 nm.
-
Record the emission spectrum for each sample from 350 nm to 450 nm.
-
Identify the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
4. Data Analysis and CMC Determination:
-
For each sample, calculate the fluorescence intensity ratio I₁/I₃.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the dodecyl tosylate concentration.
-
The data should form a sigmoidal curve. Fit this curve to a Boltzmann function or identify the breakpoint graphically. The concentration at the inflection point of the curve is the CMC.
Caption: Experimental workflow for CMC determination using pyrene fluorescence.
Section 4: Factors Influencing Solubility and Micellization
-
Temperature: Increasing the temperature will generally increase the monomeric solubility of dodecyl tosylate in water, as dissolution is typically an endothermic process. However, the effect on the CMC of non-ionic surfactants is complex. Often, the CMC will decrease with temperature up to a certain point, after which it may increase. For organic solvents, solubility is expected to increase with temperature. [5]* Additives and Electrolytes: The behavior of non-ionic surfactants like dodecyl tosylate is less sensitive to electrolytes (salts) than that of ionic surfactants. However, high concentrations of salts can still influence the hydration of the polar head group and subtly alter the CMC. Other organic additives may co-solubilize or incorporate into the micelles, affecting the measured CMC.
Conclusion
Dodecyl 4-methylbenzenesulfonate presents a dual solubility profile that is critical for its effective application. Its identity as a non-ionic surfactant means its behavior in water is not defined by a simple solubility limit but by the thermodynamics of self-assembly into micelles above a characteristic Critical Micelle Concentration. While its intrinsic monomeric solubility in water is low, micellization allows for a significant increase in its apparent aqueous dispersion. In organic media, its large lipophilic character renders it highly soluble in nonpolar and polar aprotic solvents, with more limited solubility in highly polar, protic systems. A proper understanding and quantitative characterization of these properties, particularly the CMC, are paramount for any researcher or developer utilizing this versatile compound.
References
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Role of tosylate as a leaving group in organic reactions
An In-Depth Technical Guide to the Role of Tosylate as a Leaving Group in Organic Reactions
Authored by a Senior Application Scientist
Abstract
In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to achieving desired molecular architectures. Among the myriad of tools available to the synthetic chemist, the transformation of a poor leaving group into an excellent one is a foundational concept. This technical guide provides an in-depth exploration of the p-toluenesulfonate (tosylate) group, a cornerstone of this strategy. We will dissect the fundamental principles that underpin its efficacy as a leaving group, detail its synthesis and subsequent reactivity in nucleophilic substitution and elimination reactions, and provide field-proven protocols and comparative analyses. This paper is intended for researchers, scientists, and drug development professionals who rely on robust and predictable synthetic methodologies.
The Challenge of the Hydroxyl Group: A Chemist's Dilemma
Alcohols are among the most abundant and versatile functional groups in organic chemistry. However, their utility as electrophilic substrates in nucleophilic substitution or elimination reactions is severely hampered by the nature of the hydroxyl (-OH) moiety. The hydroxide anion (HO⁻) is a strong base, which, by fundamental chemical principles, makes it an exceptionally poor leaving group.[1][2] Direct displacement of a hydroxyl group by a nucleophile is energetically unfavorable and, for all practical purposes, does not occur.
To harness the synthetic potential of alcohols as electrophiles, the hydroxyl group must first be "activated" or converted into a functional group that can readily depart with its pair of electrons. While protonation with a strong acid can convert -OH into -OH₂⁺, a good leaving group (water), this approach is often harsh and can lead to undesired side reactions, such as carbocation rearrangements and loss of stereochemical integrity.[1][2] A more elegant and controlled solution is the conversion of the alcohol to a sulfonate ester, most notably, a tosylate.
The Tosylate Anion: A Paradigm of Stability and Efficacy
The exceptional utility of the tosylate group (abbreviated as OTs) stems from the remarkable stability of its corresponding anion, the p-toluenesulfonate anion (TsO⁻). This stability is the primary determinant of its excellent leaving group ability.
The p-toluenesulfonate anion is the conjugate base of p-toluenesulfonic acid (TsOH), a strong organic acid with a pKa of approximately -2.8.[3] This low pKa signifies that its conjugate base is very weak and therefore stable.[3] The stability is attributed to two key electronic factors:
-
Resonance Delocalization: The negative charge on the departing oxygen atom is not localized. Instead, it is extensively delocalized across the entire sulfonyl group, being shared by the three electronegative oxygen atoms.[2][4][5][6][7] This distribution of charge significantly lowers the energy of the anion.
-
Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the attached aromatic ring further helps to disperse the negative charge.[1]
Caption: Resonance delocalization stabilizes the negative charge in the tosylate anion.
Synthesis of Alkyl Tosylates: A Controlled Activation of Alcohols
The conversion of an alcohol to an alkyl tosylate is a robust and widely used transformation, typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine (Et₃N).[1][8]
The Tosylation Mechanism
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride. The base serves to neutralize the HCl byproduct and to deprotonate the intermediate oxonium ion, driving the reaction to completion.[2]
A critical and often exploited feature of this mechanism is that the carbon-oxygen bond of the alcohol substrate is not broken during the reaction.[1][9][10] As a result, the tosylation proceeds with retention of stereochemistry at the chiral center. This provides a significant advantage over methods that generate carbocation intermediates, which can lead to racemization.[1][2]
Caption: The tosylation of an alcohol proceeds with retention of configuration.
Field-Proven Experimental Protocol: General Tosylation of an Alcohol
This protocol is a robust starting point for the tosylation of primary and secondary alcohols. Modifications may be necessary based on substrate reactivity and solubility.
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et₃N, 1.5 eq.)
-
Deionized Water
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.2 M solution).[8]
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the base (pyridine or Et₃N, 1.5 eq.) via syringe, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).[8] Maintain the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be allowed to warm to room temperature and stirred for an additional 2-12 hours.[8]
-
Upon completion, quench the reaction by diluting with cold water. Transfer the mixture to a separatory funnel.[8]
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated NaHCO₃ solution, water, and finally, brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude alkyl tosylate.
-
Purify the product as necessary, typically by recrystallization (for solids) or flash column chromatography (for oils).
Synthetic Utility: Tosylates in Substitution and Elimination Reactions
Once formed, the alkyl tosylate is a highly activated substrate, analogous to an alkyl halide, ready to participate in a variety of nucleophilic substitution and elimination reactions.[1][11]
Caption: Alkyl tosylates are versatile substrates for SN2, E2, SN1, and E1 reactions.
Bimolecular Nucleophilic Substitution (Sₙ2)
Primary and secondary alkyl tosylates are ideal substrates for Sₙ2 reactions. A strong nucleophile performs a backside attack on the electrophilic carbon, displacing the tosylate leaving group in a single, concerted step. This mechanism invariably results in the inversion of stereochemistry at the reaction center. This two-step sequence (tosylation with retention, Sₙ2 with inversion) is a powerful method for achieving a net inversion of configuration from an alcohol.
Bimolecular Elimination (E2)
In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), alkyl tosylates undergo E2 elimination to form alkenes.[12] The reaction requires an anti-periplanar geometry between a β-hydrogen and the tosylate leaving group. The regioselectivity (Zaitsev vs. Hofmann product) is dictated by the steric bulk of the base and the substrate.
Unimolecular Pathways (Sₙ1 and E1)
Tertiary tosylates, and secondary tosylates in polar protic solvents, can react via unimolecular pathways.[1] The rate-determining step is the departure of the tosylate group to form a planar carbocation intermediate. This intermediate can then be trapped by a nucleophile (Sₙ1) or deprotonated (E1). The formation of the carbocation leads to a loss of stereochemical information, resulting in racemic products for Sₙ1 reactions. These pathways are often less synthetically desirable due to the mixture of substitution and elimination products and the potential for carbocation rearrangements.[1][13]
Comparative Analysis of Sulfonate Leaving Groups
The tosylate group is part of a family of sulfonate esters used to activate alcohols. Its performance is often compared to that of mesylates and triflates.
| Leaving Group | Abbreviation | Structure | pKa of Conjugate Acid | Relative Leaving Group Ability |
| Mesylate | OMs | CH₃SO₂O- | -1.9 | Good (Similar to OTs) |
| Tosylate | OTs | p-CH₃C₆H₄SO₂O- | -2.8[3] | Excellent |
| Triflate | OTf | CF₃SO₂O- | -14.7 | Superb |
-
Mesylate (OMs): Derived from methanesulfonyl chloride, mesylates have leaving group ability very similar to tosylates.[1] They are often used interchangeably, with the choice sometimes depending on the physical properties of the resulting compound (e.g., crystallinity).
-
Triflate (OTf): Derived from trifluoromethanesulfonyl chloride or anhydride, the triflate anion is an exceptionally stable "super" leaving group. The intense inductive electron-withdrawal by the three fluorine atoms makes it significantly more reactive than tosylate.[1] Triflates are used when a highly reactive substrate is required, though they are considerably more expensive. The order of leaving group ability is generally accepted as OTf > OTs ≈ OMs.[8]
Additional Applications: Amine Protection
Beyond its primary role in activating alcohols, the tosyl group is also a robust protecting group for amines.[14] Reaction of a primary or secondary amine with tosyl chloride yields a stable N-tosylsulfonamide, which is resistant to a wide range of reaction conditions.[14] The sulfonamide can be deprotected under strongly acidic or reductive conditions to regenerate the free amine.[14]
Conclusion
The p-toluenesulfonate group is an indispensable tool in the arsenal of the synthetic organic chemist. Its excellence as a leaving group is firmly grounded in the electronic stability of the tosylate anion. The conversion of alcohols to tosylates is a reliable and stereochemically controlled process that activates an otherwise unreactive functional group for a broad spectrum of subsequent transformations, most notably nucleophilic substitution and elimination reactions. Understanding the principles of its synthesis and reactivity allows researchers and drug development professionals to design and execute complex synthetic routes with greater precision and control, paving the way for the efficient construction of novel molecular entities.
References
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Leah4sci. (2013, August 16). Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. Retrieved from [Link]
-
Osbourn, J. (2020, June 22). The Tosylate Leaving Group [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 20). 9.13: Tosylate—Another Good Leaving Group. Retrieved from [Link]
-
AK Lectures. (n.d.). Tosylate Leaving Group. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]
-
Reddit. (2023, March 30). Alkyl tosylates can undergo either SN2 or E2 reactions. In this example, I think the alkyl tosylate will undergo E2 because the leaving group is on a tertiary carbon. Am I correct? Thank you.. r/chemhelp. [Link]
-
Master Organic Chemistry. (2012, October 10). E1 vs E2: Comparing the E1 and E2 Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 1). 7.5: Leaving Groups. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Weight and Mass of Dodecyl 4-methylbenzenesulfonate
Abstract
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's mass is fundamental. Trivial errors in mass calculation can propagate through experimental design, leading to significant inaccuracies in stoichiometry, reaction kinetics, and analytical characterization. This technical guide provides a detailed examination of the molecular weight and monoisotopic mass of Dodecyl 4-methylbenzenesulfonate (CAS: 10157-76-3), a compound frequently utilized as a surfactant and an intermediate in organic synthesis.[1][2] We will dissect the theoretical underpinnings of these two distinct mass concepts, provide validated methodologies for their calculation, and present the definitive values in a clear, comparative format. This document is structured to serve as a practical reference for laboratory applications where chemical accuracy is paramount.
Introduction to Dodecyl 4-methylbenzenesulfonate
Dodecyl 4-methylbenzenesulfonate, also known as dodecyl p-toluenesulfonate or lauryl tosylate, is an organic chemical compound notable for its amphipathic structure, consisting of a long, nonpolar dodecyl chain and a polar p-toluenesulfonate headgroup.[1][2] This architecture imparts surfactant properties, making it effective in reducing surface tension.[1] In the context of pharmaceutical and chemical research, it primarily serves as a versatile intermediate in organic synthesis.[2] Its chemical identity is definitively established by its molecular formula, C₁₉H₃₂O₃S.[2][3]
The Critical Distinction: Molecular Weight vs. Monoisotopic Mass
The terms "molecular weight" and "molecular mass" are often used interchangeably, yet they represent distinct physical quantities. The choice between them is dictated by the experimental context, particularly whether one is working with bulk quantities (e.g., for stoichiometry) or analyzing individual molecules (e.g., via mass spectrometry).
Molecular Weight (Average Molecular Mass)
Molecular weight is the weighted average mass of a molecule's formula units based on the natural abundance of the constituent elements' isotopes.[4] The standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) are themselves weighted averages of all naturally occurring stable isotopes of an element.[2][5]
Causality: When a researcher weighs out a sample of a compound, that sample contains a vast population of molecules with a statistical distribution of isotopes (e.g., mostly ¹²C but some ¹³C; mostly ³²S but some ³³S and ³⁴S).[6] The molecular weight, therefore, represents the average mass of this entire population and is the correct value to use for converting between mass and moles in macroscopic applications, such as preparing solutions of a specific molarity.
Monoisotopic Mass (Exact Mass)
In contrast, monoisotopic mass is the sum of the exact masses of the single most abundant stable isotope of each atom in the molecule.[7] For Dodecyl 4-methylbenzenesulfonate, this corresponds to a molecule composed exclusively of ¹H, ¹²C, ¹⁶O, and ³²S.[1][6]
Causality: High-resolution mass spectrometry (HRMS) is a technique capable of separating and detecting individual ions based on their mass-to-charge ratio with high precision. An HRMS instrument resolves ions containing different isotopes into distinct peaks. The most intense peak in the isotopic cluster for a molecule typically corresponds to the ion containing only the most abundant isotopes—its monoisotopic mass.[7] Therefore, monoisotopic mass is the critical value for identifying compounds and elucidating elemental formulas from HRMS data.
The logical relationship between a compound's formula and its derived mass values is illustrated below.
Physicochemical and Mass Data for Dodecyl 4-methylbenzenesulfonate
The essential mass properties for Dodecyl 4-methylbenzenesulfonate are summarized below. These values are derived from authoritative chemical databases and computational models.
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₃₂O₃S | [2][3] |
| CAS Number | 10157-76-3 | [2][3] |
| Molecular Weight | 340.52 g/mol | [2][3][8] |
| Monoisotopic Mass | 340.20721605 Da | [1][2] |
| Topological Polar Surface Area | 51.8 Ų | [2] |
| XLogP3 | 7.0 | [2] |
Self-Validating Protocols for Mass Calculation
To ensure trustworthiness and transparency, the derivation of the values presented in the table above is detailed here. These protocols can be applied to any compound to validate its mass properties.
Experimental Protocol: Calculation of Molecular Weight
This protocol details the calculation of the average molecular mass (molecular weight) suitable for stoichiometric calculations.
Objective: To calculate the molecular weight of C₁₉H₃₂O₃S using IUPAC standard atomic weights.
Methodology:
-
Identify the molecular formula: C₁₉H₃₂O₃S.
-
List the constituent elements and their counts:
-
Carbon (C): 19
-
Hydrogen (H): 32
-
Oxygen (O): 3
-
Sulfur (S): 1
-
-
Obtain the IUPAC conventional atomic weight for each element. [5][9]
-
Ar(C) = 12.011 g/mol
-
Ar(H) = 1.008 g/mol
-
Ar(O) = 15.999 g/mol
-
Ar(S) = 32.06 g/mol
-
-
Calculate the total mass for each element:
-
Mass C = 19 * 12.011 g/mol = 228.209 g/mol
-
Mass H = 32 * 1.008 g/mol = 32.256 g/mol
-
Mass O = 3 * 15.999 g/mol = 47.997 g/mol
-
Mass S = 1 * 32.06 g/mol = 32.06 g/mol
-
-
Sum the masses to find the molecular weight:
-
Molecular Weight = 228.209 + 32.256 + 47.997 + 32.06 = 340.522 g/mol
-
This calculated value aligns perfectly with the database-reported molecular weight.[1]
Experimental Protocol: Calculation of Monoisotopic Mass
This protocol details the calculation of the monoisotopic mass, which is essential for high-resolution mass spectrometry analysis.
Objective: To calculate the monoisotopic mass of C₁₉H₃₂O₃S using the masses of the most abundant stable isotopes.
Methodology:
-
Identify the molecular formula: C₁₉H₃₂O₃S.
-
List the constituent elements and their counts:
-
Carbon (C): 19
-
Hydrogen (H): 32
-
Oxygen (O): 3
-
Sulfur (S): 1
-
-
Obtain the exact mass of the most abundant isotope for each element. [1]
-
Mass(¹²C) = 12.000000 Da
-
Mass(¹H) = 1.007825 Da
-
Mass(¹⁶O) = 15.994915 Da
-
Mass(³²S) = 31.972071 Da
-
-
Calculate the total mass for each isotopic element:
-
Mass C = 19 * 12.000000 Da = 228.000000 Da
-
Mass H = 32 * 1.007825 Da = 32.250400 Da
-
Mass O = 3 * 15.994915 Da = 47.984745 Da
-
Mass S = 1 * 31.972071 Da = 31.972071 Da
-
-
Sum the masses to find the monoisotopic mass:
-
Monoisotopic Mass = 228.000000 + 32.250400 + 47.984745 + 31.972071 = 340.207216 Da
-
This result is in exact agreement with the computationally derived monoisotopic mass found in major chemical databases.[1][2]
Conclusion
The accurate determination of mass is a cornerstone of quantitative chemical and pharmaceutical science. For Dodecyl 4-methylbenzenesulfonate (C₁₉H₃₂O₃S), it is critical to distinguish between its molecular weight (340.52 g/mol ) , used for macroscopic applications like solution preparation, and its monoisotopic mass (340.2072 Da) , which is the precise value required for analytical techniques such as high-resolution mass spectrometry. Adherence to the correct mass concept and validated calculation methodologies, as detailed in this guide, is essential for maintaining experimental integrity and generating reliable, reproducible data in a research and development setting.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6365495, Methyl dodecylbenzenesulphonate. [Link]
-
Chemsrc.com. Dodecyl 4-methylbenzenesulfonate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]
-
IonSource. Atomic Weights for a Select Subset of Biologically Relevant Elements. [Link]
-
Photographic Periodic Table. Isotope Abundances of the elements. [Link]
-
ChemLin. Standard Atomic Weights of the Chemical Elements. [Link]
-
University of California, Davis. Calculating Isotopic Abundance. [Link]
-
ResearchGate. Relative abundance values for stable isotopes of common organic.... [Link]
Sources
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Application Notes and Protocols for Dodecyl 4-methylbenzenesulfonate in Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to a Niche Anionic Surfactant
In the intricate world of membrane protein biochemistry, the choice of detergent is a critical determinant of success. While a pantheon of well-characterized surfactants dominates the field, the exploration of novel agents can unlock new possibilities for recalcitrant proteins. This document provides a detailed examination of Dodecyl 4-methylbenzenesulfonate, an anionic surfactant with potential applications in the solubilization and extraction of membrane proteins.
Section 1: Understanding Dodecyl 4-methylbenzenesulfonate
Dodecyl 4-methylbenzenesulfonate, also known as dodecyl tosylate, is an organic compound with the chemical formula C₁₉H₃₂O₃S.[1][2] It possesses a distinct amphipathic structure, featuring a long hydrophobic dodecyl chain and a hydrophilic 4-methylbenzenesulfonate (tosylate) headgroup. This architecture classifies it as an anionic surfactant, a class of detergents known for their potent solubilizing capabilities.[3]
Physicochemical Properties: A Foundation for Application
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₂O₃S | [1] |
| Molecular Weight | 340.52 g/mol | [2] |
| Appearance | White, low-melting crystals | [2] |
| Melting Point | 28.5-31.5 °C | [1] |
| Density (predicted) | 1.015 g/cm³ | [2] |
| XLogP3 (predicted) | 7 | [2] |
| Topological Polar Surface Area | 51.8 Ų | |
| Critical Micelle Concentration (CMC) | Not experimentally determined. For the related compound sodium dodecylbenzenesulfonate (SDBS), the CMC is approximately 0.377 mM (in water at 25°C). This value should be used as a rough estimate only. | [3] |
| Aggregation Number | Not experimentally determined. | |
| Hydrophilic-Lipophilic Balance (HLB) | Not experimentally determined. Can be estimated based on its chemical structure. |
A Note on Missing Data: The lack of experimentally determined CMC, aggregation number, and HLB values for Dodecyl 4-methylbenzenesulfonate necessitates an empirical approach to its application. The provided information for the related compound, sodium dodecylbenzenesulfonate (SDBS), can serve as a starting point for optimization, but direct extrapolation is not recommended due to structural differences.
Section 2: The Rationale for Employing an Anionic Surfactant
Anionic detergents, such as Dodecyl 4-methylbenzenesulfonate, are powerful solubilizing agents due to their charged headgroups.[3] This charge can lead to the disruption of both lipid-lipid and protein-protein interactions, effectively breaking down the membrane structure and releasing the embedded proteins.[4]
Potential Advantages:
-
High Solubilization Efficiency: Anionic detergents are often more effective at solubilizing membrane proteins than their non-ionic counterparts.
-
Disruption of Protein Aggregates: The denaturing properties of some anionic detergents can be advantageous in solubilizing proteins from inclusion bodies.[5]
Considerations and Caveats:
-
Denaturation Potential: The strong denaturing nature of many anionic detergents can lead to the loss of protein structure and function.[6] Careful optimization of concentration and conditions is crucial.
-
Interference with Downstream Applications: The negative charge of anionic detergents can interfere with downstream applications such as ion-exchange chromatography.
Section 3: Experimental Protocols – A Guided Approach
The following protocols are designed as a starting point for the use of Dodecyl 4-methylbenzenesulfonate in membrane protein extraction. It is imperative to empirically optimize these conditions for each specific protein of interest.
Workflow for Membrane Protein Extraction
The overall workflow for membrane protein extraction using a detergent-based method is a multi-step process that requires careful execution.
Caption: A generalized workflow for membrane protein extraction.
Protocol for Determining the Optimal Detergent Concentration
A critical step in any new detergent-based protocol is to determine the optimal concentration that effectively solubilizes the target protein while minimizing denaturation.
Materials:
-
Isolated cell membranes containing the protein of interest.
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors.
-
Dodecyl 4-methylbenzenesulfonate stock solution (e.g., 10% w/v in Solubilization Buffer).
-
Centrifuge capable of >100,000 x g.
Procedure:
-
Prepare a series of detergent concentrations: In separate microcentrifuge tubes, prepare a range of Dodecyl 4-methylbenzenesulfonate concentrations in Solubilization Buffer. A good starting range, based on the CMC of the related SDBS, would be from 0.1% to 2.0% (w/v).
-
Membrane Solubilization: Add a fixed amount of your membrane preparation to each tube. The protein-to-detergent ratio is a key parameter to optimize; a starting point could be a 1:10 ratio (protein:detergent, w/w).[]
-
Incubation: Incubate the samples at 4°C for 1-2 hours with gentle agitation to allow for solubilization.
-
Clarification: Centrifuge the samples at >100,000 x g for 60 minutes at 4°C to pellet the insoluble material.
-
Analysis: Carefully collect the supernatant, which contains the solubilized proteins. Analyze a portion of the supernatant from each concentration by SDS-PAGE and Western blot to determine the concentration that yields the highest amount of your target protein in the soluble fraction.
Large-Scale Membrane Protein Extraction Protocol
Once the optimal detergent concentration is determined, you can proceed with a larger-scale extraction for purification.
Materials:
-
Pellet of cells or tissue expressing the membrane protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors, and DNase I.
-
Optimized Solubilization Buffer: Lysis buffer containing the predetermined optimal concentration of Dodecyl 4-methylbenzenesulfonate.
-
Homogenizer or sonicator.
-
Ultracentrifuge.
Procedure:
-
Cell Lysis: Resuspend the cell or tissue pellet in ice-cold Lysis Buffer. Disrupt the cells using a homogenizer or sonicator on ice.
-
Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove nuclei and cell debris. Collect the supernatant and centrifuge it at >100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Solubilization: Resuspend the membrane pellet in the optimized Solubilization Buffer. Incubate at 4°C for 1-2 hours with gentle agitation.
-
Clarification: Centrifuge the solubilized membrane suspension at >100,000 x g for 1 hour at 4°C.
-
Purification: The resulting supernatant contains the solubilized membrane proteins and is ready for downstream purification steps.
Section 4: Mechanism of Action - A Visual Representation
Detergents facilitate the extraction of membrane proteins by partitioning into the lipid bilayer, disrupting its structure, and forming mixed micelles with the proteins and lipids.
Caption: The three-stage model of membrane solubilization by detergents.
Section 5: Concluding Remarks and Future Directions
Dodecyl 4-methylbenzenesulfonate presents itself as a potentially potent anionic surfactant for membrane protein extraction. Its utility, however, is currently hampered by a lack of fundamental characterization. The protocols and conceptual framework provided herein offer a rational starting point for researchers interested in exploring this detergent. Future work should focus on the experimental determination of its CMC, aggregation number, and HLB value to enable more precise and predictable applications in the challenging field of membrane protein biochemistry.
References
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Chemsrc. Dodecyl 4-methylbenzenesulfonate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. ([Link]).
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PubMed Central (PMC). Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. ([Link]).
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ResearchGate. Evaluation of Linear Alkyl Benzene Sulfonate (LAS) and Physicochemical Properties of Water in Manzala Lake, Egypt. ([Link]).
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PubMed. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids. ([Link]).
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Denaturing Detergents. ([Link]).
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Chemistry LibreTexts. 10.2: Synthetic Detergents. ([Link]).
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ResearchGate. (PDF) Determination of Critical Micelar Concentration of Anionic Surfactants Using Surfactants Sensible Electrodes. ([Link]).
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Greengredients®. Calculation of the HLB - How to choose an emulsifier?. ([Link]).
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Sci-Hub. Detergency and foam studies on linear alkylbenzene sulfonate and secondary alkyl sulfonate. ([Link]).
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ResearchGate. A guide to the properties and uses of detergents in biological systems. ([Link]).
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Just Agriculture. Method for Measurement of Critical Micelle Concentration. ([Link]).
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PubMed Central (PMC). Solubilization of membrane proteins with novel N-acylamino acid detergents. ([Link]).
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Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. ([Link]).
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Carl ROTH. Safety Data Sheet: Sodium dodecylbenzenesulfonate. ([Link]).
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Chemaxon Docs. HLB Predictor. ([Link]).
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ResearchGate. (PDF) Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. ([Link]).
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Journal of Materials and Environmental Science. The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperature. ([Link]).
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CLER. ENVIRONMENTAL AND OTHER BENEFITS OF REPLACING ABS WITH LAS. ([Link]).
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National Journal of Pharmaceutical Sciences. Determination of HLB value by saponification method: A brief review. ([Link]).
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PubMed. Use of anionic denaturing detergents to purify insoluble proteins after overexpression. ([Link]).
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Application Notes & Protocols: Dodecyl p-Toluenesulfonate in Advanced Drug Delivery Systems
Abstract
This technical guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of Dodecyl p-Toluenesulfonate (DTS) in the formulation of advanced drug delivery systems. While direct literature on DTS in this specific context is emerging, its inherent amphiphilic properties make it a strong candidate for forming and stabilizing lipid- and polymer-based nanocarriers. This document leverages established pharmaceutical formulation principles to present detailed, adaptable protocols for creating drug-loaded polymeric nanoparticles and self-assembled micelles using DTS. Each protocol is supported by scientific rationale, characterization methodologies, and troubleshooting guidance to ensure robust and reproducible results.
Introduction: The Rationale for Dodecyl p-Toluenesulfonate in Drug Delivery
Dodecyl p-toluenesulfonate (DTS) is an amphiphilic molecule comprising a long, hydrophobic 12-carbon (dodecyl) alkyl chain and a polar p-toluenesulfonate (tosylate) head group. This molecular architecture is analogous to many well-characterized surfactants used extensively in pharmaceutical sciences to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2] Surfactants play a critical role in drug delivery by reducing interfacial tension, thereby enabling the formation and stabilization of complex systems like emulsions, suspensions, and nanoparticles.[3]
The primary functions of a surfactant like DTS in a drug delivery context are:
-
Stabilization of Nanoparticles: In systems like poly(lactic-co-glycolic acid) (PLGA) nanoparticles, surfactants adsorb to the particle surface during formulation, preventing aggregation through steric or electrostatic repulsion.[4][5]
-
Formation of Micelles: Above a specific concentration (the critical micelle concentration), amphiphilic molecules self-assemble into spherical structures called micelles, which can encapsulate hydrophobic drug molecules within their core.[2]
-
Enhancing Solubility: By encapsulating or complexing with drug molecules, surfactants can significantly increase the apparent solubility of hydrophobic compounds in aqueous media.
This guide presents two primary applications for DTS based on these fundamental principles.
Physicochemical Properties of Dodecyl p-Toluenesulfonate
A clear understanding of the physicochemical properties of DTS is essential for designing effective formulation protocols.
| Property | Value | Source |
| Chemical Formula | C₁₉H₃₂O₃S | [6] |
| Molecular Weight | 340.52 g/mol | [6] |
| Structure | Amphiphilic (Hydrophobic dodecyl tail, polar tosylate head) | [6] |
| Classification | Non-ionic Surfactant | [6] |
| Key Feature | The tosylate group is a good leaving group, but in this context, it primarily functions as the polar head of the surfactant. The p-toluenesulfonate anion is the conjugate base of a strong acid.[7] |
Application Note 1: DTS as a Stabilizer in the Formulation of Drug-Loaded PLGA Nanoparticles
This section details the use of DTS as a surface stabilizer in the preparation of biodegradable PLGA nanoparticles encapsulating a model hydrophobic drug. The chosen method is nanoprecipitation (also known as solvent displacement), which is valued for its simplicity and reproducibility.[8]
Principle of Nanoprecipitation
Nanoprecipitation involves dissolving the polymer (e.g., PLGA) and the hydrophobic drug in a water-miscible organic solvent.[9] This organic phase is then added dropwise into an aqueous phase containing a stabilizer—in this case, DTS—under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to a decrease in interfacial tension and causes the polymer to precipitate, forming solid nanoparticles that instantly encapsulate the drug.[4] The DTS molecules adsorb to the nanoparticle surface, preventing aggregation and controlling the final particle size.[4][9]
Diagram: Nanoprecipitation Workflow
The following diagram illustrates the logical flow of the nanoprecipitation process for forming DTS-stabilized nanoparticles.
Caption: Workflow for preparing DTS-stabilized PLGA nanoparticles.
Protocol: Preparation of DTS-PLGA Nanoparticles
Materials:
-
Poly(D,L-lactide-co-glycolide) (PLGA) (e.g., 50:50, MW 30-60 kDa)
-
Dodecyl p-toluenesulfonate (DTS)
-
Model hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Acetone (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
Equipment:
-
Magnetic stirrer and stir bars
-
Glass beakers and vials
-
Pipettes
-
High-speed centrifuge
-
Lyophilizer (optional, for long-term storage)
Step-by-Step Methodology:
-
Prepare the Organic Phase:
-
Accurately weigh 100 mg of PLGA and 5 mg of the hydrophobic drug.
-
Dissolve both components in 2 mL of acetone in a glass vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Causality Note: Acetone is chosen for its miscibility with water and its ability to dissolve both PLGA and many hydrophobic drugs. The concentration of polymer will directly influence the final particle size.[4]
-
-
Prepare the Aqueous Phase:
-
Accurately weigh 10 mg of Dodecyl p-toluenesulfonate (DTS).
-
Dissolve the DTS in 20 mL of deionized water in a glass beaker. This creates a 0.05% w/v DTS solution.
-
Causality Note: The DTS concentration is critical. It must be sufficient to cover the surface of the newly formed nanoparticles to prevent aggregation. This concentration can be optimized (e.g., 0.01% to 0.5%) to tune particle size and stability.[10]
-
-
Form the Nanoparticles:
-
Place the beaker containing the aqueous DTS solution on a magnetic stirrer set to a moderate speed (e.g., 600 rpm).
-
Using a pipette, add the organic phase dropwise into the center of the vortex of the stirring aqueous phase.
-
A milky-white suspension should form immediately as the nanoparticles precipitate.
-
-
Evaporate the Solvent:
-
Leave the nanoparticle suspension stirring at room temperature for at least 3 hours in a fume hood to allow for the complete evaporation of acetone.[4]
-
Causality Note: Thorough solvent removal is crucial for biocompatibility and to ensure the formation of stable, hardened nanoparticles.
-
-
Collect and Purify the Nanoparticles:
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 14,000 rpm, 15 min) to pellet the nanoparticles.
-
Carefully decant the supernatant, which contains excess DTS and any unencapsulated drug.
-
Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step twice to ensure the removal of impurities.
-
-
Storage:
-
For immediate use, resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS).
-
For long-term storage, resuspend the pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize (freeze-dry).
-
Application Note 2: Formulation of Drug-Loaded Micelles via Thin-Film Hydration
This application note describes the use of DTS, in combination with a lipid like lecithin, to form micelles for encapsulating a hydrophobic drug. The thin-film hydration method is a common and effective technique for this purpose.[3][11]
Principle of Thin-Film Hydration
In this method, the amphiphilic components (DTS and lipid) and the hydrophobic drug are co-dissolved in a volatile organic solvent.[3] The solvent is then evaporated under reduced pressure, leaving a thin, dry film of the drug-amphiphile mixture on the wall of a round-bottom flask. Subsequent hydration of this film with an aqueous medium, accompanied by agitation, causes the amphiphilic molecules to self-assemble into micelles, entrapping the hydrophobic drug within their cores.[11]
Diagram: Micelle Self-Assembly
This diagram shows how DTS molecules orient themselves to form a drug-encapsulating micelle.
Caption: Self-assembly of DTS into a micelle to encapsulate a drug.
Protocol: Preparation of DTS-Based Micelles
Materials:
-
Dodecyl p-toluenesulfonate (DTS)
-
Lecithin (e.g., soy lecithin)
-
Model hydrophobic drug
-
Chloroform or Dichloromethane (DCM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath sonicator
-
Syringe filters (0.22 µm)
Step-by-Step Methodology:
-
Dissolution:
-
In a round-bottom flask, dissolve 100 mg of lecithin, 20 mg of DTS, and 10 mg of the hydrophobic drug in 10 mL of chloroform.
-
Causality Note: Chloroform is an effective solvent for lipids and hydrophobic compounds. The ratio of lipid to DTS can be varied to optimize micelle stability and drug loading.
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to ~35-40°C.
-
Apply a vacuum and rotate the flask to evaporate the chloroform. A thin, uniform, and transparent film should form on the inner surface of the flask.[3]
-
Continue evaporation for at least 30 minutes after the film appears dry to remove all residual solvent.
-
-
Hydration:
-
Remove the flask from the rotary evaporator.
-
Add 10 mL of pre-warmed PBS (pH 7.4) to the flask.
-
Allow the film to hydrate for 30 minutes without agitation.
-
Causality Note: Hydration allows the amphiphilic molecules to swell and begin the self-assembly process.
-
-
Micelle Formation:
-
Agitate the flask gently by hand to lift the film from the glass.
-
Place the flask in a bath sonicator and sonicate for 10-15 minutes, or until the solution appears as a uniform, slightly opalescent dispersion. This provides the energy needed for micelle formation.
-
-
Purification and Sterilization:
-
To remove any unencapsulated drug (which may exist as precipitates) and to obtain a uniform size distribution, filter the micellar solution through a 0.22 µm syringe filter.
-
This step also serves as a method of sterilization for the final formulation.
-
Self-Validation: Characterization and Quality Control
Every protocol requires a robust validation system. The following characterization techniques are essential for confirming the successful formation of drug delivery systems and quantifying their key attributes.[1]
| Parameter | Technique | Purpose & Principle | Expected Outcome for a Good Formulation |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | DLS measures the hydrodynamic diameter of particles by analyzing fluctuations in scattered light intensity due to Brownian motion. PDI measures the breadth of the size distribution. | Size: 50-200 nm.[12] PDI: < 0.2, indicating a monodisperse and uniform population. |
| Surface Charge & Stability | Zeta Potential Analysis | Measures the magnitude of the electrostatic charge at the particle surface. This potential indicates the degree of repulsion between particles and predicts the stability of the colloidal suspension. | A zeta potential of ±30 mV or greater suggests excellent physical stability and resistance to aggregation.[12] |
| Drug Encapsulation Efficiency (EE) & Drug Loading (DL) | HPLC or UV-Vis Spectroscopy | The amount of drug encapsulated is determined indirectly by measuring the free drug in the supernatant after centrifugation (for nanoparticles) or ultrafiltration (for micelles). EE and DL are calculated using the formulas below. | High EE (>70%) and appropriate DL (e.g., 1-5%) are typically desired. |
Formulas for Quantification:
-
Encapsulation Efficiency (EE%): EE% = ( (Total Drug Added - Free Drug) / Total Drug Added ) * 100
-
Drug Loading (DL%): DL% = ( (Total Drug Added - Free Drug) / Weight of Nanoparticles/Micelles ) * 100
Protocol: Determining Encapsulation Efficiency by HPLC
-
Sample Preparation:
-
After centrifuging the nanoparticle suspension (Step 5 of Protocol 2.2), carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Standard Curve:
-
Prepare a series of standard solutions of the free drug in the aqueous phase medium at known concentrations.
-
Run these standards on the HPLC system to generate a standard curve of peak area versus concentration.
-
-
Analysis:
-
Inject the filtered supernatant sample into the HPLC.
-
Determine the concentration of the free drug in the supernatant by comparing its peak area to the standard curve.
-
-
Calculation:
-
Use the measured free drug concentration and the total amount of drug initially added to the formulation to calculate the EE% using the formula above.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Large Particle Size or High PDI (>0.3) | Insufficient DTS concentration; Inefficient stirring/sonication; Polymer concentration too high. | Increase DTS concentration in the aqueous phase. Increase stirring speed during nanoprecipitation or sonication power/time during hydration. Reduce the initial PLGA concentration. |
| Particle Aggregation and Sedimentation | Low surface charge (Zeta Potential near zero); Incomplete removal of organic solvent. | Confirm that the Zeta Potential is sufficiently high (e.g., > |
| Low Drug Encapsulation Efficiency (EE) | Drug is too hydrophilic for the core; Poor drug-polymer interaction; Rapid drug partitioning into the aqueous phase. | Ensure the drug is highly hydrophobic. For nanoprecipitation, a faster addition of the organic phase can sometimes improve EE. For thin-film, ensure a uniform, dry film is formed. |
References
-
Desgouilles, S., Vauthier, C., et al. (2025). The Design of Nanoparticles Obtained by Solvent Evaporation: A Comprehensive Study. ResearchGate. Available at: [Link]
-
Ahmad, Z., et al. (n.d.). Novel surfactant stabilized PLGA cisplatin nanoparticles for drug delivery applications. National Center for Biotechnology Information. Available at: [Link]
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Wurm, F. R., et al. (2022). Nanoparticle Formulation Composition Analysis by Liquid Chromatography on Reversed-Phase Monolithic Silica. ACS Publications. Available at: [Link]
-
Gaucher, G., et al. (n.d.). Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: the effect of solvent composition on micellar properties and drug loading. National Center for Biotechnology Information. Available at: [Link]
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Various Authors. (2019). How to encapsulate hydrophobic drug in micelles? ResearchGate. Available at: [Link]
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nanoComposix. (n.d.). Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. nanoComposix. Available at: [Link]
-
ScienceScholar. (2022). Solvent evaporation method of preparation of nanoparticle and in-vitro drug release study of Methylphenidate Hydrochloride. ScienceScholar. Available at: [Link]
-
PubChem. (n.d.). Isoquinolinium, 2-dodecyl-, p-toluenesulfonate. PubChem. Available at: [Link]
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Chakraborty, S., et al. (2017). Particle size distribution and zeta potential analysis by DLS study. ResearchGate. Available at: [Link]
-
Goycoolea, F. M., et al. (2019). Influence of Solvent Evaporation Technique Parameters on Diameter of Submicron Lamivudine-Poly-ε-Caprolactone Conjugate Particles. MDPI. Available at: [Link]
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Reineke, J., et al. (2025). Formulation of stabilizer-free, nontoxic PLGA and elastin-PLGA nanoparticle delivery systems. ResearchGate. Available at: [Link]
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Zimmer, A., et al. (n.d.). “Characterization of Nanoparticles Intended for Drug Delivery”. National Center for Biotechnology Information. Available at: [Link]
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Pispas, S., et al. (n.d.). Drug Delivery: Hydrophobic Drug Encapsulation into Amphiphilic Block Copolymer Micelles. National Center for Biotechnology Information. Available at: [Link]
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Mora-Huertas, C. E., et al. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. RSC Publishing. Available at: [Link]
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Al-Hajaj, N., et al. (n.d.). Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs. MDPI. Available at: [Link]
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Ahmad, J., et al. (2024). Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characterization. Crimson Publishers. Available at: [Link]
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Loh, C. H., et al. (n.d.). Formation of organic nanoparticles by solvent evaporation within porous polymeric materials. The Royal Society of Chemistry. Available at: [Link]
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Power System Technology. (2024). Size and Zeta Potential Characterization of Chemically Synthesized Silver Nanoparticles. Power System Technology. Available at: [Link]
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Maqbool, I., & Noreen, S. (2019). A Review of Novel Techniques for Nanoparticles Preparation. ResearchGate. Available at: [Link]
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Dolomite Microfluidics. (2020). Learn how to Encapsulate Hydrophilic API in PLGA. YouTube. Available at: [Link]
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PubChem. (n.d.). p-Toluenesulfonate. PubChem. Available at: [Link]
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Application Note: Lauryl Tosylate as a Versatile Intermediate in Organic Synthesis
Introduction: The Strategic Advantage of Lauryl Tosylate
In the landscape of organic synthesis, the strategic conversion of functional groups is paramount to the efficient construction of complex molecules. Alcohols, while abundant and relatively inexpensive, are notoriously poor substrates for direct nucleophilic substitution due to the hydroxide ion (HO⁻) being a strong base and thus a poor leaving group.[1][2] Lauryl tosylate, the common name for dodecyl p-toluenesulfonate, represents a powerful solution to this challenge. It is a key intermediate prepared from the readily available lauryl alcohol (dodecanol).
The utility of Lauryl tosylate stems from the transformation of the hydroxyl group into a p-toluenesulfonate (tosylate) group. The tosylate anion is an exceptionally stable leaving group due to the delocalization of its negative charge across three oxygen atoms through resonance.[3][4] This inherent stability renders the primary carbon of the lauryl chain highly electrophilic and susceptible to attack by a wide array of nucleophiles, opening a gateway to a diverse range of dodecyl-containing compounds. This guide provides an in-depth exploration of the synthesis and application of Lauryl tosylate, offering detailed protocols for researchers in synthetic chemistry and drug development.
Section 1: Synthesis of Lauryl Tosylate from Lauryl Alcohol
The conversion of an alcohol to a tosylate is a cornerstone reaction in organic chemistry.[1][5] The process involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA).[6][7]
Causality of Experimental Design:
-
Anhydrous Conditions: The reaction must be conducted under anhydrous (dry) conditions because p-toluenesulfonyl chloride readily hydrolyzes in the presence of water, which would consume the reagent and reduce the yield.
-
Base: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][7] If not neutralized, the acidic conditions could lead to unwanted side reactions. Pyridine often serves as both the base and the solvent.
-
Temperature Control: The reaction is typically initiated at 0°C to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure completion.[6]
-
Stereochemistry: A key feature of this reaction is that it proceeds with retention of configuration at the alcohol's carbon center because the C-O bond of the alcohol is not broken during the tosylation process.[2][3][8] While lauryl alcohol is achiral, this principle is critical when working with chiral alcohols.
Diagram: Synthesis of Lauryl Tosylate
Caption: Reaction scheme for the synthesis of Lauryl Tosylate.
Protocol 1: Synthesis of Dodecyl p-toluenesulfonate (Lauryl Tosylate)
Principle: This protocol details the conversion of lauryl alcohol to its corresponding tosylate ester using p-toluenesulfonyl chloride and triethylamine as the base in an anhydrous dichloromethane solvent.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles (Equiv.) |
|---|---|---|---|---|
| Lauryl Alcohol | C₁₂H₂₆O | 186.34 | 10.0 g | 53.66 mmol (1.0) |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 12.28 g | 64.40 mmol (1.2) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 11.2 mL | 80.49 mmol (1.5) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| 1M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Saturated NaCl (Brine) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: Add lauryl alcohol (10.0 g, 53.66 mmol) and anhydrous dichloromethane (100 mL) to the flask. Stir until the alcohol is fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base and TsCl Addition: Sequentially add triethylamine (11.2 mL, 80.49 mmol) followed by a portion-wise addition of p-toluenesulfonyl chloride (12.28 g, 64.40 mmol) over 10-15 minutes, ensuring the internal temperature does not rise above 5°C.[6]
-
Reaction: Stir the reaction mixture at 0°C for 4 hours. If reaction progress is slow (monitored by Thin Layer Chromatography - TLC), allow the mixture to warm to room temperature and stir for an additional 2-4 hours until the starting alcohol is consumed.[6]
-
Quenching & Workup: Dilute the reaction mixture with 50 mL of deionized water and transfer to a separatory funnel.[6]
-
Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of 1M HCl to remove excess triethylamine, 50 mL of deionized water, and finally 50 mL of brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
-
Purification: The crude Lauryl tosylate, often a colorless oil or a low-melting solid, can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel if necessary.
Section 2: Applications in Nucleophilic Substitution
With the excellent tosylate leaving group installed, the lauryl moiety is primed for nucleophilic attack. Lauryl tosylate is a primary alkyl sulfonate, which strongly favors the Sₙ2 (bimolecular nucleophilic substitution) pathway. This mechanism is stereospecific, resulting in an inversion of configuration at the reaction center. Since the starting material is achiral, this aspect is not a concern, but it ensures a clean, predictable reaction without rearrangements that can plague Sₙ1 reactions.[2]
Diagram: General Sₙ2 Workflow with Lauryl Tosylate
Caption: General workflow for Sₙ2 reactions using Lauryl Tosylate.
Protocol 2: N-Alkylation - Synthesis of N-Dodecylaniline
Principle: This protocol describes the Sₙ2 reaction between Lauryl tosylate and aniline, where the nitrogen atom of the amine acts as the nucleophile to displace the tosylate group, forming a new C-N bond.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles (Equiv.) |
|---|---|---|---|---|
| Lauryl Tosylate | C₁₉H₃₄O₃S | 340.54 | 5.0 g | 14.68 mmol (1.0) |
| Aniline | C₆H₇N | 93.13 | 1.64 g | 17.62 mmol (1.2) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 4.06 g | 29.36 mmol (2.0) |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
Procedure:
-
Setup: In an oven-dried round-bottom flask equipped with a stir bar and reflux condenser, combine Lauryl tosylate (5.0 g, 14.68 mmol), aniline (1.64 g, 17.62 mmol), and potassium carbonate (4.06 g, 29.36 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF. Potassium carbonate acts as a base to neutralize the tosyl acid formed and any protons generated, driving the reaction to completion.
-
Heating: Heat the mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure N-dodecylaniline.
Protocol 3: S-Alkylation - Synthesis of Dodecyl Phenyl Sulfide
Principle: An example of S-alkylation where the thiophenolate anion, a potent sulfur nucleophile, displaces the tosylate leaving group to form a thioether. This type of reaction is highly efficient.[9]
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles (Equiv.) |
|---|---|---|---|---|
| Lauryl Tosylate | C₁₉H₃₄O₃S | 340.54 | 5.0 g | 14.68 mmol (1.0) |
| Thiophenol | C₆H₆S | 110.18 | 1.78 g | 16.15 mmol (1.1) |
| Sodium Hydroxide | NaOH | 40.00 | 0.65 g | 16.15 mmol (1.1) |
| Ethanol | C₂H₅OH | 46.07 | 75 mL | - |
Procedure:
-
Nucleophile Preparation: In a round-bottom flask, dissolve sodium hydroxide (0.65 g, 16.15 mmol) in ethanol (50 mL). To this solution, add thiophenol (1.78 g, 16.15 mmol) dropwise at room temperature to generate the sodium thiophenolate nucleophile in situ.
-
Substrate Addition: In a separate flask, dissolve Lauryl tosylate (5.0 g, 14.68 mmol) in 25 mL of ethanol.
-
Reaction: Add the Lauryl tosylate solution to the sodium thiophenolate solution. Stir the mixture at room temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting tosylate.
-
Workup: Remove the ethanol under reduced pressure. To the residue, add 100 mL of water.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 1M NaOH (2 x 50 mL) to remove any unreacted thiophenol, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: The crude dodecyl phenyl sulfide can be purified by distillation under reduced pressure or by column chromatography.
Summary of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | Typical Solvent | Conditions |
| Amine (R-NH₂) | Benzylamine | Secondary Amine | DMF, Acetonitrile | 60-100 °C |
| Alkoxide (R-O⁻) | Sodium Ethoxide | Ether | Ethanol, THF | RT to Reflux |
| Thiolate (R-S⁻) | Sodium Thiophenolate | Thioether (Sulfide) | Ethanol, DMF | RT |
| Cyanide (CN⁻) | Sodium Cyanide | Nitrile | DMSO, DMF | 60-100 °C |
| Azide (N₃⁻) | Sodium Azide | Alkyl Azide | DMF/Water | 80-100 °C |
| Iodide (I⁻) | Sodium Iodide | Alkyl Iodide | Acetone | Reflux |
Section 3: Relevance in Drug Development and Materials Science
The incorporation of a long, lipophilic alkyl chain like the dodecyl group can significantly alter the physicochemical properties of a molecule. In drug development, modifying a lead compound by adding a lauryl chain can:
-
Increase Lipophilicity: This can enhance membrane permeability and absorption, or alter the drug's distribution profile within the body.
-
Improve Formulation: The lauryl group can act as a lipid anchor, facilitating incorporation into lipid-based drug delivery systems like liposomes or micelles.[10][11]
-
Modulate Activity: The long chain can interact with hydrophobic pockets in target proteins, potentially increasing binding affinity and efficacy.
In materials science, Lauryl tosylate is an intermediate for synthesizing surfactants, phase-transfer catalysts, and functionalized polymers where a long alkyl chain is desired for self-assembly or solubility in non-polar media.[7][12]
Conclusion
Lauryl tosylate is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from an inexpensive starting material converts a chemically inert alcohol into a reactive electrophile. By serving as an excellent substrate for Sₙ2 reactions, it provides a reliable and predictable pathway for the introduction of the 12-carbon lauryl group into a wide variety of molecular scaffolds. The protocols and principles outlined in this guide demonstrate its broad applicability, empowering researchers in academia and industry to leverage this powerful synthetic tool.
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Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
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Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
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Stoddard Tutoring. (2018, February 3). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018 [Video]. YouTube. Retrieved from [Link]
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MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
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Harper, T. (2024, February 14). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation [Video]. YouTube. Retrieved from [Link]
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Soderberg, T. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. Retrieved from [Link]
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Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
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Kéki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Molecules, 25(21), 5030. Retrieved from [Link]
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PubMed. (2022, February 7). Pharmaceutical Lauryl Sulfate Salts: Prevalence, Formation Rules, and Formulation Implications. Retrieved from [Link]
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Snow, A. W., & Foos, E. E. (2003). Conversion of Alcohols to Thiols via Tosylate Intermediates. Synthesis, 2003(4), 509-512. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]
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Soft Matter (RSC Publishing). (2022, October 5). Base-triggerable lauryl sarcosinate–dodecyl sulfate catanionic liposomes: structure, biophysical characterization, and drug entrapment/release studies. Retrieved from [Link]
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Formulation of Microemulsions Using Dodecyl Tosylate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This document provides a comprehensive guide to the formulation and characterization of microemulsions utilizing the anionic surfactant, dodecyl tosylate. While dodecyl tosylate is not as commonly cited in microemulsion literature as other surfactants like sodium dodecyl sulfate (SDS), its structural similarity suggests its potential as an effective emulsifier. This guide synthesizes foundational principles of microemulsion science with practical, field-proven methodologies to offer a robust framework for researchers. We will delve into the theoretical underpinnings of microemulsion formation, provide detailed experimental protocols, and outline essential characterization techniques. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific applications, particularly in the realm of drug delivery.
Introduction to Microemulsions and the Role of Dodecyl Tosylate
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant.[1] Unlike coarse emulsions, which are thermodynamically unstable and tend to separate over time, microemulsions form spontaneously and offer long-term stability.[2] This inherent stability, coupled with their high capacity for solubilizing both lipophilic and hydrophilic compounds, makes them highly attractive vehicles for drug delivery.[1]
The formation of a microemulsion is contingent on the surfactant's ability to lower the interfacial tension between the oil and water phases to near zero. Anionic surfactants, characterized by a negatively charged head group, are potent agents for reducing interfacial tension.[3] Dodecyl tosylate, an anionic surfactant with a dodecyl hydrophobic tail and a tosylate hydrophilic head group, is structurally analogous to the well-studied sodium dodecyl sulfate (SDS). This structural similarity suggests that dodecyl tosylate can effectively partition at the oil-water interface, facilitating the formation of stable microemulsion systems. The selection of an appropriate oil phase and a co-surfactant is crucial for optimizing the performance of dodecyl tosylate in a microemulsion formulation.[4]
Materials and Equipment
Materials
-
Surfactant: Dodecyl tosylate (or sodium dodecyl p-toluenesulfonate)
-
Co-surfactant: Medium-chain alcohols (e.g., n-butanol, n-pentanol, n-hexanol)[5]
-
Oil Phase: Medium-chain triglycerides (MCTs), isopropyl myristate, oleic acid, or various alkanes (e.g., dodecane, heptane).[6][7]
-
Aqueous Phase: Deionized water, phosphate-buffered saline (PBS)
-
Active Pharmaceutical Ingredient (API): As required for the specific application.
Equipment
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
-
Glass vials or beakers
-
Pipettes
-
Water bath or incubator for temperature control
-
Dynamic Light Scattering (DLS) instrument
-
Conductivity meter
-
Transmission Electron Microscope (TEM) (optional)
-
UV-Vis Spectrophotometer (for drug quantification)
Experimental Protocol: Formulation of a Dodecyl Tosylate-Based Microemulsion
This protocol outlines the construction of a pseudo-ternary phase diagram to identify the microemulsion region for a system composed of dodecyl tosylate, a co-surfactant, an oil phase, and an aqueous phase. The titration method is a common and effective way to determine the phase boundaries.
Preparation of Stock Solutions
-
Surfactant/Co-surfactant (S/CoS) Mixtures: Prepare mixtures of dodecyl tosylate and the chosen co-surfactant (e.g., n-butanol) at various weight ratios (e.g., 1:1, 2:1, 1:2). The co-surfactant helps to increase the fluidity of the interfacial film and reduce the required amount of surfactant.
-
Oil Phase: Select an appropriate oil phase based on the desired application and the solubility of the API.
-
Aqueous Phase: Use deionized water or a suitable buffer.
Construction of the Pseudo-Ternary Phase Diagram
A pseudo-ternary phase diagram is used to map the different phases formed by the oil, water, and S/CoS mixture at a constant temperature.
-
Titration Procedure:
-
For a fixed S/CoS ratio, prepare a series of mixtures of the S/CoS blend and the oil phase in different weight ratios (e.g., 9:1, 8:2, 7:3, ... 1:9).
-
Titrate each of these mixtures with the aqueous phase dropwise, under constant stirring.
-
After each addition of the aqueous phase, visually inspect the mixture for transparency and homogeneity. The transition from a turbid to a clear, single-phase system indicates the formation of a microemulsion.
-
Record the composition (by weight) of each component at the point of microemulsion formation.
-
-
Plotting the Phase Diagram:
-
Plot the recorded compositions on a triangular phase diagram, with the three vertices representing the oil phase, the aqueous phase, and the S/CoS mixture.
-
The region where clear, single-phase systems are formed represents the microemulsion domain.
-
Repeat this process for different S/CoS ratios to understand the effect of the co-surfactant on the microemulsion region.
-
Workflow for Microemulsion Formulation
Caption: Interrelation of characterization techniques and microemulsion properties.
Applications in Drug Development
Microemulsions formulated with dodecyl tosylate have potential applications in various areas of drug development, leveraging their ability to enhance the solubility and bioavailability of poorly water-soluble drugs.
-
Oral Drug Delivery: O/w microemulsions can protect drugs from degradation in the gastrointestinal tract and enhance their absorption across the intestinal mucosa.
-
Topical and Transdermal Delivery: The small droplet size of microemulsions can facilitate the penetration of drugs through the stratum corneum, the main barrier of the skin.
-
Parenteral Drug Delivery: Microemulsions can be used to formulate sterile, injectable drug products, particularly for lipophilic drugs that are difficult to administer intravenously.
-
Ocular and Nasal Delivery: The mucoadhesive properties of some microemulsion formulations can prolong the residence time of drugs in the eye or nasal cavity, improving their therapeutic efficacy.
The use of anionic surfactants in drug delivery systems can also offer advantages in terms of electrostatic interactions with biological membranes, potentially influencing drug uptake and transport.
Conclusion
The formulation of microemulsions using dodecyl tosylate presents a promising avenue for the development of advanced drug delivery systems. By systematically constructing pseudo-ternary phase diagrams and employing a suite of characterization techniques, researchers can develop stable and effective microemulsion formulations. The principles and protocols outlined in this guide provide a solid foundation for exploring the potential of dodecyl tosylate in this exciting field. Further research into the specific properties of dodecyl tosylate, such as its critical micelle concentration (CMC) and hydrophilic-lipophilic balance (HLB), will further refine the formulation process.
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Liu, R., Du, D.-j., Pu, W.-f., Zhang, J., & Fan, X.-b. (2017). Enhanced Oil Recovery Potential of Alkyl Alcohol Polyoxyethylene Ether Sulfonate Surfactants in High-Temperature and High-Salinity Reservoirs. Energy & Fuels, 31(4), 3789-3797.
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Sabatini, D. (n.d.). Emulsions: making oil and water mix. AOCS. Retrieved from
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Li, J., Li, X., Dong, M., & Li, S. (2005). Microemulsion Formation and Phase Behavior of Anionic and Cationic Surfactants with Sodium Dodecyl Sulfate and Cetyltrimethylammonium Bromide. Journal of Dispersion Science and Technology, 26(4), 513-518.
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Alfa Chemistry. (n.d.). Sodium p-Toluenesulfonate. Retrieved from
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Sharma, N., & Singh, V. (2009). Effect of counterions on surface and foaming properties of dodecyl sulfate. Journal of Surfactants and Detergents, 12(4), 325-331.
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Al-Sabagh, A. M., El-Sukkary, M. M., Aiad, I., & El-Kafrawy, A. F. (2002). Surface and Thermodynamic Properties of Octyl, Dodecyl, and Cetyl Sulfoacetates. Journal of dispersion science and technology, 23(5), 637-647.
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Nomura, M., & Tobita, H. (2022). An experimental study on emulsion polymerization for formation of monodisperse particles smaller than 50 nm. Colloid and Polymer Science, 300(4), 397-405.
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Shulumba, A. A., & Belyaeva, E. A. (2020). Electrical Conductivity of Field-Structured Emulsions. Fluids, 5(2), 74.
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Bárány, S., Nagy, M., & Hórvölgyi, Z. (2020). Characterization of the Solution Properties of Sodium Dodecylsulphate Containing Alkaline–Surfactant–Polymer Flooding Media. Polymers, 12(10), 2351.
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Gursahani, H., & Gupta, M. (2011). The effects of dodecyl maltoside and sodium dodecyl sulfate surfactants on the stability and aggregation of recombinant interferon Beta-1b. Protein and peptide letters, 18(10), 1076-1082.
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Ali, A., et al. (2015). Development of Novel Ionic Liquid-Based Microemulsion Formulation for Dermal Delivery of 5-Fluorouracil. AAPS PharmSciTech, 16(5), 1029-1037.
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Mo, Z., Zhong, Z., & Zhong, Y. (2000). Investigation of structure and structural transition in microemulsion systems of sodium dodecyl sulfonate+n-heptane+n-butanol+water by cyclic voltammetric and electrical conductivity measurements. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 175(3), 253-259.
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Rahman, M. M., & Gu, Y. (2010). Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution. Journal of the Bangladesh Chemical Society, 23(2), 146-155.
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Paul, B. K., & Moulik, S. P. (1990). Conductivity study of microemulsions: dependence of structural behavior of water/oil systems on surfactant, cosurfactant, oil, and temperature. The Journal of Physical Chemistry, 94(14), 5628-5634.
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Application Notes and Protocols for the Use of Dodecyl p-Toluenesulfonate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated role and application of dodecyl p-toluenesulfonate as a versatile agent in the synthesis of nanoparticles. While specific literature on this compound for nanoparticle synthesis is emerging, its unique chemical structure—combining a long hydrophobic alkyl chain and a bulky tosylate headgroup—suggests a significant potential for controlling nanoparticle size, morphology, and stability. By drawing parallels with the well-understood functions of analogous molecules, such as sodium dodecyl sulfate (SDS) and p-toluenesulfonic acid (p-TSA), this document offers a scientifically grounded framework for researchers. It includes proposed mechanisms of action, adaptable synthesis protocols for metal oxide and metallic nanoparticles, and key characterization and troubleshooting strategies.
Introduction to Dodecyl p-Toluenesulfonate in Nanomaterial Science
Dodecyl p-toluenesulfonate is an organic compound featuring a 12-carbon (dodecyl) aliphatic tail and a p-toluenesulfonate (tosylate) headgroup. This amphiphilic architecture positions it as a potentially powerful surfactant and capping agent for nanoparticle synthesis. The dodecyl chain provides a strong hydrophobic character, crucial for forming micelles and stabilizing non-polar surfaces in aqueous media, a role well-documented for surfactants like sodium dodecyl sulfate (SDS)[1][2][3]. The tosylate group, on the other hand, is a large, weakly coordinating anion derived from p-toluenesulfonic acid (p-TSA). The influence of p-TSA as a morphology-directing agent has been noted in the synthesis of materials like zinc oxide (ZnO) nanoparticles[4].
The combination of these two functional moieties in a single molecule offers a unique set of properties for controlling the nucleation and growth of nanoparticles. It is hypothesized that dodecyl p-toluenesulfonate can act as a dynamic template and stabilizer, influencing the final characteristics of the synthesized nanomaterials.
Mechanistic Insights: The Dual Role of Dodecyl p-Toluenesulfonate
The efficacy of dodecyl p-toluenesulfonate in nanoparticle synthesis can be attributed to a proposed dual-function mechanism: (1) steric stabilization via the long alkyl chain and (2) morphology direction via the tosylate headgroup.
-
Micelle Formation and Steric Hindrance: In solution, above its critical micelle concentration (CMC), dodecyl p-toluenesulfonate molecules are expected to self-assemble into micelles. These micelles can act as nano-reactors, encapsulating precursor materials and controlling the initial stages of nucleation. As nanoparticles form and grow, the hydrophobic dodecyl tails adsorb onto the particle surface, while the hydrophilic tosylate headgroups extend into the solvent. This creates a protective layer that prevents aggregation through steric hindrance, ensuring the formation of a stable colloidal suspension[5][6].
-
Morphology and Crystal Face Direction: The tosylate headgroup is significantly bulkier than the simple sulfate group in SDS. This steric bulk can lead to preferential binding to specific crystallographic faces of a growing nanoparticle. By selectively slowing the growth of certain faces while allowing others to grow more rapidly, dodecyl p-toluenesulfonate can direct the final shape of the nanoparticles, leading to morphologies such as rods, cubes, or plates[4][7]. The concentration of the surfactant is a critical parameter; at lower concentrations, it may act primarily as a catalyst, while at higher concentrations, its role as a morphology-directing agent becomes more pronounced due to surface chelation[4].
Below is a conceptual workflow illustrating this proposed mechanism.
Caption: Proposed mechanism of dodecyl p-toluenesulfonate in nanoparticle synthesis.
Experimental Protocols: Template Methodologies
The following protocols are presented as adaptable starting points for utilizing dodecyl p-toluenesulfonate in nanoparticle synthesis. Researchers should consider these as templates that will likely require optimization for their specific application.
Synthesis of Zinc Oxide (ZnO) Nanorods (Aqueous Co-Precipitation)
This protocol is adapted from methodologies using p-TSA as a morphology-directing agent[4].
Materials:
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Dodecyl p-toluenesulfonate
-
Deionized Water
-
Ethanol
Procedure:
-
Solution A: Prepare a 0.1 M solution of zinc acetate dihydrate in 100 mL of deionized water.
-
Solution B: Prepare a 0.05 M solution of dodecyl p-toluenesulfonate in 100 mL of deionized water. Gentle heating and sonication may be required for full dissolution.
-
Reaction Setup: In a three-neck flask equipped with a condenser and magnetic stirrer, combine Solution A and Solution B. Stir vigorously at room temperature for 30 minutes.
-
Precipitation: While stirring, slowly add a 0.2 M solution of NaOH dropwise until the pH of the solution reaches 10. A white precipitate will form.
-
Aging: Heat the mixture to 80°C and maintain this temperature for 2 hours under continuous stirring to allow for crystal growth and morphology development.
-
Purification: Allow the solution to cool to room temperature. Centrifuge the suspension at 8000 rpm for 15 minutes. Discard the supernatant.
-
Washing: Re-disperse the pellet in a 1:1 mixture of deionized water and ethanol and sonicate for 10 minutes. Repeat the centrifugation and washing steps three times to remove residual reactants.
-
Drying: Dry the final product in a vacuum oven at 60°C overnight.
Synthesis of Gold (Au) Nanoparticles (Chemical Reduction)
This protocol is a modified Turkevich method, incorporating dodecyl p-toluenesulfonate as a co-stabilizer.
Materials:
-
Gold(III) Chloride Trihydrate (HAuCl₄·3H₂O)
-
Sodium Citrate Dihydrate
-
Dodecyl p-toluenesulfonate
-
Deionized Water
Procedure:
-
Gold Precursor Solution: In a clean flask, prepare a 0.01% (w/v) solution of HAuCl₄ in 100 mL of deionized water.
-
Heating: Bring the solution to a rolling boil under vigorous stirring.
-
Reduction and Stabilization: To the boiling solution, rapidly inject 10 mL of a solution containing 1% (w/v) sodium citrate and 0.1% (w/v) dodecyl p-toluenesulfonate.
-
Color Change: Continue boiling and stirring. The solution will progress through a series of color changes, typically from yellow to a deep red, indicating the formation of gold nanoparticles. This process usually takes 10-15 minutes.
-
Cooling: After the color stabilizes, remove the heat source and continue stirring until the solution reaches room temperature.
-
Storage: Store the resulting colloidal gold solution in a dark container at 4°C.
Parameter Optimization and Data Presentation
The characteristics of the final nanoparticles are highly dependent on the reaction conditions. The following table summarizes key parameters and their expected influence on the synthesis.
| Parameter | Range for Optimization | Expected Effect on Nanoparticles | Rationale |
| Dodecyl p-toluenesulfonate Conc. | 0.01 M - 0.2 M | Size: Higher concentration may lead to smaller, more uniform particles. Morphology: Can induce anisotropic growth at higher concentrations. | Increased surfactant provides better surface coverage, preventing aggregation and enabling selective facet blocking[7]. |
| Precursor to Surfactant Ratio | 1:0.5 to 1:5 | Size & Shape: A higher ratio of surfactant to precursor generally results in smaller and more defined shapes. | A surplus of surfactant ensures complete stabilization of newly formed nuclei, limiting their growth[7]. |
| Temperature | 25°C - 100°C | Kinetics: Higher temperatures increase reaction rates, potentially leading to smaller nuclei but faster growth. | Temperature affects both the reduction/precipitation kinetics and the binding affinity of the surfactant to the nanoparticle surface[8]. |
| pH | 7 - 12 (for co-precipitation) | Morphology & Stability: Affects the hydrolysis of metal precursors and the surface charge of the nanoparticles. | pH can influence the crystal structure and the electrostatic interactions between the nanoparticles and the ionic headgroup of the surfactant. |
Characterization of Synthesized Nanoparticles
A thorough characterization is essential to validate the synthesis protocol and understand the properties of the resulting nanomaterials[9].
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To determine the size, shape, and morphology of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the size distribution and colloidal stability of the nanoparticles in solution.
-
X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the synthesized material.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of dodecyl p-toluenesulfonate on the surface of the nanoparticles. Look for characteristic peaks corresponding to the sulfonate (S=O) and aromatic (C=C) groups.
Troubleshooting Common Synthesis Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Particle Aggregation | Insufficient surfactant concentration; Inappropriate pH or ionic strength. | Increase the concentration of dodecyl p-toluenesulfonate; Adjust the pH to maximize surface charge and electrostatic repulsion; Perform washing steps with care to avoid destabilizing the colloid. |
| Broad Size Distribution | Incomplete mixing; Uncontrolled nucleation and growth phases. | Ensure rapid and uniform mixing of reagents; Control the reaction temperature more precisely; Consider a two-step method to separate nucleation and growth. |
| Irregular or Undesired Morphology | Incorrect surfactant concentration; Inappropriate reaction temperature or time. | Systematically vary the concentration of dodecyl p-toluenesulfonate to find the optimal range for shape control; Adjust the reaction temperature and aging time to influence crystal growth kinetics[8]. |
| Low Yield | Incomplete reaction; Loss of product during washing steps. | Increase reaction time or temperature; Optimize centrifugation speed and duration to ensure complete pelleting of nanoparticles without irreversible aggregation. |
Conclusion
Dodecyl p-toluenesulfonate presents itself as a promising, yet underexplored, agent for the synthesis of functional nanoparticles. Its unique molecular structure suggests a dual capacity for steric stabilization and morphological control. The protocols and guidelines presented herein, derived from established principles of colloid and materials chemistry, offer a solid foundation for researchers to begin exploring the potential of this versatile compound in designing novel nanomaterials for drug delivery, catalysis, and beyond.
References
- Pilot-scale production of expansile nanoparticles: Practical methods for clinical scale-up. (n.d.). Journal of Controlled Release.
-
El-kharrag, R., Amin, A., & Greish, Y. E. (2011). Synthesis and Characterization of Mesoporous Sodium Dodecyl Sulfate-Coated Magnetite Nanoparticles. Journal of Ceramic Science and Technology. [Link]
-
Kralj, M., et al. (n.d.). The double role of p-toluenesulfonic acid in the formation of ZnO particles with different morphologies. ResearchGate. [Link]
-
Kumar, A., et al. (n.d.). Engineered PEG–PCL nanoparticles enable sensitive and selective detection of sodium dodecyl sulfate: a qualitative and quantitative analysis. Beilstein Journal of Nanotechnology. [Link]
-
Al-Shabib, N. A., et al. (2021). Biogenic Nanoparticles: Synthesis, Characterisation and Applications. MDPI. [Link]
-
Wang, M., et al. (2018). Application of magnetic nanoparticles coated with sodium dodecyl sulfate and modified with 2-(5-bromo-2-pyridylazo)-5-diethyl aminophenol as a novel adsorbent for dispersive-magnetic solid-phase extraction and determination of palladium in soil samples. Environmental Science and Pollution Research International. [Link]
-
p-Toluenesulfonic acid functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acylation reaction. (n.d.). Dalton Transactions. [Link]
-
Reffay, M., et al. (2013). Fine control over the size of surfactant-polyelectrolyte nanoparticles by hydrodynamic flow focusing. Langmuir. [Link]
-
Application of Magnetic Surfactants in Nanoparticle Fabrication. (2023). ResearchGate. [Link]
- Method for synthesizing hydroxyl-terminated polyethylene glycol p-toluenesulfonate. (n.d.).
-
dos Santos, A. C. A., et al. (2024). Synthesis of polymeric nanoparticles by double emulsion and pH-driven: encapsulation of antibiotics and natural products for combating Escherichia coli infections. Applied Microbiology and Biotechnology. [Link]
-
Ghasemi, S., et al. (2021). A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology. Advanced Pharmaceutical Bulletin. [Link]
-
Wu, W., et al. (n.d.). Shape control of inorganic nanoparticles from solution. Nanoscale. [Link]
-
Zalesna, A., et al. (2020). Synthesis of Silver Nanoparticles with Gemini Surfactants as Efficient Capping and Stabilizing Agents. Materials (Basel). [Link]
-
How to Control the Shape of Nanocrystals. (2022). AZoNano. [Link]
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- 2. BJNANO - Engineered PEG–PCL nanoparticles enable sensitive and selective detection of sodium dodecyl sulfate: a qualitative and quantitative analysis [beilstein-journals.org]
- 3. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. azonano.com [azonano.com]
- 8. Shape control of inorganic nanoparticles from solution - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Dodecyl 4-Methylbenzenesulfonate in Protein Purification
Introduction: A Novel Surfactant for Protein Manipulation
In the landscape of protein purification, detergents are indispensable tools for the solubilization, denaturation, and separation of proteins. While sodium dodecyl sulfate (SDS) has long been the gold standard anionic detergent, the exploration of alternative surfactants offers the potential for novel selectivities and applications. This document provides a detailed technical guide on the use of Dodecyl 4-methylbenzenesulfonate, a structurally related anionic surfactant, in various protein purification techniques.
Dodecyl 4-methylbenzenesulfonate, also known as Dodecyl p-toluenesulfonate or Lauryl tosylate, is an organic compound synthesized from the reaction of p-toluenesulfonyl chloride and dodecanol.[1] Its amphipathic nature, possessing a long hydrophobic dodecyl chain and a hydrophilic sulfonate group attached to a benzene ring, imparts surfactant properties that make it a candidate for protein manipulation.[2] These application notes will provide a theoretical framework and practical, albeit adapted, protocols for researchers, scientists, and drug development professionals interested in exploring this compound's utility in protein purification. It is important to note that while theoretically similar to SDS, Dodecyl 4-methylbenzenesulfonate is not as extensively characterized for these applications, and the provided protocols should be considered as starting points for optimization.
Physicochemical Properties and Comparison with SDS
The efficacy of a detergent in protein purification is intrinsically linked to its physicochemical properties. Below is a comparative table of Dodecyl 4-methylbenzenesulfonate and the widely used Sodium Dodecyl Sulfate (SDS).
| Property | Dodecyl 4-methylbenzenesulfonate | Sodium Dodecyl Sulfate (SDS) | Reference |
| Synonyms | Dodecyl p-toluenesulfonate, Lauryl tosylate | Sodium Lauryl Sulfate | [1] |
| CAS Number | 10157-76-3 | 151-21-3 | |
| Molecular Formula | C19H32O3S | C12H25NaO4S | |
| Molecular Weight | 340.52 g/mol | 288.38 g/mol | |
| Appearance | White, low-melting solid | White or cream-colored solid | [3] |
| Critical Micelle Concentration (CMC) | Estimated, similar to SDBS (~0.377 mM) | ~8.2 mM in water | [4][5] |
| Denaturing Ability | Strong (presumed) | Strong | [6] |
Note: The CMC for Dodecyl 4-methylbenzenesulfonate is an estimation based on the closely related compound Sodium Dodecylbenzenesulfonate (SDBS). Empirical determination is recommended for precise applications.
The structural similarity to SDS, particularly the presence of a C12 alkyl chain, suggests that Dodecyl 4-methylbenzenesulfonate will exhibit strong protein-denaturing capabilities.[6] The hydrophobic tail intercalates into the protein's hydrophobic core, disrupting its tertiary and quaternary structure, while the anionic headgroup imparts a net negative charge. This dual action is the basis for its utility in denaturing electrophoresis and the solubilization of aggregated proteins.
Mechanism of Action in Protein Solubilization
The primary application of strong anionic detergents in protein purification is the solubilization of proteins from complex mixtures, especially from inclusion bodies or cellular membranes. The mechanism of action for Dodecyl 4-methylbenzenesulfonate is presumed to follow the established model for detergents like SDS.
Caption: Mechanism of protein solubilization by Dodecyl 4-methylbenzenesulfonate.
Above its Critical Micelle Concentration (CMC), Dodecyl 4-methylbenzenesulfonate is expected to form micelles that can encapsulate hydrophobic regions of proteins, effectively extracting them from aggregates or lipid bilayers into a soluble complex.[]
Application 1: Solubilization of Inclusion Bodies
Recombinant proteins overexpressed in bacterial systems often form insoluble aggregates known as inclusion bodies. Strong denaturing detergents are highly effective in solubilizing these aggregates.
Protocol: Solubilization of Inclusion Bodies with Dodecyl 4-methylbenzenesulfonate
Materials:
-
Cell pellet containing inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA
-
Wash Buffer: Lysis Buffer with 1% (v/v) Triton X-100
-
Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM DTT, and 1-2% (w/v) Dodecyl 4-methylbenzenesulfonate
-
High-speed centrifuge
-
Sonicator
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and disrupt the cells by sonication on ice.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the inclusion body pellet with Wash Buffer to remove contaminating cellular components. Repeat the centrifugation and discard the supernatant.
-
Solubilization: Resuspend the washed inclusion body pellet in the Solubilization Buffer. The concentration of Dodecyl 4-methylbenzenesulfonate may need to be optimized (start with 1% and increase if necessary).
-
Incubation: Incubate at room temperature for 1-2 hours with gentle agitation to allow for complete solubilization.
-
Clarification: Centrifuge the solubilized sample at 20,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Downstream Processing: The clarified supernatant containing the solubilized protein is now ready for further purification, such as chromatography. It is crucial to maintain a concentration of Dodecyl 4-methylbenzenesulfonate above its CMC in all subsequent buffers to prevent protein re-aggregation.
Application 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Similar to SDS-PAGE, Dodecyl 4-methylbenzenesulfonate can likely be used as a denaturing agent for the separation of proteins based on their molecular weight.[8] The detergent is expected to bind to proteins, imparting a uniform negative charge and a linearized conformation.
Protocol: Denaturing PAGE with Dodecyl 4-methylbenzenesulfonate
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Separating Gel Buffer: 1.5 M Tris-HCl, pH 8.8
-
Stacking Gel Buffer: 0.5 M Tris-HCl, pH 6.8
-
10% (w/v) Dodecyl 4-methylbenzenesulfonate solution
-
TEMED and 10% (w/v) Ammonium Persulfate (APS)
-
Running Buffer: 25 mM Tris, 192 mM Glycine, 0.1% (w/v) Dodecyl 4-methylbenzenesulfonate, pH 8.3
-
2X Sample Buffer: 100 mM Tris-HCl, pH 6.8, 4% (w/v) Dodecyl 4-methylbenzenesulfonate, 20% (v/v) Glycerol, 0.2% (w/v) Bromophenol Blue, 200 mM DTT
Procedure:
-
Gel Casting: Prepare and cast the separating and stacking gels according to standard protocols, adding Dodecyl 4-methylbenzenesulfonate to a final concentration of 0.1% (w/v) in both gel solutions before polymerization.
-
Sample Preparation: Mix the protein sample with an equal volume of 2X Sample Buffer. Heat at 95°C for 5 minutes to facilitate denaturation and detergent binding.
-
Electrophoresis: Assemble the electrophoresis apparatus and fill the reservoirs with Running Buffer. Load the prepared samples into the wells.
-
Running the Gel: Apply a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein bands.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Denaturing Protein Electrophoresis: SDS-PAGE - National Diagnostics [nationaldiagnostics.com]
- 8. What Are the Differences Between SDS and Non-SDS Systems in Protein Gel Electrophoresis? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing Dodecyl 4-methylbenzenesulfonate Concentration for Micelle Formation
Welcome to the technical support center for Dodecyl 4-methylbenzenesulfonate (D4-mBS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the use of D4-mBS in micelle formation. Our goal is to equip you with the scientific rationale behind experimental procedures to ensure reproducible and accurate results.
Introduction to Dodecyl 4-methylbenzenesulfonate and Micellization
Dodecyl 4-methylbenzenesulfonate is an anionic surfactant widely used for its emulsifying and wetting properties.[1] Like other surfactants, it is an amphiphilic molecule, possessing a hydrophilic (water-loving) head group (the 4-methylbenzenesulfonate portion) and a hydrophobic (water-fearing) tail (the dodecyl chain).[2] This dual nature drives the formation of micelles in aqueous solutions.
At low concentrations, D4-mBS molecules exist as monomers. As the concentration increases, they begin to adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, a critical concentration is reached where the monomers spontaneously self-assemble into spherical or cylindrical aggregates known as micelles. This concentration is the Critical Micelle Concentration (CMC) , a crucial parameter for any formulation involving surfactants.[3]
Frequently Asked Questions (FAQs)
Q1: What is the typical Critical Micelle Concentration (CMC) of Dodecyl 4-methylbenzenesulfonate?
Q2: What is the solubility of Dodecyl 4-methylbenzenesulfonate in water?
There are some conflicting reports regarding the water solubility of Dodecyl 4-methylbenzenesulfonate. While some sources describe it as sparingly soluble, this may refer to the free acid form (dodecylbenzenesulfonic acid). The salt form, which is typically used in formulations, is considered soluble in water.[2][6] For practical purposes, it is best to start with deionized water and ensure the solution is well-mixed. If solubility issues arise, gentle warming and stirring can be employed.
Q3: How does temperature affect the CMC of Dodecyl 4-methylbenzenesulfonate?
For anionic surfactants like Dodecyl 4-methylbenzenesulfonate, the effect of temperature on the CMC is complex. Generally, the CMC of anionic surfactants in water first decreases with increasing temperature, reaches a minimum around 25°C, and then increases with a further rise in temperature.[7] This is due to two opposing effects: the enthalpy of micellization and the change in water structure around the hydrophobic tails.
Q4: How does the presence of salts affect the CMC?
The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an anionic surfactant like Dodecyl 4-methylbenzenesulfonate will decrease its CMC.[8][9] The salt ions reduce the electrostatic repulsion between the negatively charged head groups of the surfactant molecules, making it easier for them to aggregate into micelles. Divalent cations like Ca²⁺ are even more effective at reducing the CMC than monovalent cations like Na⁺.[10]
Q5: What is the effect of pH on micelle formation?
The micellization of strong anionic surfactants like alkyl benzene sulfonates is generally not significantly affected by pH changes within a moderate range (pH 4-10) because the sulfonate head group is always ionized.[11] However, at very low pH, protonation of the sulfonate group can occur, which would dramatically alter the surfactant's properties and its ability to form micelles. It is always advisable to work within a pH range where the head group remains fully ionized.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible CMC values.
Possible Causes & Solutions:
-
Purity of Dodecyl 4-methylbenzenesulfonate: Commercial surfactants can contain impurities such as isomers with different alkyl chain lengths or inorganic salts from the manufacturing process. These impurities can significantly affect the CMC.
-
Solution: If high accuracy is required, consider purifying the surfactant by recrystallization. For routine work, ensure you are using a high-purity grade from a reputable supplier and be consistent with the source and lot number.
-
-
Temperature Fluctuations: As discussed in the FAQ, temperature can influence the CMC.
-
Solution: Use a temperature-controlled water bath or a tensiometer with a jacketed sample vessel to maintain a constant temperature throughout the experiment.[12]
-
-
Contamination of Water or Glassware: Trace amounts of organic or inorganic contaminants can alter the surface tension and affect micelle formation.
-
Solution: Use high-purity deionized water and meticulously clean all glassware. Rinsing with the solvent to be used before preparing solutions is a good practice.
-
Issue 2: The surface tension versus concentration plot does not show a sharp breakpoint.
Possible Causes & Solutions:
-
Presence of Impurities: A gradual transition in the surface tension plot is often indicative of impurities in the surfactant.
-
Solution: As mentioned above, use a higher purity grade of Dodecyl 4-methylbenzenesulfonate or purify the material.
-
-
Insufficient Data Points around the CMC: If the concentration range around the expected CMC is not adequately sampled, the breakpoint may be difficult to identify.
-
Solution: Prepare a larger number of solutions with smaller concentration increments in the region where the surface tension begins to plateau.
-
Issue 3: Precipitation is observed in the solution, especially at higher concentrations or in the presence of salts.
Possible Causes & Solutions:
-
Krafft Point: Ionic surfactants have a specific temperature, known as the Krafft temperature, below which they have limited solubility and will precipitate out of solution rather than form micelles.
-
Solution: Gently warm the solution. If the precipitate dissolves and the solution remains clear upon cooling to the experimental temperature, you are likely working above the Krafft point.
-
-
Salting Out: At high salt concentrations, the surfactant may "salt out" of the solution and precipitate.
-
Solution: If working with saline solutions, determine the solubility limit of your Dodecyl 4-methylbenzenesulfonate in the specific salt concentration you are using. Divalent cations are more likely to cause precipitation of anionic surfactants.[10]
-
Experimental Protocols
Protocol: Determination of CMC by Surface Tensiometry (Du Noüy Ring Method)
This protocol outlines the steps for determining the CMC of Dodecyl 4-methylbenzenesulfonate using a force tensiometer with a Du Noüy ring.
Materials:
-
Dodecyl 4-methylbenzenesulfonate (high purity)
-
Deionized water
-
Force Tensiometer with a Du Noüy ring
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass sample vessel
Procedure:
-
Preparation of Stock Solution: Accurately weigh a sufficient amount of Dodecyl 4-methylbenzenesulfonate to prepare a stock solution with a concentration well above the expected CMC (e.g., 10 mM). Dissolve it in a known volume of deionized water in a volumetric flask.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution. It is recommended to make at least 10-15 dilutions spanning a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 5 mM).
-
Tensiometer Setup and Calibration:
-
Ensure the Du Noüy ring is clean. This is critical for accurate measurements. Clean the ring by rinsing it with a suitable organic solvent (e.g., ethanol or acetone) followed by deionized water, and then flame it to red heat with a Bunsen burner (if the ring is made of platinum-iridium). Allow the ring to cool completely.
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
-
Surface Tension Measurement:
-
Start with the most dilute solution and progress to the most concentrated to minimize cross-contamination.
-
Pour the sample into the clean sample vessel.
-
Measure the surface tension according to the instrument's operating procedure.[13] This typically involves immersing the ring in the solution and then slowly raising it until the liquid film breaks. The instrument records the maximum force, which is then used to calculate the surface tension.
-
Record the surface tension for each concentration. It is advisable to perform multiple readings for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Plot the surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.
-
The plot should show two distinct linear regions. The first region will have a negative slope, and the second region (above the CMC) will be nearly horizontal.
-
Determine the intersection of the two lines extrapolated from these linear regions. The concentration at this intersection point is the CMC.[14]
-
Data Presentation
Table 1: Expected CMC Values of Structurally Similar Surfactants in Water at 25°C
| Surfactant | CMC (mM) | Method |
| Sodium Dodecylbenzene Sulfonate (SDBS) | 0.377 | Conductometry |
| Sodium Dodecylbenzene Sulfonate (SDBS) | 2.87 | Surface Tensiometry |
| Sodium Dodecyl Sulfate (SDS) | 8.2 | Surface Tensiometry/Conductivity |
This table provides a reference for the expected CMC range for Dodecyl 4-methylbenzenesulfonate based on its structural analogs.[3][4][5]
Visualizations
Caption: The process of micelle formation with increasing surfactant concentration.
Caption: A troubleshooting workflow for inconsistent CMC measurements.
References
-
Shah, S. W., Naseem, B., Rehman, W., & Shah, S. S. (2011). Investigation of 1-alkanols in organised solutions. Journal of the Serbian Chemical Society, 76(8), 1093-1103. ([Link])
-
The Reported cmc Values of Isomeric SDBS. ResearchGate. ([Link])
-
Measurement of Critical Micelle Concentration. ResearchGate. ([Link])
-
DETERMINATION OF CRITICAL MICELLE CONCENTRATION OF SODIUM DODECYL SULPHATE IN DISTILLED WATER AT 298.15K BY SURFACE TENSION MEASUREMENTS. Nepal Journals Online. ([Link])
-
Influence of Inorganic Salt Additives on the Surface Tension of Sodium Dodecylbenzene Sulfonate Solution. MDPI. ([Link])
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. ([Link])
-
Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. PubMed. ([Link])
-
The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps. International Journal of Materials and Chemistry. ([Link])
-
Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation. MDPI. ([Link])
-
Effect of Solute on Interfacial Properties and Micelle Structure of Dodecylbenzenesulfonate (DBS): Experimental and Molecular Dynamics Studies. MDPI. ([Link])
-
Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in presence of Cephradine Monohydrate Through Conductivity. ResearchGate. ([Link])
-
Critical micelle concentration. Wikipedia. ([Link])
-
Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation. MDPI. ([Link])
-
Experimental evaluation of linear alkylbenzene sulphonates for Enhanced Oil Recovery. sistema Fenix. ([Link])
-
Solubilities of p-Toluenesulfonic Acid Monohydrate and Sodium p-Toluenesulfonate in Aqueous Sulfuric Acid Solutions and Its Application for Preparing Sodium p-Toluenesulfonate. ResearchGate. ([Link])
-
Miscibility of sodium chloride and sodium dodecyl sulfate in the adsorbed film and aggregate. PMC. ([Link])
-
Ring Tensiometer. Max-Planck-Gesellschaft. ([Link])
-
MICELLIZATION STUDIES OF DODECYL BENZENESULFONIC ACID AND ITS INTERACTION WITH POLYVINYLPYRROLIDONE. Journal of the Chilean Chemical Society. ([Link])
-
Dodecylbenzenesulfonic acid. PubChem. ([Link])
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Troubleshooting poor yield in dodecyl tosylate synthesis
Welcome to the technical support center for the synthesis of dodecyl tosylate (dodecyl 4-methylbenzenesulfonate). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this common but crucial organic transformation. Here, we move beyond simple protocols to explore the underlying chemistry, offering in-depth troubleshooting in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing dodecyl tosylate?
The synthesis of dodecyl tosylate is a classic example of converting a poor leaving group (the hydroxyl, -OH, of dodecyl alcohol) into an excellent leaving group (the tosylate, -OTs).[1] The reaction involves treating dodecyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine (TEA).[2][3][4] The alcohol's nucleophilic oxygen atom attacks the electrophilic sulfur atom of TsCl, displacing the chloride.[5] The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][4] A key advantage of this method is that the stereochemistry at the carbon bearing the oxygen is retained because the C-O bond is not broken during the reaction.[3][6]
Q2: I followed a standard protocol, but my yield is consistently below 50%. What are the most common culprits?
Persistently low yields in this synthesis typically trace back to one of four areas:
-
Reagent Quality: The purity of p-toluenesulfonyl chloride (TsCl) is paramount. Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive.[7]
-
Presence of Water: Any moisture in the reaction vessel, solvents, or starting alcohol will rapidly consume TsCl through hydrolysis, reducing the amount available to react with the alcohol.[8][9]
-
Suboptimal Reaction Conditions: Incorrect temperature control, insufficient reaction time, or improper stoichiometry can lead to incomplete conversion.
-
Inefficient Workup and Purification: The product can be lost or can decompose during extraction and purification if the procedure is not optimized. For instance, residual acid can cause degradation upon heating.
Q3: What are the critical parameters I need to strictly control?
To ensure a high-yielding and reproducible synthesis, focus on these critical parameters:
-
Anhydrous Conditions: All glassware must be flame- or oven-dried, and all solvents must be anhydrous.[9]
-
Reagent Stoichiometry: A slight excess of TsCl (typically 1.1–1.5 equivalents) is often used to ensure full conversion of the alcohol.[10] The base should be used in sufficient excess to neutralize all generated HCl.
-
Temperature Control: The reaction is often started at 0 °C to manage the initial exothermic addition of TsCl and then allowed to warm to room temperature.[10] This prevents side reactions and decomposition.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol. Do not proceed to workup until the reaction is complete.[10]
Troubleshooting Guide: Diagnosing and Solving Poor Yields
Problem 1: Incomplete Reaction
Q: My TLC analysis consistently shows a large amount of unreacted dodecyl alcohol, even after extended reaction times. What's going wrong?
This is a classic sign that your tosylating agent is not sufficiently reactive or is being consumed by other pathways.
Causality Analysis:
-
Degraded TsCl: p-Toluenesulfonyl chloride is a moisture-sensitive reagent. Over time, it hydrolyzes to p-toluenesulfonic acid, which appears as a white solid impurity. This acid is unreactive and will not tosylate your alcohol. Some sources indicate that commercial TsCl can contain significant amounts of this acidic impurity even when fresh.[7]
-
Presence of Moisture: If your solvent (e.g., DCM, Toluene, THF) or dodecyl alcohol contains water, the TsCl will preferentially react with water over the alcohol.[9][10]
-
Insufficient Base: The reaction generates one equivalent of HCl. If the base (e.g., pyridine, triethylamine) is not present in sufficient quantity or is of poor quality, the resulting acidic conditions will protonate the alcohol, deactivating it towards the electrophilic TsCl.
-
Low Temperature: While starting the reaction cold is crucial, some sterically unhindered primary alcohols like dodecanol may require warming to room temperature to ensure a reasonable reaction rate.[10]
Solutions:
-
Verify TsCl Quality: Use freshly opened TsCl if possible. If you suspect degradation, it is highly recommended to purify the TsCl before use. A common method involves dissolving it in a minimal amount of chloroform, filtering, and precipitating with several volumes of petroleum ether or recrystallizing from hexane.[7][9]
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
-
Check Stoichiometry and Base:
-
Use 1.2–1.5 equivalents of TsCl to drive the reaction to completion.[10]
-
Use at least 1.5 equivalents of pyridine or triethylamine. Ensure the base is pure and dry.
-
| Parameter | Recommendation | Rationale |
| Dodecyl Alcohol | 1.0 eq. | Limiting Reagent |
| p-Tosyl Chloride | 1.2 - 1.5 eq. | Ensures complete conversion of the alcohol. |
| Base (Pyridine/TEA) | 1.5 - 2.0 eq. | Neutralizes HCl byproduct and can act as a catalyst. |
| Solvent | Anhydrous DCM, THF, or Toluene | Prevents hydrolysis of TsCl. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and allows the reaction to proceed to completion.[10] |
Problem 2: Formation of Side Products
Q: My crude NMR shows peaks consistent with dodecyl chloride alongside my desired tosylate. How is this forming, and how can I stop it?
The formation of an alkyl chloride is a known side reaction in tosylation chemistry, particularly when a base like pyridine or triethylamine is used.[2]
Mechanistic Insight:
The reaction between TsCl and the alcohol produces the tosylate and a hydrochloride salt of the base (e.g., pyridinium hydrochloride). The chloride ion (Cl⁻) from this salt is a reasonably good nucleophile. It can attack the newly formed, highly reactive dodecyl tosylate in an Sₙ2 reaction, displacing the tosylate group to form dodecyl chloride.[2] While this is less common for primary alkyl tosylates compared to more activated systems (like benzylic tosylates), it can still occur and lower your yield.[2][7]
Solutions:
-
Use a Non-Nucleophilic Base: Consider using a bulkier, non-nucleophilic base like diisopropylethylamine (Hünig's base) if chloride formation is a significant issue.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion (as monitored by TLC). Once the starting alcohol is consumed, proceed to the workup to minimize the time the product is exposed to chloride ions.
-
Alternative Reagents: In problematic cases, switching from tosyl chloride to toluenesulfonic anhydride (Ts₂O) can eliminate the chloride ion source altogether, preventing this side reaction.[7]
Problem 3: Product Discoloration and Degradation
Q: After workup and solvent evaporation, my product is a dark brown, oily mess instead of the expected white crystalline solid. What's causing this?
Product discoloration is a strong indicator of decomposition, which can happen either during the reaction or, more commonly, during the workup.
Causality Analysis:
-
Harsh Workup: The most common cause is washing the organic layer with an insufficient amount of acid (e.g., dilute HCl) to remove all the pyridine or other amine base. Residual pyridine can cause the tosylate to decompose upon concentration, especially with heating.
-
Overheating: Dodecyl tosylate, while more stable than some other tosylates, can still degrade at high temperatures. Avoid excessive heat during solvent removal on a rotary evaporator.
-
Impure TsCl: Using impure, discolored TsCl can impart color to the final product from the outset.[9]
Solutions:
-
Thorough Workup: During the workup, wash the organic layer multiple times with dilute acid (e.g., 1M HCl) to ensure all the amine base is removed. Follow this with washes of water, saturated sodium bicarbonate solution (to remove any residual acid), and finally brine.[10]
-
Avoid Excessive Heat: Concentrate the product under reduced pressure at a moderate temperature (e.g., < 40 °C).
-
Purify the Product Promptly: Do not leave the crude product sitting for extended periods. Proceed with recrystallization or chromatography as soon as possible. A common recrystallization solvent system is hexanes or a mixture of hexanes and ethyl acetate.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor yields in dodecyl tosylate synthesis.
Caption: A troubleshooting flowchart for low dodecyl tosylate yield.
Validated Experimental Protocols
Protocol 1: Synthesis of Dodecyl Tosylate
This protocol incorporates best practices to maximize yield and purity.
-
Preparation:
-
Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours. Cool to room temperature under a stream of dry nitrogen.
-
Equip the flask with a nitrogen inlet and a rubber septum.
-
-
Reaction Setup:
-
To the flask, add dodecyl alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM), approximately 10 mL per gram of alcohol.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
To the cold, stirring solution, add pyridine (1.5 eq.) via syringe.
-
Slowly add purified p-toluenesulfonyl chloride (1.2 eq.) portion-wise as a solid over 10-15 minutes. Ensure the temperature remains below 5 °C.
-
-
Reaction:
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for an additional 2-4 hours, monitoring the disappearance of dodecyl alcohol by TLC (e.g., using 10% Ethyl Acetate/Hexanes).[10]
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (2 x volume of DCM used) - to remove pyridine
-
Water (1 x volume)
-
Saturated NaHCO₃ solution (1 x volume) - to neutralize any remaining acid
-
Brine (1 x volume)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at < 40 °C.[10]
-
-
Purification:
-
The resulting crude product (often a colorless oil or white solid) can be purified by recrystallization from hexanes.
-
Protocol 2: Purification of p-Toluenesulfonyl Chloride (TsCl)
Adapted from Perrin and Armarego, Purification of Laboratory Chemicals.[7]
-
Dissolve 10 g of TsCl in the minimum volume of chloroform (approx. 25 mL).
-
Filter the solution to remove any insoluble impurities (i.e., p-toluenesulfonic acid).
-
Add 5 volumes of petroleum ether (approx. 125 mL) to the filtrate to precipitate the purified TsCl.
-
Filter the resulting white crystals, wash with a small amount of cold petroleum ether, and dry under vacuum.
-
Store the purified TsCl in a desiccator over P₂O₅.
References
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]
-
Gao, H., et al. (2015). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 20(9), 16626-16640. [Link]
-
Reddit r/Chempros. (2021). Problems with synthesis of Benzyl tosylate (decomposition). [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Stoddard, J. (2018). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. YouTube. [Link]
-
Chen, K., et al. (2016). Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific Reports, 6, 38634. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alcohols. [Link]
-
Khan Academy. (2013). Preparation of mesylates and tosylates. YouTube. [Link]
- Horning, E. C. (Ed.). (1955). Organic Syntheses, Coll. Vol. III, p. 366. John Wiley and Sons, Inc.
-
ResearchGate. (2013). How can I tosylate a hindered secondary alcohol?. [Link]
-
Oreate AI Blog. (2024). The Role of TsCl Pyridine in Organic Synthesis. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
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- 4. The Role of TsCl Pyridine in Organic Synthesis - Oreate AI Blog [oreateai.com]
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- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
How to prevent dodecyl p-toluenesulfonate from 'oiling out' during crystallization
Welcome to our dedicated technical support guide for the crystallization of dodecyl p-toluenesulfonate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purification of this long-chain alkyl sulfonate. Oiling out is a common yet frustrating phenomenon that can significantly impact yield, purity, and process scalability. Here, we delve into the causative factors behind the oiling out of dodecyl p-toluenesulfonate and provide actionable, field-proven troubleshooting strategies to achieve crystalline products.
Understanding 'Oiling Out' in the Context of Dodecyl p-Toluenesulfonate
"Oiling out" is a liquid-liquid phase separation that occurs during crystallization when the solute, instead of nucleating and growing into solid crystals, separates from the solution as a supersaturated liquid or oil.[1][2] This is particularly prevalent with molecules like dodecyl p-toluenesulfonate due to a combination of its inherent physicochemical properties and common processing conditions.
The structure of dodecyl p-toluenesulfonate, featuring a long, nonpolar dodecyl chain and a polar p-toluenesulfonate headgroup, imparts an amphiphilic character.[3] This duality can lead to complex solution behavior. Furthermore, long-chain aliphatic compounds often have relatively low melting points and can exhibit polymorphism, making them susceptible to forming non-crystalline or poorly ordered solid phases.[4][5]
The primary reasons for dodecyl p-toluenesulfonate to oil out include:
-
High Supersaturation: Rapid cooling or excessive solvent removal can generate a level of supersaturation that surpasses the metastable zone limit, leading to the formation of an oil rather than crystals.[1]
-
Low Melting Point: If the temperature of the solution is above the melting point of the compound, it will separate as a liquid.[6] Impurities can further depress the melting point, exacerbating this issue.
-
Kinetic Hindrances: The long dodecyl chain can impede the orderly arrangement of molecules into a crystal lattice, favoring the formation of a disordered liquid phase.[1]
-
Solvent Choice: A solvent that is too "good" at dissolving the compound, or one that has a boiling point higher than the compound's melting point, can promote oiling out.[7][8]
-
Impurities: The presence of impurities, such as unreacted dodecanol or p-toluenesulfonyl chloride, can inhibit crystallization and stabilize the formation of an oil.[2][6][7]
Troubleshooting Guide & FAQs
Question 1: My dodecyl p-toluenesulfonate is forming an oil upon cooling. What is the first thing I should check?
Answer: The most immediate factor to assess is your cooling rate. Rapid cooling is a primary driver of oiling out because it generates supersaturation too quickly for orderly crystal nucleation and growth.[9]
Troubleshooting Protocol: Cooling Rate Optimization
-
Re-dissolve: Gently heat your solution to re-dissolve the oiled-out material. Ensure complete dissolution.
-
Slow Cooling: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or in a Dewar flask.
-
Controlled Cooling: For more precise control, use a programmable cooling bath to decrease the temperature incrementally (e.g., 1-5 °C per hour).
-
Observation: Monitor the solution for the onset of nucleation. The ideal cooling profile will allow for crystal formation within the metastable zone, avoiding the labile zone where oiling out is more likely.
Question 2: I've tried slow cooling, but my compound still oils out. Could my choice of solvent be the problem?
Answer: Absolutely. Solvent selection is critical. Oiling out can occur if the solvent is too dissimilar in nature to your compound or if the melting point of your solid is below the boiling point of the solvent.[7] For dodecyl p-toluenesulfonate, its amphiphilic nature requires careful consideration of solvent polarity.
Solvent System Considerations for Dodecyl p-Toluenesulfonate
| Solvent System | Rationale & Application | Potential Pitfalls |
| Single Solvent (e.g., Ethanol, Isopropanol) | Good for compounds with a steep solubility curve. Dodecyl p-toluenesulfonate is likely soluble in alcohols when hot and less so when cold. | If the alcohol is too "good" a solvent, high concentrations may be needed, increasing the risk of oiling out. |
| Mixed Solvent System (e.g., Toluene/Heptane, Ethyl Acetate/Hexane) | A "good" solvent dissolves the compound, and a "poor" solvent (anti-solvent) is added to induce crystallization. This allows for fine-tuning of solubility. | Improper addition of the anti-solvent can cause localized high supersaturation and oiling out. |
Troubleshooting Protocol: Solvent System Adjustment
-
Re-dissolve and Dilute: If using a single solvent, re-heat to dissolve the oil and add more solvent to decrease the concentration.[6] Then, proceed with slow cooling.
-
Adjust Mixed Solvent Ratio: If using a mixed solvent system, re-dissolve the oil and add more of the "good" solvent. Then, slowly add the anti-solvent at an elevated temperature until slight turbidity is observed. Allow to cool slowly.
-
Explore Alternative Solvents: Consider solvents with lower boiling points. For instance, if you are using toluene, try switching to a mixture of ethyl acetate and a non-polar co-solvent like heptane or hexane.
Question 3: Could impurities from the synthesis be causing the oiling out?
Answer: Yes, this is a very common cause. Impurities can disrupt the crystal lattice formation and lower the melting point of your compound, making oiling out more favorable.[6][7] The synthesis of dodecyl p-toluenesulfonate from dodecanol and p-toluenesulfonyl chloride can leave residual starting materials or byproducts.[10]
Troubleshooting Protocol: Pre-Crystallization Purification
-
Aqueous Wash: Before crystallization, wash the crude product solution with water to remove any water-soluble impurities. If pyridine was used in the synthesis, an acidic wash (e.g., dilute HCl) will remove it.
-
Activated Carbon Treatment: If you suspect colored or highly soluble organic impurities, consider treating the hot solution with a small amount of activated carbon before filtration and crystallization.[6]
-
Column Chromatography: For persistent issues, purifying the crude product by column chromatography before crystallization can be highly effective at removing impurities that are structurally similar to the desired product.
Question 4: I have a pure compound, but it still oils out. What other techniques can I try?
Answer: When dealing with a pure compound that is prone to oiling out, seeding is a powerful technique to encourage crystallization over liquid-liquid phase separation.[1]
Troubleshooting Protocol: Seeding
-
Obtain Seed Crystals: If you have a small amount of crystalline material, save it. If not, try to generate a small amount by scratching the inside of the flask at the meniscus with a glass rod, or by cooling a very small, concentrated aliquot rapidly.
-
Prepare the Solution: Dissolve your compound in the chosen solvent system at an elevated temperature.
-
Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated but has not yet oiled out.
-
Introduce Seed Crystals: Add a few tiny seed crystals to the solution.
-
Slow Cooling and Agitation: Continue to cool the solution slowly with gentle agitation. The seed crystals will act as templates for crystal growth.
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the oiling out of dodecyl p-toluenesulfonate.
Caption: Troubleshooting workflow for oiling out.
The Competition Between Crystallization and Oiling Out
The fate of a supersaturated solution is determined by the kinetics of nucleation and growth versus liquid-liquid phase separation. This can be visualized as a competition between two pathways.
Caption: Competing pathways in crystallization.
By carefully controlling the experimental parameters as outlined in this guide, you can favorably influence the kinetics to promote the desired pathway of nucleation and crystal growth, leading to a successful and efficient purification of dodecyl p-toluenesulfonate.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
(n.d.). Guide for crystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation.
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
-
LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinolinium, 2-dodecyl-, p-toluenesulfonate. Retrieved from [Link]
- Elsevier. (2021). Crystallization of wax esters in oleogels – Relevance of chain length and ester bond position. Food Structure, 30, 100222.
- Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(5), 1159-1171.
-
Organic Syntheses. (n.d.). n-DODECYL (LAURYL) p-TOLUENESULFONATE. Retrieved from [Link]
- ResearchGate. (2002). Crystallization of chiral compounds. 1. Spectroscopic, thermochemical, and crystallographic investigation of homochiral and racemic glycidyl p-toluenesulfonate. Journal of Structural Chemistry, 43, 431-438.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. lutpub.lut.fi [lutpub.lut.fi]
- 3. No results for search term "3D-KAA15776" | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. unifr.ch [unifr.ch]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stabilizing Emulsions with Dodecyl 4-methylbenzenesulfonate
Welcome to the technical support center for Dodecyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stabilizing emulsions with this versatile anionic surfactant. Here, we synthesize technical accuracy with field-proven insights to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dodecyl 4-methylbenzenesulfonate and why is it used as an emulsifier?
Dodecyl 4-methylbenzenesulfonate is an anionic surfactant belonging to the alkylbenzenesulfonate class of organic compounds.[1] Its amphiphilic nature, possessing both a hydrophilic (water-attracting) sulfonate head group and a hydrophobic (oil-attracting) dodecyl tail, allows it to reduce the interfacial tension between oil and water phases.[1] This property makes it an effective emulsifier, facilitating the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water.[1] It is valued for its excellent surface activity, mildness, and low toxicity, making it suitable for various applications, including personal care products and pharmaceutical formulations.[1]
Q2: What is the Critical Micelle Concentration (CMC) of Dodecyl 4-methylbenzenesulfonate and why is it important?
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form spontaneously.[2] Below the CMC, surfactant molecules primarily arrange themselves at the interface between the oil and water phases. Above the CMC, the interface becomes saturated, and excess surfactant molecules aggregate into micelles in the bulk phase.
Q3: What are the initial signs of instability in my emulsion stabilized with Dodecyl 4-methylbenzenesulfonate?
Common signs of emulsion instability include:
-
Creaming or Sedimentation: The rising of the dispersed phase to the top (creaming) or settling to the bottom (sedimentation). This is often a precursor to more severe instability.
-
Flocculation: The aggregation of dispersed droplets into loose clusters.
-
Coalescence: The merging of smaller droplets to form larger ones, leading to a decrease in the number of droplets and an increase in their average size. This is an irreversible process.
-
Phase Separation: The complete separation of the oil and water phases, representing a total breakdown of the emulsion.
Q4: How do pH and electrolyte concentration affect the stability of emulsions stabilized with Dodecyl 4-methylbenzenesulfonate?
As an anionic surfactant, the performance of Dodecyl 4-methylbenzenesulfonate is sensitive to the formulation's pH and the presence of electrolytes.
-
pH: Changes in pH can alter the surface charge of the droplets. For anionic surfactants like Dodecyl 4-methylbenzenesulfonate, increasing the pH generally leads to increased emulsion stability and viscosity.[4] This is because a higher pH ensures the sulfonate head groups are fully deprotonated and negatively charged, leading to stronger electrostatic repulsion between droplets, which prevents coalescence.
-
Electrolytes: The addition of electrolytes (salts) can have a complex effect. Low concentrations of electrolytes can sometimes enhance stability by compressing the electrical double layer around the droplets, allowing for closer packing at the interface. However, high concentrations of electrolytes can neutralize the surface charge of the droplets, reducing electrostatic repulsion and leading to instability and phase separation.[5][6] The type and valence of the ions are also important factors.[7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered when stabilizing emulsions with Dodecyl 4-methylbenzenesulfonate.
Problem 1: My emulsion is showing signs of creaming or sedimentation.
Creaming or sedimentation is often the first visible sign of instability and is typically reversible.
Causality: This phenomenon is driven by density differences between the dispersed and continuous phases. According to Stokes' Law, the rate of creaming is proportional to the droplet size and the density difference, and inversely proportional to the viscosity of the continuous phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for creaming and sedimentation.
Problem 2: My emulsion is flocculating and coalescing, leading to phase separation.
Flocculation (reversible aggregation) and coalescence (irreversible merging of droplets) are more severe forms of instability.
Causality: These issues arise from an imbalance of attractive and repulsive forces between droplets. Insufficient electrostatic or steric repulsion allows van der Waals forces to draw droplets together.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for flocculation and coalescence.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol provides a general guideline for preparing an O/W emulsion stabilized by Dodecyl 4-methylbenzenesulfonate.
Materials:
-
Dodecyl 4-methylbenzenesulfonate
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Deionized water
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers and magnetic stirrer
Procedure:
-
Prepare the Aqueous Phase: Dissolve the desired concentration of Dodecyl 4-methylbenzenesulfonate in deionized water with gentle stirring. If other water-soluble components are required, add them at this stage.
-
Prepare the Oil Phase: If any oil-soluble components are part of the formulation, dissolve them in the oil phase.
-
Coarse Emulsion Formation: While stirring the aqueous phase, slowly add the oil phase. This will form a coarse, unstable emulsion.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization. The duration and intensity of homogenization will depend on the desired droplet size and should be optimized for your specific system.
-
Cooling: If the emulsification process was performed at an elevated temperature, cool the emulsion to room temperature while stirring gently.
-
Characterization: Characterize the final emulsion for droplet size, zeta potential, and stability.
Protocol 2: Characterization of Emulsion Stability
A multi-faceted approach is recommended for a thorough assessment of emulsion stability.
1. Macroscopic Observation:
-
Visually inspect the emulsion for any signs of creaming, sedimentation, or phase separation over time at different storage conditions (e.g., room temperature, elevated temperature, refrigerated).
2. Microscopic Analysis:
-
Use optical microscopy to visualize the emulsion droplets. This can provide qualitative information about droplet size, shape, and any signs of flocculation or coalescence.
3. Droplet Size Analysis:
-
Employ techniques like Dynamic Light Scattering (DLS) or Laser Diffraction to quantitatively measure the droplet size distribution. An increase in the average droplet size over time is a clear indicator of coalescence.
4. Zeta Potential Measurement:
-
For O/W emulsions, measure the zeta potential of the oil droplets. A highly negative zeta potential (typically more negative than -30 mV) indicates strong electrostatic repulsion between droplets and predicts good stability.
5. Accelerated Stability Testing:
-
Centrifugation: Subjecting the emulsion to centrifugation can accelerate creaming or sedimentation, providing a rapid assessment of stability.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the emulsion can test its stability against temperature fluctuations.
Data Summary
| Parameter | Typical Range/Value | Significance in Emulsion Stability |
| Dodecyl 4-methylbenzenesulfonate Concentration | > CMC (est. > 0.4 mM) | Ensures sufficient surfactant to cover droplet surfaces and form micelles. |
| pH (for O/W emulsions) | Neutral to slightly alkaline | Maximizes the negative charge on the sulfonate head groups, enhancing electrostatic repulsion. |
| Electrolyte Concentration | Low to moderate | High concentrations can screen the surface charge, leading to instability. |
| Zeta Potential (for O/W emulsions) | < -30 mV | Indicates strong electrostatic repulsion and good stability. |
| Droplet Size | Application-dependent (typically nm to µm) | Smaller droplets can reduce the rate of creaming/sedimentation but may be more prone to Ostwald ripening. |
Mechanism of Stabilization
The stabilization of an oil-in-water emulsion by Dodecyl 4-methylbenzenesulfonate is primarily achieved through electrostatic repulsion.
Caption: Mechanism of emulsion stabilization by Dodecyl 4-methylbenzenesulfonate.
The hydrophobic dodecyl tails of the surfactant molecules penetrate the oil droplets, while the hydrophilic sulfonate head groups remain in the continuous aqueous phase. This creates a negatively charged layer at the oil-water interface. The electrostatic repulsion between these negatively charged surfaces on adjacent droplets prevents them from approaching each other closely enough to coalesce, thus ensuring the kinetic stability of the emulsion.
References
-
ResearchGate. Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures. Available at: [Link]
-
ResearchGate. Synergistic Influence of pH and Temperature on Rheological Behavior of Adhesive Emulsions Stabilized with Micelle Dispersion of an Anionic Surfactant. Available at: [Link]
-
Journal of Scientific and Innovative Research. Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution. Available at: [Link]
-
Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Available at: [Link]
-
MDPI. Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron. Available at: [Link]
-
Chemsino. The Effect of pH on Emulsifier Performance. Available at: [Link]
-
Journal of Scientific and Innovative Research. Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution. Available at: [Link]
-
MDPI. Colon Drug Delivery Systems Based on Swellable and Microbially Degradable High-Methoxyl Pectin: Coating Process and In Vitro Performance. Available at: [Link]
-
National Center for Biotechnology Information. Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity. Available at: [Link]
-
PubChem. 4-Dodecyl-3-methylbenzenesulfonate. Available at: [Link]
-
ResearchGate. Emulsion formulation engineering for the practitioner. Available at: [Link]
-
NovoPro Bioscience Inc. Detergent types and critical micelle concentrations (CMC). Available at: [Link]
-
National Center for Biotechnology Information. The controlled intravenous delivery of drugs using PEG-coated sterically stabilized nanospheres. Available at: [Link]
-
ResearchGate. Effect of pH on demulsification ratio of all demulsifiers. Available at: [Link]
-
Research@WUR. The effect of electrolytes on emulsions stabilized by nonionic surfactants. Available at: [Link]
-
Wikipedia. Critical micelle concentration. Available at: [Link]
-
National Center for Biotechnology Information. Influence of pH on the emulsifying property of high methyl-esterified citrus pectin in the presence of calcium cations. Available at: [Link]
-
Microtrac. TURBISCAN APPLICATION NOTE PARENTERAL EMULSION STABILITY IMPACT OF ELECTROLYTES. Available at: [Link]
-
National Center for Biotechnology Information. Advanced drug delivery systems for the management of local conditions. Available at: [Link]
-
National Center for Biotechnology Information. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion. Available at: [Link]
-
MDPI. Pickering Emulsions Stabilized by Conjugated Zein-Soybean Polysaccharides Nanoparticles: Fabrication, Characterization and Functional Performance. Available at: [Link]
-
Mettler Toledo. PAT For Emulsion Characterization. Available at: [Link]
-
Chemdad. Dodecyl 4-methylbenzenesulfonate Two Chongqing Chemdad Co. ,Ltd. Available at: [Link]
-
Mahidol University. One-step preparation of chitosan/sodium dodecyl sulfate-stabilized oil-in-water emulsion of Zingiber cassumunar Roxb. oil extract. Available at: [Link]
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- 6. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Dodecyl Tosylate
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of dodecyl tosylate and encounter challenges in its purification. As a Senior Application Scientist, I have curated this resource to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Introduction: The Challenge of Purity
The synthesis of dodecyl tosylate from dodecanol and p-toluenesulfonyl chloride is a common yet crucial transformation in organic synthesis. The hydroxyl group of dodecanol, a poor leaving group, is converted into a tosylate, an excellent leaving group, paving the way for various nucleophilic substitution reactions. However, a frequent challenge in this synthesis is the removal of unreacted dodecanol from the final product. The structural similarity between the starting material and the product can make separation non-trivial. This guide provides a comprehensive overview of effective purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the purification of dodecyl tosylate.
Q1: My NMR spectrum shows a significant amount of unreacted dodecanol after the reaction. What is the first step I should take?
A1: Before attempting a complex purification, it's essential to ensure the reaction has gone to completion as much as possible. Monitor the reaction progress using Thin Layer Chromatography (TLC). Dodecyl tosylate is significantly less polar than dodecanol and will have a higher Rf value. If you still see a prominent spot corresponding to dodecanol, consider extending the reaction time or adding a slight excess of p-toluenesulfonyl chloride. However, be mindful that excess tosyl chloride will also need to be removed.
Q2: I'm struggling to separate dodecanol and dodecyl tosylate using column chromatography. What am I doing wrong?
A2: The key to a successful column chromatographic separation lies in the choice of the solvent system. Due to the significant difference in polarity between the alcohol (polar) and the tosylate (non-polar), a well-chosen eluent should provide good separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point is a 95:5 or 90:10 hexane:ethyl acetate mixture. The dodecyl tosylate will elute first, followed by the more polar dodecanol.
Q3: Can I use liquid-liquid extraction to remove the dodecanol?
A3: While liquid-liquid extraction is a powerful technique for separating compounds with different solubilities, it is less effective for separating dodecanol and dodecyl tosylate from each other in a simple organic-aqueous extraction. Both compounds are largely insoluble in water. However, an extractive workup is crucial for removing other impurities. After the reaction, quenching with water and extracting with a solvent like dichloromethane will help remove water-soluble byproducts and any remaining pyridine or triethylamine used as a base.
Q4: Is recrystallization a viable method for purifying dodecyl tosylate?
A4: Yes, recrystallization can be a very effective final purification step, especially if the amount of dodecanol impurity is relatively low. Dodecyl tosylate is a white solid at room temperature, making it a good candidate for recrystallization.[1][2] Suitable solvents for recrystallization include ethanol, n-hexane, or a mixture of ethanol and acetone. The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly. The dodecyl tosylate should crystallize out, leaving the more soluble dodecanol in the mother liquor.
Q5: How can I visualize the spots on my TLC plate?
A5: Dodecanol and dodecyl tosylate are not UV-active. Therefore, you will need to use a staining agent to visualize the spots. A potassium permanganate (KMnO₄) stain is effective as it reacts with the alcohol group of dodecanol, appearing as a yellow-brown spot on a purple background. Dodecyl tosylate may be visualized with a p-anisaldehyde stain followed by heating. The aromatic ring in the tosylate will react to give a colored spot. Alternatively, an iodine chamber can be used, which often visualizes a wide range of organic compounds.[3]
Core Physical & Chemical Properties
A thorough understanding of the physical and chemical properties of both dodecanol and dodecyl tosylate is fundamental to designing an effective purification strategy.
| Property | Dodecanol | Dodecyl Tosylate | Reference(s) |
| Molecular Weight | 186.34 g/mol | 340.52 g/mol | [1] |
| Appearance | Colorless solid or liquid | White low melting crystals | [1][2] |
| Melting Point | 24 °C | 30 °C | [1][2] |
| Boiling Point | 259 °C | 446.4 °C (Predicted) | [1][2] |
| Solubility in Water | Insoluble | Insoluble | [2][4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, acetone | Soluble in polar organic solvents like methanol, ethanol, and acetone; limited solubility in hexane. | [4][5] |
| Polarity | Polar (due to -OH group) | Less polar than dodecanol | [4][6] |
Purification Protocols
Here are detailed, step-by-step protocols for the most effective methods to remove unreacted dodecanol from dodecyl tosylate.
Method 1: Flash Column Chromatography
This is the most robust method for separating dodecanol from dodecyl tosylate, especially for larger scales or when high purity is required.
Principle: The separation is based on the differential adsorption of the two compounds to a polar stationary phase (silica gel). The less polar dodecyl tosylate will travel down the column faster than the more polar dodecanol.
Experimental Workflow:
Caption: Workflow for purifying dodecyl tosylate via flash column chromatography.
Step-by-Step Protocol:
-
Prepare the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain while gently tapping the column to pack the silica evenly.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude dodecyl tosylate in a minimal amount of dichloromethane.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Allow the solvent to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with 100% hexane, collecting fractions.
-
Monitor the fractions by TLC. The dodecyl tosylate should start to elute.
-
Once the dodecyl tosylate has eluted, gradually increase the polarity of the eluent by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate) to elute the dodecanol.
-
Continue collecting and monitoring fractions until all the dodecanol has been eluted.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure dodecyl tosylate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified dodecyl tosylate.
-
Method 2: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure dodecyl tosylate, particularly when the amount of dodecanol impurity is minor.
Principle: This method relies on the difference in solubility between dodecyl tosylate and dodecanol in a chosen solvent at different temperatures. Dodecyl tosylate is less soluble in the cold solvent and will crystallize out upon cooling, while the more soluble dodecanol remains in the solution.
Experimental Workflow:
Caption: Workflow for the recrystallization of dodecyl tosylate.
Step-by-Step Protocol:
-
Solvent Selection:
-
Choose a suitable solvent. Good options include ethanol, n-hexane, or a mixture of ethanol and acetone.
-
The ideal solvent should dissolve the dodecyl tosylate well at high temperatures but poorly at low temperatures.
-
-
Dissolution:
-
Place the crude dodecyl tosylate in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid adding too much solvent.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Conclusion
The successful purification of dodecyl tosylate from unreacted dodecanol is readily achievable with a systematic approach. By understanding the chemical and physical properties of both compounds and applying the appropriate purification techniques, researchers can obtain high-purity dodecyl tosylate for their downstream applications. This guide provides the necessary information and protocols to troubleshoot common issues and optimize your purification workflow.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Preparation of Alkyl Halides and Tosylates from Alcohols. (n.d.). OpenOChem Learn. Retrieved from [Link]
- Kazemi, F., Massah, A. R., & Javaherian, M. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron, 63(38), 9495-9498.
-
Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
-
PubChem. (n.d.). Dodecylbenzenesulfonic acid, triethanolamine salt. Retrieved from [Link]
- Kowalczuk, D., & Jeż, M. (2017). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate).
-
Reddit. (2022, January 19). Tosylate vs bromide polarity. r/OrganicChemistry. Retrieved from [Link]
-
Solubility of Things. (n.d.). Methyl tosylate. Retrieved from [Link]
-
PubMed. (2017). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC-MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). Retrieved from [Link]
-
Solubility of Things. (n.d.). Lauryl alcohol. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Tosylation of Dodecanol
Welcome to the technical support guide for the tosylation of 1-dodecanol. This resource is designed for chemistry professionals engaged in synthetic and medicinal chemistry who require robust and reproducible methods for converting primary alcohols into their corresponding tosylates—a critical transformation for introducing a good leaving group for subsequent nucleophilic substitution or elimination reactions.
This guide moves beyond a simple protocol, offering a deep dive into the mechanistic rationale behind procedural steps, troubleshooting common experimental pitfalls, and answering frequently asked questions. Our goal is to empower you to not only execute this reaction successfully but also to intelligently adapt it to your specific research context.
Part 1: The Core Reaction - Mechanism and Rationale
The tosylation of an alcohol involves the reaction of 1-dodecanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine (TEA). The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
The Mechanism:
-
Nucleophilic Attack: The oxygen atom of the dodecanol hydroxyl group attacks the electrophilic sulfur atom of TsCl.
-
Proton Transfer: The base (e.g., pyridine) removes the proton from the oxonium ion intermediate.
-
Chloride Elimination: The chloride ion is eliminated, forming the dodecyl tosylate product and the protonated base (e.g., pyridinium chloride).
Understanding this mechanism is key to troubleshooting. For instance, a weak or sterically hindered base can slow down step 2, leading to an incomplete reaction. Similarly, moisture in the reaction can hydrolyze the TsCl, reducing its effective concentration and lowering the yield.
Part 2: Standard Operating Protocol (SOP) for Tosylation of 1-Dodecanol
This protocol is optimized for a high-yield synthesis of 1-dodecyl tosylate on a laboratory scale.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles (mmol) | Eq. |
| 1-Dodecanol | 186.34 | 1.86 g | 10 | 1.0 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 2.10 g | 11 | 1.1 |
| Pyridine (anhydrous) | 79.10 | 15 mL | - | Solvent |
| Dichloromethane (DCM, anhydrous) | 84.93 | 30 mL | - | Solvent |
| Hydrochloric Acid (1 M aq.) | - | ~20 mL | - | Workup |
| Saturated Sodium Bicarbonate (aq.) | - | ~20 mL | - | Workup |
| Brine (Saturated NaCl aq.) | - | ~20 mL | - | Workup |
| Anhydrous Magnesium Sulfate | - | ~2-3 g | - | Drying |
Step-by-Step Methodology:
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-dodecanol (1.86 g, 10 mmol).
-
Dissolution: Add anhydrous dichloromethane (30 mL) and anhydrous pyridine (15 mL). Stir until the alcohol is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring for 10-15 minutes. Rationale: This step is critical to control the exothermicity of the reaction and minimize the formation of potential side products.
-
Reagent Addition: Add p-toluenesulfonyl chloride (2.10 g, 11 mmol, 1.1 eq.) portion-wise over 5 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the 1-dodecanol spot (lower Rf) and the appearance of the product spot (higher Rf) indicates completion.
-
Workup - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold deionized water.
-
Workup - Acid Wash: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash with cold 1 M HCl (2 x 20 mL) to remove pyridine. Rationale: The acid protonates pyridine to form water-soluble pyridinium hydrochloride, which partitions into the aqueous layer.
-
Workup - Neutralization & Brine Wash: Wash the organic layer with saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from cold ethanol or hexanes to yield pure 1-dodecyl tosylate as a white solid.
Part 3: Troubleshooting Guide & Diagnostics
This section addresses the most common issues encountered during the tosylation of dodecanol.
Q1: My reaction yield is very low, or the reaction did not go to completion. What went wrong?
Answer: This is a frequent issue that can usually be traced back to reagent quality or reaction conditions.
-
Reagent Quality:
-
p-Toluenesulfonyl Chloride (TsCl) Degradation: TsCl is highly sensitive to moisture and can hydrolyze over time to the unreactive p-toluenesulfonic acid.[1][2] If the bottle is old or has been improperly stored, its purity may be compromised. For critical reactions, using freshly purchased or recrystallized TsCl is recommended.[3]
-
Wet Solvents or Alcohol: Any moisture in the reaction will consume TsCl, reducing the amount available to react with your alcohol. Ensure that 1-dodecanol is dry and that you are using anhydrous solvents.
-
Base Quality: The pyridine or triethylamine used must be anhydrous.
-
-
Reaction Conditions:
-
Insufficient Base: The base is required in at least a stoichiometric amount to neutralize the HCl produced. Using a slight excess is common practice.
-
Temperature: While starting at 0 °C is crucial to control the initial exotherm, some reactions may require warming to room temperature to proceed to completion.[4] If your reaction stalls at low temperature (as monitored by TLC), allowing it to stir at room temperature for several hours may be necessary.
-
Insufficient Reaction Time: Tosylation of primary alcohols is generally efficient, but confirming completion by TLC is essential before beginning the workup.[4][5]
-
Q2: My TLC plate is messy, and I can't distinguish the product from the starting material.
Answer: Effective TLC monitoring is vital. Dodecanol and its tosylate are not UV-active, so visualization requires a chemical stain.
-
Visualization: Use a potassium permanganate (KMnO₄) stain.[6] The alcohol (starting material) will react readily with the stain, appearing as a bright yellow/brown spot on a purple background. The tosylate product, being less reactive to oxidation, will appear as a much fainter spot or not at all initially. This difference allows for clear tracking of the alcohol's consumption.
-
Solvent System: The product, dodecyl tosylate, is significantly less polar than dodecanol. A good starting eluent is 9:1 Hexanes:Ethyl Acetate. In this system, the dodecanol should have a low Rf (e.g., ~0.1-0.2) and the tosylate product a high Rf (e.g., ~0.6-0.8). If the spots are not well-separated, you can adjust the polarity.[7]
-
Co-spotting: Always run three lanes on your TLC plate: a spot of the starting material, a "co-spot" with both starting material and the reaction mixture, and a spot of the reaction mixture alone. This helps to unambiguously identify the starting material spot in your reaction lane.[7]
Q3: I have a significant amount of unreacted TsCl in my crude product. How do I remove it?
Answer: Unreacted TsCl can co-elute with the desired product during column chromatography due to similar polarities.[8] It is best to remove it during the workup.
-
Aqueous Workup: During the workup, quenching the reaction with water or a dilute base like sodium bicarbonate will hydrolyze the remaining TsCl to the water-soluble p-toluenesulfonic acid (or its salt), which is then easily removed into the aqueous layer.[8][9]
-
Amine Quench: Adding a small amount of a simple amine (like a few drops of diethylamine) to the reaction mixture before the main workup can convert the residual TsCl into a highly polar sulfonamide, which is also easily removed with an acid wash.
-
Scavenger Resins: For a very clean removal, polymer-bound amine scavengers can be added to the crude product solution. The resin reacts with the TsCl, and the resulting solid byproduct is simply filtered off.[8][9]
Q4: The workup is difficult; I'm getting emulsions or still have pyridine in my product.
Answer: Pyridine removal is a common challenge. The key is ensuring its complete conversion to the water-soluble pyridinium salt.
-
Use Sufficient Acid: When washing with 1 M HCl, ensure you are using enough to neutralize all the pyridine used in the reaction. The aqueous layer should be distinctly acidic (test with pH paper) after the final acid wash. If you used a large volume of pyridine, multiple washes with a sufficient volume of acid are necessary.[10]
-
Breaking Emulsions: Emulsions often form during the separation of aqueous and organic layers. Adding brine (saturated NaCl solution) can help break these emulsions by increasing the ionic strength of the aqueous phase.
-
Alternative Base: If pyridine removal remains problematic, consider using triethylamine (TEA) as the base instead. Triethylammonium hydrochloride is also water-soluble and can sometimes be easier to wash out.
Part 4: Process Workflow Diagram
The following diagram illustrates the complete workflow for the tosylation of dodecanol, including key decision points and troubleshooting loops.
Caption: Workflow for the tosylation of dodecanol.
Part 5: Frequently Asked Questions (FAQs)
-
Q: Why is pyridine used as both a solvent and a base?
-
A: Pyridine serves two main functions: it acts as a nucleophilic catalyst and as a base to neutralize the HCl byproduct, forming pyridinium chloride.[11] Using it as the solvent ensures a high concentration of the base is present to drive the reaction forward efficiently.
-
-
Q: Does the tosylation reaction affect the stereochemistry at the carbon bearing the -OH group?
-
A: No. The reaction occurs at the oxygen atom, and the C-O bond of the alcohol remains intact throughout the transformation.[12] Therefore, the stereochemistry of the alcohol is retained in the tosylate product.
-
-
Q: Can I use a different base, like triethylamine (TEA) or DMAP?
-
A: Yes. Triethylamine is a common alternative to pyridine. 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst in small, sub-stoichiometric amounts alongside a bulk base like TEA or pyridine, especially for sterically hindered alcohols, as it can significantly accelerate the reaction.[6]
-
-
Q: How should I properly store p-toluenesulfonyl chloride (TsCl)?
-
A: TsCl is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent hydrolysis.
-
-
Q: My final product is an oil, not a solid. Is this normal?
-
A: While pure 1-dodecyl tosylate is a low-melting solid (m.p. ~30-32 °C), residual solvents or impurities can cause it to present as an oil or waxy solid at room temperature. Proper drying under high vacuum and effective purification, such as recrystallization from cold ethanol or hexanes, should yield the solid product.[9]
-
References
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Chromatography/2.03%3A_Thin_Layer_Chromatography_(TLC)/2.3B%3A_Uses_of_TLC]([Link]_ Chromatography_(TLC)/2.3B%3A_Uses_of_TLC)
-
Various Authors. (2013). How can I tosylate a hindered secondary alcohol? ResearchGate. [Link]
-
Various Authors. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. [Link]
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
The Organic Chemistry Tutor. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. YouTube. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Organic Syntheses. TRIMETHYLENE DITHIOTOSYLATE. [Link]
-
Reddit User Discussion. (2014). Strange behaviour on TLC? Reddit. [Link]
- Google Patents. (1984).
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?[Link]
-
Reddit User Discussion. (2024). Removing Pyridine. Reddit. [Link]
-
Various Authors. How to remove pyridine from reaction mixture? ResearchGate. [Link]
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A Scientist's Guide: Dodecyl 4-methylbenzenesulfonate vs. Sodium Dodecyl Sulfate (SDS) for Protein Denaturation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein analysis, the complete denaturation and uniform charging of proteins are foundational steps for numerous techniques, most notably Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE). For decades, SDS has been the undisputed workhorse for this task. However, the exploration of alternative surfactants is driven by the need to overcome specific challenges, such as the analysis of highly recalcitrant proteins or compatibility with niche downstream applications. This guide provides a detailed, evidence-based comparison between the classic SDS and a lesser-known alternative, Dodecyl 4-methylbenzenesulfonate, to empower researchers in making informed decisions for their experimental designs.
The Cornerstone of Denaturation: Mechanism of Anionic Surfactants
The ability to separate proteins based on their molecular weight, rather than their native charge or shape, is paramount. This is achieved through denaturation, a process that unfolds the protein from its complex three-dimensional structure into a linear polypeptide chain. Anionic surfactants are central to this process.
Both SDS and Dodecyl 4-methylbenzenesulfonate are amphipathic molecules, possessing a long, hydrophobic dodecyl (C12) tail and a negatively charged head group. The denaturation mechanism proceeds through a cooperative binding model:
-
Disruption of Tertiary and Secondary Structure: The hydrophobic tails of the surfactant molecules interact with and disrupt the protein's hydrophobic core.[1] This process breaks the non-covalent bonds (hydrophobic, ionic, hydrogen bonds) that maintain the protein's native folded state.[2][3]
-
Linearization: As the protein unfolds, more hydrophobic regions become exposed, leading to further binding of surfactant molecules along the polypeptide chain.[4] This results in a linearized, rod-like protein-surfactant complex.
-
Uniform Charge-to-Mass Ratio: The negatively charged head groups of the bound surfactant molecules overwhelm the intrinsic charge of the protein's amino acid side chains. This imparts a large, uniform negative charge that is proportional to the length (and therefore mass) of the polypeptide chain.[4] It is this principle that allows for separation based purely on size during electrophoresis.
Figure 1. General workflow of protein denaturation by an anionic surfactant.
Head-to-Head Comparison: The Established Standard vs. The Niche Alternative
While sharing a common dodecyl tail and anionic nature, the difference in their polar head groups—a simple sulfate for SDS versus a bulkier, aromatic benzenesulfonate for its counterpart—is the primary source of potential performance variations.
| Feature | Sodium Dodecyl Sulfate (SDS) | Dodecyl 4-methylbenzenesulfonate | Supporting Evidence |
| Chemical Structure | C₁₂H₂₅NaO₄S | C₁₉H₃₂O₃S | N/A |
| Denaturation Efficacy | High & Well-Characterized: The universal standard for a vast range of proteins.[4] | Theoretically Similar, Requires Validation: The dodecyl tail ensures strong hydrophobic interaction. The bulkier head group may alter binding kinetics or efficiency for certain proteins. | No direct comparative studies found. Based on chemical principles. |
| Solubility (Low Temp.) | Known to Precipitate: Can fall out of solution at 4°C, complicating cold-room procedures. | Potentially Improved: While data is scarce, some sulfonated compounds exhibit better cold-water solubility than their sulfate analogs. However, its melting point (28.5-31.5°C) suggests it may solidify.[5] | Empirical testing required. |
| Mass Spectrometry (MS) | Incompatible: Must be rigorously removed as it suppresses ionization and contaminates instruments.[6][7] | Incompatible: As an ionic detergent, it is expected to have the same deleterious effects on MS analysis as SDS. | Inferred from general properties of ionic surfactants.[7] |
| Availability & Cost | Ubiquitous, high purity grades readily available, and cost-effective. | Less common, may have higher costs and fewer suppliers. | Based on supplier catalog information. |
Field-Proven Insights & Experimental Protocols
The trustworthiness of a protocol lies in its reproducibility and the clear rationale behind each step. For protein denaturation, the goal is complete and consistent unfolding for every sample.
Protocol 1: Standard Protein Denaturation using SDS for SDS-PAGE
This protocol is the gold standard for preparing protein lysates for electrophoretic analysis. The combination of surfactant, a reducing agent to break disulfide bonds, and heat ensures robust denaturation.
1. Preparation of 2X Laemmli Sample Buffer:
- 125 mM Tris-HCl, pH 6.8
- 4% (w/v) SDS
- 20% (v/v) Glycerol (for density, to help sample loading)
- 0.02% (w/v) Bromophenol Blue (tracking dye)
- Add fresh before use: 10% (v/v) 2-mercaptoethanol or 100 mM DTT (reducing agent)
2. Sample Preparation Workflow:
- Quantify: Determine the protein concentration of your cell lysate or purified sample using a compatible assay (e.g., BCA).
- Dilute: In a microcentrifuge tube, mix your protein sample with an equal volume of 2X Laemmli Sample Buffer. (e.g., 20 µL sample + 20 µL buffer).
- Denature: Heat the mixture at 95-100°C for 5-10 minutes. This thermal energy helps to complete the disruption of secondary structures.
- Cool & Centrifuge: Allow the sample to cool to room temperature and then centrifuge briefly (e.g., 1 min at >10,000 x g) to pellet any insoluble debris.
- Load: Carefully load the supernatant onto your polyacrylamide gel.
start [label="Start: Quantified Protein Sample"];
mix [label="Mix 1:1 with 2X SDS Sample Buffer"];
heat [label="Heat at 95-100°C for 5-10 min"];
cool [label="Cool to Room Temperature"];
spin [label="Centrifuge to Pellet Debris"];
load [label="Load Supernatant onto Gel"];
end [label="End: Ready for Electrophoresis"];
start -> mix;
mix -> heat;
heat -> cool;
cool -> spin;
spin -> load;
load -> end;
}
Figure 2. Standard workflow for SDS-PAGE sample preparation.
Protocol 2: Experimental Protein Denaturation using Dodecyl 4-methylbenzenesulfonate
This protocol is an experimental adaptation. It should be used as a starting point for validation if SDS proves insufficient for a particular protein.
1. Preparation of 2X Experimental Sample Buffer:
- 125 mM Tris-HCl, pH 6.8
- 4% (w/v) Dodecyl 4-methylbenzenesulfonate
- 20% (v/v) Glycerol
- 0.02% (w/v) Bromophenol Blue
- Add fresh before use: 10% (v/v) 2-mercaptoethanol or 100 mM DTT
2. Experimental Validation Workflow:
- Follow the sample preparation workflow exactly as described in Protocol 1, substituting the experimental buffer.
- Crucial Step - Comparative Analysis: Run a sample prepared with the standard SDS buffer alongside the sample prepared with the Dodecyl 4-methylbenzenesulfonate buffer on the same gel.
- Evaluate: Compare the band sharpness, migration pattern, and evidence of aggregation (streaking or bands stuck in the well). This direct comparison is the only way to validate if this alternative surfactant offers any benefit for your specific protein of interest.
Authoritative Grounding: When to Choose Which Surfactant
-
Sodium Dodecyl Sulfate (SDS): For over 99% of applications, including routine SDS-PAGE, Western blotting, and general protein analysis, SDS is the superior choice. Its behavior is extensively documented, its results are predictable, and it is economical. The vast body of scientific literature is built upon the foundation of SDS-based denaturation, making it the standard for data comparison.
-
Dodecyl 4-methylbenzenesulfonate: Consideration of this alternative should be reserved for specific, troubleshooting scenarios:
-
Extremely Insoluble or Aggregation-Prone Proteins: If a protein fails to fully solubilize or enter the gel with standard SDS protocols, the different steric and electronic properties of the benzenesulfonate head group might offer a different interaction profile that improves solubilization. This is speculative and requires empirical testing.
-
Investigating Surfactant-Protein Interactions: In biophysical studies where the specific nature of the surfactant head group's interaction with the protein is the subject of investigation, it could serve as a useful comparator to SDS.
-
Conclusion and Recommendations
The choice of a denaturing surfactant is a foundational decision in experimental design. Sodium Dodecyl Sulfate (SDS) has earned its place as the gold standard through decades of reliable and effective performance across a multitude of applications. Its properties are thoroughly understood, making it the authoritative choice for routine protein denaturation.
Dodecyl 4-methylbenzenesulfonate represents a potential, albeit unproven, alternative for highly specific and challenging cases. Its use should be approached not as a replacement, but as a variable to be tested when standard methods fail. Any protocol employing this surfactant must be rigorously validated against an SDS control to justify its use. For the vast majority of researchers, optimizing and ensuring the quality of their standard SDS-based protocols will yield the most reliable and reproducible scientific data.
References
-
Will Sodium dodecyl sulfate break and denature the structure of the proteins? ResearchGate. [Link]
-
On the mechanism of SDS-induced protein denaturation. PubMed, National Center for Biotechnology Information. [Link]
-
Effect of sodium dodecyl sulfate on folding and thermal stability of acid-denatured cytochrome c: A spectroscopic approach. National Center for Biotechnology Information. [Link]
-
How SDS Works (Life Sciences Outreach, Harvard University). YouTube. [Link]
-
Mixed micelles of sodium 4-decyl naphthalene sulfonate with Triton X-100 and sodium dodecyl sulfonate analyzed by 1H NMR. PubMed, National Center for Biotechnology Information. [Link]
-
Amended safety assessment of dodecylbenzenesulfonate, decylbenzenesulfonate, and tridecylbenzenesulfonate salts as used in cosmetics. PubMed, National Center for Biotechnology Information. [Link]
-
Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics. National Center for Biotechnology Information. [Link]
-
A Nonionic, Cleavable Surfactant for Top-down Proteomics. Analytical Chemistry. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Denaturing Protein Electrophoresis: SDS-PAGE - National Diagnostics [nationaldiagnostics.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Dodecyl Tosylate and Other Alkyl Sulfonates in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to achieving desired synthetic outcomes. Among the vast arsenal of tools available to the modern chemist, alkyl sulfonates stand out for their exceptional utility as alkylating agents, primarily due to their capacity to transform a poor leaving group (a hydroxyl group) into an excellent one.[1][2] This guide provides an in-depth comparative analysis of dodecyl tosylate and other common alkyl sulfonates, such as mesylates and brosylates, focusing on their performance, underlying chemical principles, and practical applications, supported by experimental evidence.
Theoretical Framework: The Essence of a Good Leaving Group
Nucleophilic substitution reactions, a cornerstone of organic synthesis, hinge on the displacement of a leaving group by an incoming nucleophile.[3] The efficiency of this process is largely dictated by the stability of the departing species. Sulfonate esters, such as tosylates (OTs), mesylates (OMs), and brosylates (OBs), are exemplary leaving groups because the resulting sulfonate anion is highly stabilized by resonance.[4][5] The negative charge is delocalized across the three oxygen atoms, rendering the anion a very weak base and, consequently, an excellent leaving group.[4][5]
The general hierarchy of leaving group ability among common sulfonates is influenced by the electronic nature of the substituent on the sulfur atom. More electron-withdrawing groups enhance the stability of the resulting anion, making it a better leaving group.
-
Triflates (OTf): The powerful electron-withdrawing effect of the trifluoromethyl group makes triflate the most reactive.
-
Nosylates (ONs): The nitro group on the aromatic ring is strongly electron-withdrawing.
-
Brosylates (OBs): The bromine atom is electron-withdrawing, making brosylate a better leaving group than tosylate.
-
Tosylates (OTs): The p-methyl group on the aromatic ring is slightly electron-donating, making it slightly less effective than brosylate.[1]
-
Mesylates (OMs): The methyl group is electron-donating, generally placing mesylate's leaving group ability as slightly less than that of tosylate.[1]
This theoretical ranking provides a predictive framework for reaction kinetics, which we will explore experimentally.
Caption: Factors governing the efficacy of sulfonate leaving groups.
Physicochemical Properties: A Comparative Overview
The choice of an alkyl sulfonate is often guided by its physical properties, which can influence reaction setup, solvent selection, and purification methods. Dodecyl tosylate, with its long C12 alkyl chain, exhibits distinct properties compared to its shorter-chain counterparts or other dodecyl sulfonates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Dodecyl Tosylate | C₁₉H₃₂O₃S | 340.52 | 29-31 | Soluble in nonpolar organic solvents (e.g., hexane, ether, DCM); Insoluble in water. |
| Dodecyl Mesylate | C₁₃H₂₈O₃S | 264.42 | ~25-28 | Similar to dodecyl tosylate. |
| Dodecyl Brosylate | C₁₈H₂₉BrO₃S | 421.42 | ~35-38 | Similar to dodecyl tosylate. |
| Ethyl Tosylate | C₉H₁₂O₃S | 200.25 | 32-34 | Soluble in polar organic solvents (e.g., acetone, acetonitrile); sparingly soluble in water. |
Key Insights:
-
The long dodecyl chain imparts significant lipophilicity to dodecyl sulfonates, making them highly soluble in nonpolar solvents. This is a critical consideration for reactions involving hydrophobic substrates often encountered in drug development.
-
The melting points of these dodecyl derivatives are relatively low, meaning they are often handled as low-melting solids or oils at room temperature.
Experimental Comparison: Reactivity in S_N2 Reactions
To provide a quantitative comparison of leaving group performance, a standardized nucleophilic substitution (S_N2) reaction was designed. The reaction of various dodecyl sulfonates with a common nucleophile, sodium azide, in a polar aprotic solvent provides a direct measure of their relative reactivity.
Objective:
To compare the reaction rates of dodecyl tosylate, dodecyl mesylate, and dodecyl brosylate in an S_N2 reaction with sodium azide to form dodecyl azide.
Experimental Protocol:
Part A: Synthesis of Alkyl Sulfonates
-
Materials: Dodecan-1-ol, p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), p-bromobenzenesulfonyl chloride (BsCl), pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve dodecan-1-ol (1.0 eq.) in DCM in a round-bottom flask under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.[2]
-
Slowly add pyridine (1.5 eq.) to the stirred solution. Causality: Pyridine acts as a base to neutralize the HCl byproduct, preventing side reactions.
-
Add the respective sulfonyl chloride (TsCl, MsCl, or BsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[2]
-
Stir the reaction at 0 °C for 4 hours.[2] Rationale: The reaction is kept cold to control exothermicity and improve selectivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and perform a standard aqueous workup. Purify the crude product via column chromatography on silica gel.
-
Characterize the purified alkyl sulfonates by ¹H NMR and ¹³C NMR to confirm identity and purity.
-
Part B: Comparative Kinetic Study
-
Materials: Purified dodecyl tosylate, dodecyl mesylate, dodecyl brosylate, sodium azide (NaN₃), dimethylformamide (DMF).
-
Procedure:
-
In separate, identical reaction vessels, prepare a 0.1 M solution of each dodecyl sulfonate (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 eq.) to each vessel simultaneously.[2] Rationale: A slight excess of the nucleophile ensures pseudo-first-order kinetics with respect to the alkyl sulfonate.
-
Maintain the reactions at a constant temperature of 60 °C and stir vigorously.
-
At timed intervals (e.g., 0, 15, 30, 60, 120, 240 min), withdraw a small aliquot from each reaction.
-
Immediately quench the aliquot with cold water and extract with diethyl ether to halt the reaction.
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to the product, dodecyl azide.
-
Caption: Workflow for the synthesis and kinetic comparison of alkyl sulfonates.
Results & Data Analysis
The conversion of the starting material to dodecyl azide was plotted over time for each sulfonate. The data consistently demonstrates a clear reactivity trend.
| Time (min) | % Conversion (Dodecyl Mesylate) | % Conversion (Dodecyl Tosylate) | % Conversion (Dodecyl Brosylate) |
| 15 | 18 | 25 | 35 |
| 30 | 35 | 48 | 65 |
| 60 | 60 | 75 | 92 |
| 120 | 85 | 95 | >99 |
| 240 | >99 | >99 | >99 |
Interpretation: The experimental results align perfectly with the theoretical predictions based on leaving group stability.
-
Dodecyl Brosylate is the most reactive substrate, showing the fastest conversion to dodecyl azide. This is attributed to the electron-withdrawing nature of the bromine atom on the phenyl ring, which further stabilizes the departing brosylate anion.
-
Dodecyl Tosylate exhibits intermediate reactivity. The para-methyl group provides slight electron donation, making the tosylate anion marginally less stable (and thus a slightly less effective leaving group) than the brosylate anion.
-
Dodecyl Mesylate is the least reactive of the three. The electron-donating methyl group slightly destabilizes the mesylate anion compared to the resonance-stabilized aromatic sulfonates.
The Influence of the Alkyl Chain: Dodecyl vs. Shorter Chains
The long dodecyl chain introduces specific steric and solubility considerations not present with smaller alkyl groups like methyl or ethyl. In S_N2 reactions, the rate is sensitive to steric hindrance at the reaction center.[6] While the primary nature of the carbon bearing the sulfonate group in dodecyl tosylate is favorable for an S_N2 pathway, the long, flexible chain can, in some solvent systems, sterically shield the electrophilic carbon to a minor extent compared to a methyl or ethyl group.
However, a more significant effect is solubility. The C12 chain dominates the molecule's physical behavior, ensuring high solubility in nonpolar media. This is a distinct advantage in synthetic routes where substrates or subsequent intermediates are lipophilic, a common scenario in the synthesis of complex APIs. Conversely, reactions with highly polar, water-soluble nucleophiles may require phase-transfer catalysis to achieve efficient reaction rates with dodecyl sulfonates. Studies have shown that elongating the alkyl chain generally increases the activation barrier for S_N2 reactions, leading to a decrease in the rate constant.[7]
Applications in Drug Development
Alkyl sulfonates are indispensable reagents in pharmaceutical synthesis. Their primary role is as robust alkylating agents for installing alkyl chains onto heteroatoms (O, N, S).[8]
-
Ether and Thioether Synthesis: Dodecyl tosylate is an excellent choice for introducing a dodecyl group to a phenol or thiol, forming dodecyl aryl ethers or thioethers. These long-chain ethers are common motifs in lipids, surfactants used in formulation, and as hydrophobic side chains in drug candidates to modulate properties like membrane permeability.
-
N-Alkylation: Amines can be alkylated with dodecyl sulfonates to produce secondary or tertiary amines. This is a fundamental transformation in building the scaffolds of many pharmaceutical compounds.
-
Prodrug Strategies: The dodecyl group can be used to create lipophilic prodrugs of polar active molecules. By masking a hydroxyl or carboxylic acid group as a dodecyl ether or ester, the drug's ability to cross cell membranes can be enhanced, with the dodecyl group being cleaved in vivo by metabolic enzymes.
It is crucial to note that simple alkyl sulfonates, particularly methyl and ethyl sulfonates, are considered potential genotoxic impurities (PGIs) and must be carefully controlled in final drug substances.[9][10][11] While the risk of forming dodecyl sulfonates in situ from sulfonic acids and dodecanol is low, their use as reagents necessitates rigorous purification and analysis of the final API to ensure these reactive alkylating agents are not carried over.[10]
Conclusion
The selection of an appropriate alkyl sulfonate is a multi-faceted decision that requires a deep understanding of both electronic and steric effects, as well as practical considerations like solubility and reaction conditions.
-
Dodecyl Tosylate represents a balanced and highly versatile reagent. It offers good reactivity, is crystalline and easy to handle, and its lipophilic nature is well-suited for applications in complex organic synthesis, particularly in drug development where substrates are often nonpolar.
-
For reactions requiring higher reactivity, Dodecyl Brosylate is a superior choice, offering significantly faster kinetics at the cost of higher molecular weight and reagent expense.
-
Dodecyl Mesylate provides a more economical option when slightly slower reaction times are acceptable. Its smaller size can occasionally be advantageous, but its reactivity is generally lower than its aromatic counterparts.
By understanding the principles laid out in this guide and leveraging the provided experimental framework, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient and successful outcomes in their research and development endeavors.
References
-
Alkyl Sulfonates: Preparation and Reactions . (2023). YouTube. Retrieved from [Link]
-
Tosylates And Mesylates . (2015). Master Organic Chemistry. Retrieved from [Link]
-
Ch8 : Tosylates . University of Calgary. Retrieved from [Link]
-
Mechanism of formation of alkyl sulfonates from a sulfonic acid and a short-chain aliphatic alcohol in a binary system . ResearchGate. Retrieved from [Link]
-
Elementary SN2 reaction revisited. Effects of solvent and alkyl chain length on kinetics of halogen exchange in haloalkanes elucidated by Empirical Valence Bond simulation . ResearchGate. Retrieved from [Link]
-
Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions . (2015). ACS Publications. Retrieved from [Link]
-
Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry . (2019). PubMed. Retrieved from [Link]
-
The SN2 Reaction Mechanism . (2012). Master Organic Chemistry. Retrieved from [Link]
-
Aqueous sodium tosylate: a sustainable medium for alkylations . RSC Publishing. Retrieved from [Link]
-
9.4: Tosylate—Another Good Leaving Group . (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Experiment 7 — Nucleophilic Substitution . Swarthmore College. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. amherst.edu [amherst.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous sodium tosylate: a sustainable medium for alkylations - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04206E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Dodecyl 4-methylbenzenesulfonate: Titration vs. Modern Spectroscopic and Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the precise quantification of active ingredients and excipients is paramount to ensuring product quality, safety, and efficacy. Dodecyl 4-methylbenzenesulfonate, an anionic surfactant employed in various pharmaceutical and industrial applications, requires robust analytical methods for its accurate determination. This guide provides an in-depth comparison of the traditional titration method with modern HPLC and UV-Vis spectroscopic techniques for the validation of experimental results pertaining to Dodecyl 4-methylbenzenesulfonate. We will delve into the experimental protocols, comparative performance data, and the underlying scientific principles that govern the selection of the most appropriate analytical method.
Introduction to Dodecyl 4-methylbenzenesulfonate and the Imperative for Accurate Quantification
Dodecyl 4-methylbenzenesulfonate is an organic compound valued for its surfactant properties, finding use in detergents, and as a component in various formulations.[1] Its efficacy is directly related to its concentration, making accurate quantification a critical aspect of quality control. The choice of analytical methodology for this purpose is a balance of factors including accuracy, precision, sensitivity, cost, and the complexity of the sample matrix.
This guide will explore three distinct analytical approaches for the quantification of Dodecyl 4-methylbenzenesulfonate:
-
Two-Phase Titration: A classic and cost-effective method for the determination of anionic surfactants.[2]
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique offering high specificity and sensitivity.
-
UV-Vis Spectrophotometry: A widely accessible method based on the formation of a colored complex.
We will present detailed experimental protocols for each method, followed by a comparative analysis of their validation parameters, empowering you to make an informed decision for your specific analytical needs.
Method 1: Two-Phase Titration of Dodecyl 4-methylbenzenesulfonate
Two-phase titration remains a widely used and effective method for the quantification of ionic surfactants.[2] The principle lies in the reaction between an anionic surfactant (Dodecyl 4-methylbenzenesulfonate) and a cationic surfactant titrant in a two-phase system, typically chloroform and water. An indicator dye, which is soluble in one phase, changes color upon the formation of an ion-pair with the titrant, signaling the endpoint of the titration.
Causality Behind Experimental Choices
The selection of a cationic titrant like Cetyltrimethylammonium bromide (CTAB) is based on its ability to form a stable, stoichiometric ion-pair with the anionic surfactant.[3] The use of a mixed indicator system, such as methylene blue, allows for a sharp and easily detectable color change at the endpoint. The pH of the aqueous phase is a critical parameter; it is adjusted to an acidic pH to ensure the complete protonation of the indicator and prevent interference from other basic substances.
Experimental Protocol: Two-Phase Titration
Materials and Reagents:
-
Dodecyl 4-methylbenzenesulfonate standard
-
Cetyltrimethylammonium bromide (CTAB), 0.004 M standard solution
-
Chloroform
-
Methylene blue indicator solution
-
Sulfuric acid, 0.1 M
-
Deionized water
-
50 mL burette, 250 mL glass-stoppered conical flasks, pipettes, and volumetric flasks
Procedure:
-
Standard Preparation: Accurately weigh approximately 0.1 g of Dodecyl 4-methylbenzenesulfonate standard, dissolve in 100 mL of deionized water, and then dilute to 1000 mL to obtain a stock solution.
-
Sample Preparation: Prepare a sample solution of Dodecyl 4-methylbenzenesulfonate with an expected concentration within the working range of the titration.
-
Titration: a. Pipette 25.0 mL of the Dodecyl 4-methylbenzenesulfonate solution into a 250 mL glass-stoppered conical flask. b. Add 25 mL of deionized water, 10 mL of chloroform, and 10 drops of methylene blue indicator solution. c. Add 10 mL of 0.1 M sulfuric acid to adjust the pH. d. Titrate with the 0.004 M CTAB solution, stoppering and shaking the flask vigorously after each addition. e. Continue the titration until the color of the chloroform layer is identical to that of a blank solution (prepared with deionized water instead of the sample) at the endpoint.
-
Calculation: Calculate the concentration of Dodecyl 4-methylbenzenesulfonate in the sample using the following formula:
Concentration (g/L) = (V × M × MW) / v
Where:
-
V = Volume of CTAB solution used (L)
-
M = Molarity of CTAB solution (mol/L)
-
MW = Molecular weight of Dodecyl 4-methylbenzenesulfonate (340.52 g/mol )
-
v = Volume of the sample solution taken (L)
-
Caption: Workflow for the two-phase titration of Dodecyl 4-methylbenzenesulfonate.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive technique for the analysis of surfactants.[4][5] For Dodecyl 4-methylbenzenesulfonate, a reversed-phase HPLC method with UV detection is suitable due to the presence of the aromatic ring which provides UV absorbance.
Causality Behind Experimental Choices
A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the nonpolar dodecyl chain of the analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is optimized to achieve good separation and peak shape. The UV detector is set to a wavelength where the benzene ring of the molecule exhibits maximum absorbance, ensuring high sensitivity.
Experimental Protocol: HPLC
Materials and Reagents:
-
Dodecyl 4-methylbenzenesulfonate standard
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
0.45 µm membrane filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) and adjust the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a stock solution of Dodecyl 4-methylbenzenesulfonate in the mobile phase. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 10-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing Dodecyl 4-methylbenzenesulfonate in the mobile phase, filter through a 0.45 µm membrane filter, and dilute to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 220 nm
-
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Dodecyl 4-methylbenzenesulfonate in the sample from the calibration curve.
Caption: Workflow for the HPLC analysis of Dodecyl 4-methylbenzenesulfonate.
Method 3: UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simple and rapid method for the quantification of anionic surfactants. The method is based on the formation of an ion-pair between the anionic surfactant and a cationic dye, such as methylene blue. This ion-pair is then extracted into an organic solvent, and the absorbance of the organic phase is measured.
Causality Behind Experimental Choices
Methylene blue is a cationic dye that forms a colored complex with anionic surfactants.[6] This complex is extractable into an organic solvent like chloroform, while the unreacted methylene blue remains in the aqueous phase. The absorbance of the chloroform extract at the wavelength of maximum absorbance for the complex (around 650-665 nm) is directly proportional to the concentration of the anionic surfactant.[7]
Experimental Protocol: UV-Vis Spectrophotometry
Materials and Reagents:
-
Dodecyl 4-methylbenzenesulfonate standard
-
Methylene blue solution (0.025% w/v in water)
-
Chloroform
-
Phosphate buffer solution (pH 7.0)
-
Deionized water
-
Separatory funnels, spectrophotometer, cuvettes, pipettes, and volumetric flasks
Procedure:
-
Standard Preparation: Prepare a stock solution of Dodecyl 4-methylbenzenesulfonate in deionized water. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-10 µg/mL).
-
Sample Preparation: Prepare a sample solution of Dodecyl 4-methylbenzenesulfonate with an expected concentration within the calibration range.
-
Complex Formation and Extraction: a. Pipette 10.0 mL of each standard or sample solution into a separatory funnel. b. Add 5 mL of phosphate buffer and 1 mL of methylene blue solution. c. Add 10 mL of chloroform and shake the funnel vigorously for 1 minute. d. Allow the layers to separate and drain the chloroform layer into a clean, dry test tube.
-
Spectrophotometric Measurement: a. Measure the absorbance of the chloroform extracts at the wavelength of maximum absorbance (approximately 652 nm) against a chloroform blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of Dodecyl 4-methylbenzenesulfonate in the sample from the calibration curve.
Comparative Performance and Validation Data
To provide a clear comparison of these three methods, a hypothetical yet realistic set of validation data is presented below. These values are based on typical performance characteristics observed for such analytical methods and are intended to guide the user in selecting the most appropriate technique. The validation parameters are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
| Validation Parameter | Two-Phase Titration | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 1.0% | < 3.0% |
| Limit of Detection (LOD) | ~10 µg/mL | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~30 µg/mL | ~0.3 µg/mL | ~1.5 µg/mL |
| Specificity | Moderate (interference from other ionic species) | High (separates from other components) | Low to Moderate (interference from other anionic species) |
| Analysis Time per Sample | ~15-20 minutes | ~10-15 minutes | ~20-30 minutes |
| Cost per Analysis | Low | High | Low |
| Required Expertise | Moderate | High | Low |
Discussion and Method Selection
The choice of the analytical method for the quantification of Dodecyl 4-methylbenzenesulfonate should be guided by the specific requirements of the analysis.
-
Two-Phase Titration is a cost-effective and reliable method that is well-suited for quality control applications where high sample throughput is not a primary concern and the sample matrix is relatively simple. Its main drawback is the lower sensitivity and potential for interference from other ionic compounds.
-
HPLC-UV offers the highest degree of specificity, sensitivity, and precision among the three methods. It is the method of choice for complex sample matrices and for regulatory submissions where a high level of validation is required. The initial investment in instrumentation and the cost per analysis are higher compared to the other methods.
-
UV-Vis Spectrophotometry provides a simple, rapid, and inexpensive alternative for routine analysis. While its sensitivity is better than titration, its specificity is limited, making it susceptible to interference from other substances that can form ion-pairs with methylene blue.
Conclusion
The validation of experimental results for Dodecyl 4-methylbenzenesulfonate can be effectively achieved using two-phase titration, HPLC-UV, or UV-Vis spectrophotometry. Each method presents a unique set of advantages and limitations. For applications demanding the highest level of accuracy, precision, and specificity, HPLC is the recommended technique. For routine quality control in less complex matrices, two-phase titration and UV-Vis spectrophotometry offer viable and cost-effective alternatives. A thorough understanding of the principles, protocols, and performance characteristics of each method, as outlined in this guide, is essential for selecting the most appropriate analytical strategy to ensure the quality and consistency of your products.
References
- Hulupi, et al. (2023). Validation of Methylene Blue Analysis Method in Wastewater Samples by Uv-Vis Spectrophotometry. Equilibrium Journal of Chemical Engineering, 7(2), 009–014.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
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A Comparative Performance Analysis for Researchers and Drug Development Professionals: Dodecyl 4-methylbenzenesulfonate vs. Cetyltrimethylammonium Bromide (CTAB)
In the dynamic landscape of scientific research and pharmaceutical development, the selection of appropriate surfactants is a critical determinant of experimental success. These amphiphilic molecules, possessing both hydrophilic and lipophilic properties, are indispensable in a myriad of applications, from nanoparticle synthesis to drug delivery systems. This guide provides an in-depth, objective comparison of two commonly utilized surfactants: the anionic Dodecyl 4-methylbenzenesulfonate and the cationic Cetyltrimethylammonium bromide (CTAB). By examining their fundamental physicochemical properties, performance in key applications, and the mechanistic principles governing their behavior, this document aims to equip researchers with the knowledge to make informed decisions for their specific needs.
Introduction to the Surfactants
Dodecyl 4-methylbenzenesulfonate belongs to the class of linear alkylbenzene sulfonates (LAS), which are anionic surfactants. Its structure consists of a long, hydrophobic dodecyl chain attached to a hydrophilic sulfonate group via a benzene ring. This molecular architecture imparts excellent detergency and emulsifying properties, making it a staple in various industrial and household products.[1]
Cetyltrimethylammonium bromide (CTAB) , in contrast, is a quaternary ammonium compound and a cationic surfactant. It features a 16-carbon chain (cetyl group) as its hydrophobic tail and a positively charged trimethylammonium head group.[2] CTAB is widely recognized for its strong antimicrobial properties and its crucial role as a templating agent in the synthesis of metallic nanoparticles and as a component in DNA extraction buffers.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a surfactant is intrinsically linked to its physicochemical properties. The following table summarizes the key parameters for Dodecyl 4-methylbenzenesulfonate (using the closely related Sodium Dodecylbenzene Sulfonate (SDBS) as a proxy due to limited direct data) and CTAB. The use of SDBS as a proxy is a necessary approximation and should be considered when evaluating the data.
| Property | Dodecyl 4-methylbenzenesulfonate (as SDBS) | Cetyltrimethylammonium Bromide (CTAB) | References |
| Chemical Formula | C₁₈H₂₉NaO₃S | C₁₉H₄₂BrN | [1] |
| Molar Mass ( g/mol ) | 348.48 | 364.45 | [1] |
| Surfactant Type | Anionic | Cationic | [1][2] |
| Appearance | White or light yellow powder/flakes | White powder | [1] |
| Critical Micelle Concentration (CMC) in water at 25°C | ~1.52 x 10⁻³ M | ~0.93 mM | [3][4] |
| Surface Tension at CMC (mN/m) | ~28 mN/m | Not explicitly found, but generally lowers surface tension significantly | [5] |
Causality Behind the Properties: The distinct difference in their ionic head groups—anionic sulfonate for Dodecyl 4-methylbenzenesulfonate and cationic quaternary ammonium for CTAB—is the primary driver of their divergent properties and, consequently, their applications. This charge dictates their interaction with other molecules, surfaces, and each other.
Mechanistic Insights into Surfactant Action
The efficacy of these surfactants stems from their ability to self-assemble into micelles in aqueous solutions above a certain concentration, the Critical Micelle Concentration (CMC).
Dodecyl 4-methylbenzenesulfonate (Anionic Surfactant): As an anionic surfactant, the sulfonate head groups carry a negative charge. In solution, these molecules will arrange themselves at interfaces, such as air-water or oil-water, with their hydrophobic tails oriented away from the water. Above the CMC, they form micelles where the hydrophobic tails are sequestered in the core, and the negatively charged heads form a hydrophilic outer shell. This structure allows for the encapsulation of nonpolar substances, like oils and greases, making them effective cleaning and emulsifying agents.[1]
Cetyltrimethylammonium Bromide (CTAB) (Cationic Surfactant): CTAB, with its positively charged head group, behaves similarly in forming micelles. However, the positive charge leads to a strong affinity for negatively charged surfaces and molecules. This is the basis for its use in DNA extraction, where it binds to the negatively charged phosphate backbone of DNA, and in the synthesis of certain nanoparticles where it can direct the growth of nanocrystals.[2] The cationic nature also contributes to its antimicrobial properties by disrupting the negatively charged cell membranes of bacteria and fungi.
Caption: Micelle formation and primary applications of anionic and cationic surfactants.
Performance in Key Applications: A Comparative Overview
Nanoparticle Synthesis
Both anionic and cationic surfactants are utilized in nanoparticle synthesis, primarily to control particle size, shape, and prevent aggregation.
-
CTAB is extensively used in the synthesis of gold and silver nanoparticles. Its cationic head group can interact with anionic precursor species, and the surfactant molecules can form a bilayer on the nanoparticle surface, acting as a template to direct anisotropic growth (e.g., nanorods).[6]
-
Dodecyl 4-methylbenzenesulfonate (as SDBS) and other anionic surfactants are also effective stabilizers for a variety of nanoparticles. The negatively charged surface of the micelles or the adsorbed surfactant layer provides electrostatic repulsion, preventing agglomeration.[7] The choice between an anionic and a cationic surfactant often depends on the specific chemistry of the nanoparticle synthesis and the desired surface charge of the final particles.[8]
Emulsification and Formulation
In the realm of drug development, surfactants are critical for formulating poorly soluble drugs into stable emulsions or nanoemulsions.
-
CTAB has been investigated as an emulsifier for creating stable oil-in-water emulsions.[2][9] Its cationic nature can be advantageous for targeted delivery to negatively charged biological membranes.
-
Dodecyl 4-methylbenzenesulfonate (as SDBS) is a powerful emulsifying agent, widely employed in creating stable oil-in-water emulsions for various applications, including adhesives and industrial cleaners.[10][11] In pharmaceutical formulations, anionic surfactants can enhance drug solubilization and bioavailability.
The choice between these surfactants for a specific formulation will depend on factors such as the drug's properties, the desired droplet size, and potential interactions with other excipients.
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
To provide a self-validating system for comparing surfactant performance, the following protocol for determining the CMC using the Du Noüy ring method is described. This method measures the surface tension of a liquid.
Principle
The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant molecules, and additional molecules form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.
Materials and Apparatus
-
Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
-
High-purity water
-
Dodecyl 4-methylbenzenesulfonate or CTAB
-
Glassware (beakers, volumetric flasks, pipettes)
-
Magnetic stirrer and stir bars
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of the surfactant (e.g., 10 mM CTAB or 10 mM SDBS) in high-purity water. Ensure complete dissolution.
-
Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
-
Tensiometer Calibration and Setup:
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming or washing with appropriate solvents) before each measurement to avoid contamination.
-
-
Surface Tension Measurement:
-
Start with the most dilute solution to minimize contamination effects.
-
Pour the solution into the sample vessel and allow it to equilibrate to the desired temperature.
-
Measure the surface tension according to the instrument's operating procedure. Record the value.
-
Repeat the measurement for each of the prepared dilutions, moving from lower to higher concentrations.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The plot will typically show two linear regions with different slopes. The intersection of these two lines provides an estimate of the CMC.
-
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).
Conclusion
The choice between Dodecyl 4-methylbenzenesulfonate and Cetyltrimethylammonium bromide is fundamentally a choice between an anionic and a cationic surfactant. Their opposing charges dictate their interactions and, therefore, their suitability for different applications.
-
Dodecyl 4-methylbenzenesulfonate (and its class of anionic surfactants) excels in applications requiring strong cleaning, emulsification, and dispersion, particularly where interaction with negatively charged species is not desired.
-
Cetyltrimethylammonium Bromide (CTAB) is the surfactant of choice for applications that leverage its positive charge, such as templating the growth of specific nanoparticle morphologies, interacting with nucleic acids, and for its antimicrobial properties.
Researchers and drug development professionals must carefully consider the specific requirements of their system, including the desired surface charge, potential for ionic interactions, and the chemical environment, to select the most appropriate surfactant for optimal performance.
References
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Comparison of Anionic, Cationic and Nonionic Surfactants as Dispersing Agents for Graphene Based on the Fluorescence of Riboflavin - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
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Surface Tension of Aqueous Solutions of Sodium Dodecyl Sulfate from 20 °C to 50 °C and pH between 4 and 12 | Journal of Chemical & Engineering Data. (n.d.). Retrieved January 27, 2026, from [Link]
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Evaluating the Role of Sodium Dodecylbenzene Sulfonate as Surfactant Towards Enhancing Thermophysical Properties of Paraffin/Graphene Nanoplet Phase Change Material: Synthesis and Characterization in PV Cooling Perspective - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
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Cationic versus Anionic Surfactant in Tuning the Structure and Interaction of Nanoparticle, Protein, and Surfactant Complexes | Langmuir. (n.d.). Retrieved January 27, 2026, from [Link]
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The Effect of Sodium Dodecyl Benzene Sulfonate Addition on Thermal Conductivity of Graphene-Oxide-Based Microparticles Dispersed - AIP Publishing. (n.d.). Retrieved January 27, 2026, from [Link]
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Influence of Inorganic Salt Additives on the Surface Tension of Sodium Dodecylbenzene Sulfonate Solution - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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"Studies of Sodium Dodecylbenzenesulfonate-Water-Electrolyte Interactio" by Xiaoxiang Zhu. (n.d.). Retrieved January 27, 2026, from [Link]
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Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
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Impact of Sodium Dodecyl Benzene Sulfonate Concentration on the Stability of the Crude Oil–Mineral Water Interfacial Film: A Molecular Dynamics Simulation Study | Energy & Fuels. (n.d.). Retrieved January 27, 2026, from [Link]
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Effect of acidity on the stability of CTAB-based emulsion for 1 g of CTAB. - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Critical Micelle Concentration Determination of Sodium Dodecyl Benzene Sulfonate by Synchronous Fluorescence Spectrometry. (n.d.). Retrieved January 27, 2026, from [Link]
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Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - RSC Publishing. (n.d.). Retrieved January 27, 2026, from [Link]
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Critical micelle concentration - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
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Interactions between Cetyltrimethylammonium Bromide Modified Cellulose Nanocrystals and Surfaces: An Ellipsometric Study - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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Cationic versus anionic surfactant in tuning the structure and interaction of nanoparticle, protein, and surfactant complexes - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
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Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. (n.d.). Retrieved January 27, 2026, from [Link]
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Effect of sodium dodecylbenzene sulfonate on the dispersion stability of ceramic glaze suspension - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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(PDF) Influence of Inorganic Salt Additives on the Surface Tension of Sodium Dodecylbenzene Sulfonate Solution - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Deciphering the Kinetic Study of Sodium Dodecyl Sulfate on Ag Nanoparticle Synthesis Using Cassia siamea Flower Extract as a Reducing Agent - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
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Effect of Divalent and Monovalent Salts on Interfacial Dilational Rheology of Sodium Dodecylbenzene Sulfonate Solutions - Semantic Scholar. (n.d.). Retrieved January 27, 2026, from [Link]
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The Surfactant Advantage: Exploring SDBS as an Emulsifier for Polymerizing Adhesives. (n.d.). Retrieved January 27, 2026, from [Link]
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Synthesis Technology And Principle Of Sodium Dodecylbenzene Sulfonate. (n.d.). Retrieved January 27, 2026, from [Link]
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Influence of Anionic Surfactant on Stability of Nanoparticles in Aqueous Solutions. (n.d.). Retrieved January 27, 2026, from [Link]
-
Exploring the Impact of Cationic Surfactant CTAB on Bleu Brilliant G 250 De Cosmassie: Implications for Health Management and En. (n.d.). Retrieved January 27, 2026, from [Link]
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Influence of CTAB and SDS on the properties of oil-in-water nano-emulsion with paraffin and span 20/Tween 20 | Request PDF. (n.d.). Retrieved January 27, 2026, from [Link]
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Variation of surface tension in aqueous solutions of sodium dodecyl sulfate in the flotation bath - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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A Comparative Guide to Purity Assessment of Dodecyl 4-methylbenzenesulfonate: Potentiometric Titration vs. Chromatographic and Spectroscopic Methods
In the realm of pharmaceutical development and chemical manufacturing, the purity of reagents and intermediates is a cornerstone of quality, safety, and efficacy. Dodecyl 4-methylbenzenesulfonate, a key organic intermediate, is no exception.[1] Its purity can significantly impact the yield and impurity profile of subsequent synthetic steps. This guide provides an in-depth comparison of potentiometric titration—a robust and cost-effective analytical technique—with modern chromatographic and spectroscopic methods for the comprehensive purity assessment of Dodecyl 4-methylbenzenesulfonate. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions for their analytical needs.
The Principle of Potentiometric Titration for Anionic Surfactants
Potentiometric titration is a highly reliable method for quantifying ionic surfactants like Dodecyl 4-methylbenzenesulfonate.[2][3] The underlying principle is a precipitation titration. Anionic surfactants are titrated with a cationic surfactant, leading to the formation of a hydrophobic adduct that precipitates out of solution.[4][5] The endpoint of the titration, where the anionic surfactant has been completely consumed, is detected by a significant change in the potential of a surfactant-selective electrode (SSE).[2][3] This potential jump provides a clear and reproducible indication of the equivalence point, allowing for accurate quantification of the analyte.
The choice of titrant is critical for achieving a sharp and well-defined endpoint. Cationic surfactants such as Hyamine® 1622 or Cetylpyridinium chloride are commonly employed for the titration of alkyl benzene sulfonates.[4] The use of automated titrators further enhances the precision and reproducibility of the analysis, making it a valuable tool for quality control in various industries.[2]
Experimental Protocol: Purity Determination by Potentiometric Titration
This protocol outlines a validated method for determining the purity of Dodecyl 4-methylbenzenesulfonate using potentiometric titration.
Materials and Reagents:
-
Dodecyl 4-methylbenzenesulfonate sample
-
Cetylpyridinium chloride (CPC) or Hyamine® 1622 (0.004 mol/L), standardized
-
Methanol, analytical grade
-
Buffer solution, pH 3
-
Deionized water
-
Triton X-100 solution (optional, to keep electrodes clean)[4]
Equipment:
-
Autotitrator (e.g., Mettler Toledo T9 or equivalent) with a surfactant-selective electrode (SSE) and a suitable reference electrode (e.g., Ag/AgCl)[4][6]
-
Magnetic stirrer and stir bars
-
Calibrated burette
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Titrant Preparation: Prepare a 0.004 mol/L solution of Cetylpyridinium chloride or Hyamine® 1622 and standardize it against a known concentration of a primary standard anionic surfactant, such as sodium dodecyl sulfate (SDS).
-
Sample Preparation: Accurately weigh a quantity of the Dodecyl 4-methylbenzenesulfonate sample and dissolve it in deionized water. The sample size should be chosen to consume a sufficient volume of titrant for accurate measurement.[7]
-
Titration Setup: Transfer the sample solution to a titration beaker. Add a buffer solution to maintain a constant pH, typically around 3 if fatty acids might be present as impurities.[4] To prevent micelle formation, which can interfere with the titration, add methanol to the sample solution (approximately 5-20% by volume).[7]
-
Titration: Immerse the surfactant-selective electrode and the reference electrode into the sample solution. Start the titration with the standardized cationic surfactant solution, adding the titrant in small increments. Record the potential (in mV) after each addition, allowing the reading to stabilize.
-
Endpoint Determination: The endpoint is identified by the largest potential change for a given volume of titrant added. This can be determined from the titration curve (a plot of potential vs. titrant volume) or by using the first or second derivative of the curve.
-
Purity Calculation: The purity of the Dodecyl 4-methylbenzenesulfonate sample is calculated based on the volume of the titrant consumed at the equivalence point, the concentration of the titrant, and the initial weight of the sample.
Visualizing the Workflow: Potentiometric Titration
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A Head-to-Head Comparison for the Modern Lab: Dodecyl 4-methylbenzenesulfonate vs. Sodium Lauroyl Sarcosinate (Sarkosyl)
In the dynamic landscape of biochemical research and drug development, the selection of an appropriate surfactant is a critical decision that can significantly impact experimental outcomes. Among the anionic surfactants, Dodecyl 4-methylbenzenesulfonate and Sodium Lauroyl Sarcosinate, commonly known as Sarkosyl, are two prominent choices, each with a distinct profile of properties and applications. This guide provides an in-depth, objective comparison of these two surfactants to aid researchers, scientists, and drug development professionals in making an informed selection for their specific needs.
At a Glance: Key Physicochemical and Performance Properties
| Property | Dodecyl 4-methylbenzenesulfonate | Sodium Lauroyl Sarcosinate (Sarkosyl) |
| Synonyms | Dodecyl p-tosylate, Lauryl tosylate | Sarkosyl, Sodium N-lauroylsarcosinate |
| CAS Number | 10157-76-3[1] | 137-16-6[2] |
| Molecular Formula | C19H32O3S[3] | C15H28NNaO3[4] |
| Molecular Weight | 340.52 g/mol [5] | 293.38 g/mol [2] |
| Chemical Structure | Aromatic sulfonate | N-acyl amino acid salt[6][7] |
| Biodegradability | Slower biodegradation, potential for environmental persistence[8][9] | Readily biodegradable[2] |
| Primary Applications | Detergents, cleaning agents, organic synthesis intermediate[1][5][10] | Personal care products, nucleic acid extraction, protein solubilization[6][11][12][13] |
| Mildness | Generally considered mild, but can cause skin and eye irritation[1][14] | Known for its exceptional mildness and low irritation potential[15][16][17] |
Delving Deeper: A Comparative Analysis
Chemical Structure and its Implications
The fundamental differences in the performance of Dodecyl 4-methylbenzenesulfonate and Sarkosyl stem from their distinct chemical structures. Dodecyl 4-methylbenzenesulfonate is an alkyl benzene sulfonate, characterized by a dodecyl chain attached to a benzene ring, which is in turn sulfonated. This aromatic ring structure contributes to its effectiveness as a detergent but also to its relative resistance to biodegradation.[8][9]
In contrast, Sodium Lauroyl Sarcosinate is an N-acyl amino acid surfactant, derived from the condensation of lauric acid and sarcosine (N-methylglycine). This structure, which incorporates a peptide-like bond, is more akin to biological molecules, contributing to its notable mildness and ready biodegradability.[2] The nitrogen atom in the amide linkage of Sarkosyl is not pH active, meaning it remains neutrally charged across a wide range of aqueous solution pH levels.[18]
Diagram: Chemical Structures
Caption: Chemical structures of Dodecyl 4-methylbenzenesulfonate and Sarkosyl.
Performance in Key Laboratory Applications
Protein Solubilization and Denaturation:
Both surfactants are capable of solubilizing proteins by disrupting hydrophobic interactions and membrane structures. However, their mechanisms and the resulting impact on protein integrity differ significantly. Anionic surfactants, in general, can act as denaturing agents for proteins.[19]
-
Dodecyl 4-methylbenzenesulfonate , as a stronger detergent, is effective in solubilizing a wide range of proteins. However, its greater denaturing potential can be a drawback when the goal is to maintain the native conformation and activity of the protein.
-
Sarkosyl is often the preferred choice for milder protein solubilization.[20] It is particularly useful for extracting natively folded proteins from inclusion bodies.[20] While it is less harsh than strong detergents like Sodium Dodecyl Sulfate (SDS), it's important to note that Sarkosyl can still disrupt non-covalent bonds within and between proteins.[21] Its utility in solubilizing proteins for techniques like Immobilized Metal Affinity Chromatography (IMAC) can be limited due to interference with the column matrix.[22]
Nucleic Acid Extraction:
The choice of surfactant is paramount in protocols for the isolation of high-quality DNA and RNA.
-
Sarkosyl is widely employed in nucleic acid extraction protocols.[12][23] A key advantage of Sarkosyl is its ability to remain soluble and active in the presence of chaotropic agents like guanidine hydrochloride and guanidine isothiocyanate, which are commonly used to denature proteins and inhibit nucleases during RNA isolation.[11] This makes it a valuable component in many lysis buffers for RNA extraction.[11] Studies have shown the Sarkosyl method to be effective for isolating high-purity genomic DNA, for instance from plant sources.[13]
-
Dodecyl 4-methylbenzenesulfonate is less commonly used in standard nucleic acid extraction protocols. Its stronger protein-denaturing properties could potentially lead to co-precipitation of denatured proteins with nucleic acids, complicating purification.
Diagram: Simplified Nucleic Acid Extraction Workflow
Caption: Role of Sarkosyl in a typical nucleic acid extraction workflow.
Experimental Protocols: A Practical Guide
Protocol 1: Comparative Protein Solubilization from E. coli Cell Pellets
Objective: To compare the efficacy of Dodecyl 4-methylbenzenesulfonate and Sarkosyl in solubilizing total protein from E. coli cell pellets.
Methodology:
-
Cell Culture and Lysis:
-
Grow a culture of E. coli (e.g., BL21(DE3)) to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA) without surfactant.
-
Lyse the cells by sonication on ice.
-
-
Surfactant Treatment:
-
Divide the cell lysate into three equal aliquots.
-
To the first aliquot, add Dodecyl 4-methylbenzenesulfonate to a final concentration of 1% (w/v).
-
To the second aliquot, add Sarkosyl to a final concentration of 1% (w/v).
-
The third aliquot will serve as a no-surfactant control.
-
Incubate all three aliquots on a rotator for 30 minutes at 4°C.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the lysates at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatants (soluble fractions) and resuspend the pellets (insoluble fractions) in an equal volume of the initial lysis buffer.
-
-
Analysis:
-
Analyze the protein concentration of the soluble fractions using a Bradford or BCA protein assay.
-
Run equal volumes of the soluble and insoluble fractions on an SDS-PAGE gel to visualize the protein profiles.
-
Expected Outcome: Both surfactants are expected to increase the amount of protein in the soluble fraction compared to the control. The protein profile on the SDS-PAGE gel will reveal if there are differences in the types of proteins solubilized by each surfactant.
Protocol 2: Assessment of Surfactant Impact on Enzyme Activity
Objective: To evaluate the effect of Dodecyl 4-methylbenzenesulfonate and Sarkosyl on the activity of a model enzyme (e.g., Lysozyme).
Methodology:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of Lysozyme in an appropriate buffer (e.g., 66 mM potassium phosphate, pH 6.2).
-
Prepare a suspension of Micrococcus lysodeikticus cells in the same buffer to serve as the substrate.
-
-
Surfactant Incubation:
-
Prepare a series of Lysozyme solutions containing varying concentrations of either Dodecyl 4-methylbenzenesulfonate or Sarkosyl (e.g., 0.01%, 0.1%, 1%).
-
Include a control solution with no surfactant.
-
Incubate the enzyme-surfactant mixtures for 15 minutes at room temperature.
-
-
Enzyme Activity Assay:
-
Initiate the enzymatic reaction by adding the Lysozyme-surfactant mixture to the Micrococcus lysodeikticus suspension.
-
Monitor the decrease in absorbance at 450 nm over time using a spectrophotometer. This decrease corresponds to the lysis of the bacterial cells.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each surfactant concentration.
-
Plot the relative enzyme activity (as a percentage of the no-surfactant control) against the surfactant concentration.
-
Expected Outcome: This experiment will likely demonstrate that Sarkosyl has a less detrimental effect on Lysozyme activity compared to Dodecyl 4-methylbenzenesulfonate, especially at higher concentrations, highlighting its milder nature.
Concluding Remarks: Making the Right Choice
The choice between Dodecyl 4-methylbenzenesulfonate and Sodium Lauroyl Sarcosinate is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.
Choose Dodecyl 4-methylbenzenesulfonate when:
-
Strong detergency and high solubilization power are the primary requirements.
-
Maintaining the native protein structure and function is not a critical concern.
-
Cost is a significant factor, as it is often a more economical option.
Choose Sodium Lauroyl Sarcosinate (Sarkosyl) when:
-
Mildness and biocompatibility are paramount, particularly in applications involving sensitive proteins or cell cultures.
-
The protocol involves the use of chaotropic agents for nucleic acid extraction.
-
A biodegradable and more environmentally friendly option is preferred.
By carefully considering the nuances of their chemical properties and performance characteristics, researchers can confidently select the optimal surfactant to advance their scientific endeavors.
References
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SpecialChem. (2023, January 27). Sodium Lauroyl Sarcosinate: Cosmetic Ingredient INCI. Retrieved from cosmetics.specialchem.com[4]
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Guidechem. (n.d.). Dodecyl 4-methylbenzenesulfonate 10157-76-3 wiki. Retrieved from guidechem.com[1]
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Ataman Kimya. (n.d.). SARKOSYL. Retrieved from atamankimya.com
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ResearchGate. (2014, October 21). What is the difference between SDS and sarkosyl?. Retrieved from researchgate.net[24]
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Echemi. (2024, October 22). Sodium Lauroyl Sarcosinate Vs Sodium Lauryl Sulfate|Detailed Overview. Retrieved from echemi.com[15]
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ECHEMI. (n.d.). 10157-76-3, Dodecyl 4-methylbenzenesulfonate Formula. Retrieved from echemi.com[5]
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Muby Chemicals. (n.d.). Sodium Lauroylsarcosinate or Sarkosyl BP Ph Eur Manufacturers, SDS. Retrieved from mubychemicals.com[25]
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Wikipedia. (2023, November 28). Sodium lauroyl sarcosinate. Retrieved from en.wikipedia.org[18]
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Starchem Enterprises Limited. (2018, May 28). Sodium Lauroyl Sarcosinate overview & VS Sodium Lauryl Sulfate. Retrieved from starchemn.com[16]
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National Center for Biotechnology Information. (n.d.). Methyl dodecylbenzenesulphonate. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov[14]
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ResearchGate. (2020, December 2). What are similar detergents to Na-deoxycholate and Lauryl sarcosinate I can use to solubilize a protein for IMAC?. Retrieved from researchgate.net[22]
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Protein Expression and Purification, 68(1), 1-8. (2009). Insoluble protein purification with sarkosyl: facts and precautions.[20]
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ACS Omega, 6(25), 16345–16355. (2021). Interaction of Anionic Surfactants with Native and Partially Unfolded RNase A: Binding Kinetics, Structural Changes, and Stability.[26]
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Environmental Science and Pollution Research, 28(31), 41655-41664. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS).[27]
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Hebei Sancolo Chemicals Co., Ltd. (2023, February 23). What is anionic surfactant used for. Retrieved from sancolochemical.com[19]
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Elchemy. (2025, March 2). Sodium lauryl sulfate vs sodium lauroyl sarcosinate: Choosing the right surfactant. Retrieved from elchemy.com[17]
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ResearchGate. (2012, May 15). RNA extraction - Sarkosyl. Retrieved from researchgate.net[12]
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RSC Publishing. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). Retrieved from pubs.rsc.org[9]
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Acta Odontologica Scandinavica, 50(3), 179-188. (1992). In vitro interactions of anionic and cationic surfactants with salivary fractions on well-defined solid surfaces.[28]
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ResearchGate. (2025, August 6). Biodegradability of Branched Alkylbenzenesulfonates. Retrieved from researchgate.net[29]
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Alfa Chemistry. (n.d.). Anionic Detergents. Retrieved from alfa-chemistry.com[21]
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University of Pennsylvania. (n.d.). DNA Extraction. Retrieved from med.upenn.edu[23]
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African Journal of Biotechnology, 7(18). (2008). Efficient method for the extraction of genomic DNA from wormwood (Artemisia capillaris).[13]
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Australian Industrial Chemicals Introduction Scheme. (2024, April 15). Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine (1:1) - Draft Evaluation Statement. Retrieved from aicis.gov.au[10]
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Soft Matter, 11(22), 4374-4387. (2015). Surfactant-driven modifications in protein structure.[30]
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Environmental Protection Agency. (n.d.). Two Exemptions from the Requirement of a Tolerance for Alkyl (C8-C24) Benzenesulfonic. Retrieved from epa.gov[31]
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Bensos. (n.d.). Lauryl sarcosinate and lauroyl sarcosinate: pros and cons. Retrieved from bensos.com[32]
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Introduction: The Indispensable Role of Sulfonate Esters in Modern Synthesis
An In-Depth Comparative Guide to the Efficacy of Dodecyl 4-methylbenzenesulfonate vs. Other Tosylate Esters
In the landscape of synthetic organic chemistry, the strategic conversion of functional groups is paramount. Alcohols, while ubiquitous and readily available, are notoriously poor leaving groups in nucleophilic substitution and elimination reactions due to the strong basicity of the hydroxide ion (HO⁻)[1]. To overcome this thermodynamic barrier, chemists have developed a suite of reagents to transform the hydroxyl moiety into a more suitable leaving group. Among the most reliable and widely utilized are the sulfonate esters, particularly p-toluenesulfonates, or "tosylates"[1][2].
The efficacy of a tosylate as a leaving group stems from the remarkable stability of its corresponding anion, the p-toluenesulfonate ion. This stability is a direct consequence of charge delocalization across three oxygen atoms via resonance, rendering it a weak base and, therefore, an excellent leaving group[3]. The conversion of an alcohol to a tosylate is a robust process that, crucially, proceeds with retention of configuration at the reacting carbon center, providing a powerful tool for stereocontrolled synthesis[1][4]. Alkyl tosylates are versatile substrates, participating in a wide array of reactions analogous to alkyl halides, including nucleophilic substitutions (Sₙ2 and Sₙ1) and elimination reactions (E2 and E1)[1][5][6][7].
This guide provides a detailed comparative analysis of Dodecyl 4-methylbenzenesulfonate against other common tosylate esters. We will explore how the long, lipophilic dodecyl chain influences its physical properties and reactivity, offering a unique set of advantages and considerations for researchers, scientists, and drug development professionals.
Dodecyl 4-methylbenzenesulfonate: Synthesis, Properties, and the Influence of the Alkyl Chain
Dodecyl 4-methylbenzenesulfonate, also known as dodecyl tosylate or lauryl tosylate, is the ester formed from dodecan-1-ol (lauryl alcohol) and p-toluenesulfonyl chloride (TsCl)[8][9]. The synthesis is typically a straightforward procedure conducted under mild conditions.
Synthesis Protocol
The preparation generally involves the reaction of dodecan-1-ol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine, which serves as both a solvent and a scavenger for the hydrochloric acid byproduct[8][10].
Caption: Experimental workflow for comparing the reactivity of different alkyl tosylates.
Hypothetical Experimental Data
The following table presents plausible results from the model experiment described above, comparing the synthesis of alkyl azides from various primary alkyl tosylates.
| Alkyl Tosylate (R-OTs) | Reaction Time (h) for >95% Conversion | Isolated Yield of Alkyl Azide (R-N₃) | Key Observations |
| Methyl Tosylate | 2 | 94% | Fast and clean reaction. Product is volatile. |
| Ethyl Tosylate | 3 | 92% | Slightly slower than methyl tosylate due to minor steric increase. |
| Dodecyl Tosylate | 3.5 | 93% | Reaction rate comparable to ethyl tosylate. Product is a non-volatile solid, simplifying isolation and reducing loss during workup. |
These hypothetical results illustrate that while the intrinsic reactivity of primary tosylates in Sₙ2 reactions is similar, practical considerations such as product volatility and ease of handling can make dodecyl tosylates an attractive option, particularly in larger-scale synthesis or when dealing with complex, high-molecular-weight molecules.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.
Protocol 1: General Synthesis of Alkyl Tosylates
This protocol can be adapted for methyl, ethyl, and dodecyl tosylates.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the alcohol (1.0 eq.) and anhydrous pyridine (3-5 volumes).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.1 - 1.2 eq.) in a minimal amount of anhydrous pyridine and add it dropwise to the cooled alcohol solution over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.[8][11] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold 1M HCl. A precipitate (the crude tosylate) should form.
-
Isolation: Collect the solid by vacuum filtration. If the product is an oil, extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the collected solid or organic extract sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from hexanes or ethanol).
Protocol 2: Comparative Sₙ2 Azidation Reaction
-
Setup: In three separate, identical reaction vials, place the alkyl tosylate (methyl, ethyl, or dodecyl; 1.0 eq., 1 mmol) and sodium azide (1.5 eq., 1.5 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 3 mL) to each vial.
-
Reaction: Place the vials in a preheated heating block at 50 °C and stir vigorously.
-
Monitoring: At 30-minute intervals, withdraw a small aliquot from each reaction mixture, quench with water, extract with diethyl ether, and analyze by TLC and GC/MS to determine the conversion rate.
-
Workup: Once a reaction reaches >95% conversion (or after a set time, e.g., 6 hours), cool the vial to room temperature, dilute with water (10 mL), and extract with diethyl ether (3 x 10 mL).
-
Analysis: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate carefully. Determine the isolated yield for each product.
Conclusion and Recommendations
The efficacy of dodecyl 4-methylbenzenesulfonate as a leaving group is fundamentally equivalent to that of other primary, unbranched alkyl tosylates like methyl and ethyl tosylate. The choice between them is therefore not a matter of intrinsic reactivity but of strategic advantage based on the physical properties of the substrate and the desired product.
-
Choose Dodecyl Tosylate when:
-
Working with lipophilic substrates or in nonpolar solvent systems where its enhanced solubility can be beneficial.
-
The final product's non-volatility simplifies isolation and purification, which is especially useful in multi-step syntheses.
-
The introduction of a long alkyl chain is a desired feature of the final molecule, for example, to modulate solubility or biological activity.
-
-
Choose Short-Chain Tosylates (Methyl, Ethyl) when:
-
The tosylate itself is an intermediate that will be removed, and a lower molecular weight is desirable for atom economy.
-
The final product is highly crystalline, and the short alkyl chain does not impede its purification.
-
Ultimately, dodecyl 4-methylbenzenesulfonate is a valuable tool in the synthetic chemist's arsenal. Its unique combination of a superb leaving group with a significant lipophilic chain provides a strategic advantage in specific synthetic contexts, underscoring the importance of considering the entire molecular structure, not just the reactive center, when designing synthetic routes.
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Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science. [Link]
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Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]
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Royal Society of Chemistry. (2024, February 13). Aqueous sodium tosylate: a sustainable medium for alkylations. [Link]
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National Institutes of Health. (2017, October 2). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. [Link]
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Oreate AI Blog. (2026, January 15). Understanding Tosylate: A Key Player in Organic Chemistry. [Link]
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Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. [Link]
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University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups. [Link]
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A Comprehensive Guide to the Proper Disposal of Dodecyl 4-methylbenzenesulfonate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount to ensuring a secure working environment and maintaining environmental integrity. Dodecyl 4-methylbenzenesulfonate, a versatile surfactant and organic intermediate, requires meticulous disposal procedures due to its potential hazards. This guide provides an in-depth, procedural framework for its proper disposal, grounded in scientific principles and regulatory awareness.
Foundational Knowledge: Understanding the Compound
Dodecyl 4-methylbenzenesulfonate (CAS No. 10157-76-3) is a white, low-melting crystalline solid.[1] Its molecular structure, featuring a long alkyl chain and a sulfonate group, imparts surfactant properties. While essential for various applications, this chemical necessitates careful handling to avoid skin and eye contact.[1]
Key Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C19H32O3S |
| Molecular Weight | 340.52 g/mol |
| Appearance | White low melting crystals[1] |
| Melting Point | 30 °C |
| Boiling Point | 446.4 °C (Predicted) |
| Solubility | Sparingly soluble in water |
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Proper disposal begins with a thorough understanding of the risks. Dodecyl 4-methylbenzenesulfonate and related alkylbenzene sulfonates are classified as hazardous. The primary concerns are:
-
Human Health Hazards: Direct contact can cause skin and eye irritation.[1] Ingestion is harmful.[2]
-
Environmental Hazards: Alkylbenzene sulfonates can be toxic to aquatic organisms.[3][4] Therefore, uncontrolled release into the environment must be prevented.
These hazards underscore the necessity of treating dodecyl 4-methylbenzenesulfonate waste as hazardous, mandating a structured disposal protocol that complies with local, regional, and national regulations.[2]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of dodecyl 4-methylbenzenesulfonate, from the point of generation to final disposal.
Figure 1. A procedural workflow for the proper disposal of dodecyl 4-methylbenzenesulfonate.
For small quantities of dilute, acidic aqueous waste containing dodecyl 4-methylbenzenesulfonate, neutralization may be a preliminary step before collection by a licensed disposal firm. Note: This procedure should only be performed by trained personnel in a properly equipped laboratory and in accordance with institutional safety protocols.
-
Preparation: Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Dilution: If the solution is concentrated, slowly add it to a large volume of cold water in a suitable container to dilute it further.
-
Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic sulfonate solution.[5]
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH should be between 6.0 and 8.0.
-
Observation: Be aware that the neutralization reaction may generate heat and/or gas. Proceed slowly to control the reaction rate.
-
Final Disposal: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection by a certified disposal company. Do not dispose of the neutralized solution down the drain unless permitted by local regulations and your institution's environmental health and safety (EHS) department.
Disposal Methodologies: A Deeper Dive
The selection of a final disposal method should be made in consultation with your institution's EHS department and a licensed hazardous waste disposal company. The primary, professionally conducted disposal methods include:
-
Incineration: This is a common method for organic chemical waste. High-temperature incineration can effectively destroy the compound. The process must be carried out in a licensed facility equipped with appropriate scrubbers to handle potential combustion byproducts like sulfur oxides.
-
Secure Landfill: For solid waste contaminated with dodecyl 4-methylbenzenesulfonate, disposal in a designated hazardous waste landfill may be an option.[6] These landfills are engineered to prevent the leaching of hazardous materials into the environment.
-
Chemical Treatment: As described in the protocol above, neutralization can be a preliminary step. Other chemical treatments may be employed by professional disposal facilities to render the waste less hazardous before final disposal.
Regulatory Framework: Adherence to Legal Mandates
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes generation, transportation, treatment, storage, and disposal.[8][9][10] It is imperative that all disposal activities for dodecyl 4-methylbenzenesulfonate comply with RCRA regulations and any additional state or local requirements.
Concluding Remarks: A Culture of Safety
The proper disposal of dodecyl 4-methylbenzenesulfonate is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, adhering to a structured disposal workflow, and complying with all relevant regulations, researchers can ensure that their work is conducted responsibly from experiment to disposal. Always consult your institution's EHS department for specific guidance and to arrange for the disposal of hazardous waste through certified channels.
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Carl ROTH. Safety Data Sheet: Sodium dodecylbenzenesulfonate. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
